5-(Methoxycarbonyl)isophthalic acid CAS 18263-95-1 properties
A Desymmetrized Ligand for Reticular Chemistry and Precision Synthesis Executive Summary 5-(Methoxycarbonyl)isophthalic acid (CAS 18263-95-1), also known as monomethyl trimesate, represents a critical class of "desymmetr...
Author: BenchChem Technical Support Team. Date: February 2026
A Desymmetrized Ligand for Reticular Chemistry and Precision Synthesis
Executive Summary
5-(Methoxycarbonyl)isophthalic acid (CAS 18263-95-1), also known as monomethyl trimesate, represents a critical class of "desymmetrized" linkers in materials science and organic synthesis. Unlike its parent compound, trimesic acid (
), which presents three equivalent carboxylic acid groups, this mono-ester derivative offers chemically distinct functionalities: two carboxylic acid sites for coordination or polymerization, and one orthogonal ester site for post-synthetic modification (PSM).
This guide details the physicochemical profile, synthesis protocols, and application logic of 5-(Methoxycarbonyl)isophthalic acid, specifically tailored for researchers in Metal-Organic Frameworks (MOFs) and pharmaceutical intermediate development.
Part 1: Chemical Identity & Physicochemical Profile
This compound serves as a bifunctional building block. In reticular chemistry, it acts as a V-shaped dicarboxylate linker (similar to isophthalic acid) but carries a "pendant" functional group that projects into the framework pore, remaining available for further chemical transformation.
Soluble in DMF, DMSO, MeOH, EtOH; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane, Toluene)
pKa Values (Est.)
, (Carboxylic acids)
Thermal Stability
Stable up to ~200°C; Ester hydrolysis occurs >100°C in aqueous alkaline media
Part 2: Synthetic Pathways & Protocols
The synthesis of 5-(Methoxycarbonyl)isophthalic acid requires breaking the
symmetry of trimesic acid. While statistical esterification of trimesic acid yields a mixture difficult to separate, the controlled hydrolysis of trimethyl trimesate is the industry-standard protocol for high purity.
Protocol: Controlled Hydrolysis of Trimethyl Trimesate
Objective: Selective hydrolysis of two ester groups to yield the dicarboxylic acid mono-ester.
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Water (
)
Acid: 1M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 g (39.6 mmol) of trimethyl trimesate in 200 mL of a THF/MeOH mixture (1:1 v/v). Ensure complete dissolution.
Base Addition: Prepare an aqueous solution of NaOH (3.17 g, 79.2 mmol, exactly 2.0 equivalents ) in 50 mL of water.
Critical Step: Add the base solution dropwise to the ester solution at 0°C to prevent over-hydrolysis to the tri-acid.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (SiO2, MeOH:DCM 1:9) or LC-MS. The target is the disappearance of the tri-ester and formation of the di-acid.
Work-up:
Evaporate the organic solvents (THF/MeOH) under reduced pressure.
Dilute the remaining aqueous residue with 50 mL water.
Extract with Ethyl Acetate (
mL) to remove unreacted tri-ester and mono-acid byproducts (optional, depending on purity requirements).
Precipitation: Acidify the aqueous phase carefully with 1M HCl to pH ~2–3. The product, 5-(Methoxycarbonyl)isophthalic acid, will precipitate as a white solid.
Purification: Filter the precipitate, wash with cold water (
mL), and dry under vacuum at 60°C. Recrystallization from water/ethanol can be performed if necessary.
Visualization of Synthetic Logic
The following diagram illustrates the symmetry-breaking pathway from the symmetrical tri-ester to the target mono-ester.
Part 3: Applications in Reticular Chemistry (MOFs)
The primary utility of CAS 18263-95-1 lies in Pore Engineering . In MOF synthesis, this ligand acts as a structural mimic of isophthalic acid, forming 2D sheets or 3D networks (e.g., kagome lattices) coordinated by Cu(II) or Zn(II) paddlewheels.
Mechanism of Action:
Assembly: The two carboxylic acid groups coordinate to metal nodes, building the framework backbone.
Decoration: The 5-position ester group does not coordinate. Instead, it projects into the pore channel.
Post-Synthetic Modification (PSM): The accessible methyl ester can be converted into amides, hydrazides, or alcohols after the MOF is formed, allowing for the introduction of complex functionalities that would otherwise interfere with MOF assembly.
Key MOF Architectures:
Monomethyl-HKUST-1 Analogues: Using this ligand instead of trimesic acid often prevents the formation of the standard HKUST-1 (tbo topology) structure, favoring lower-dimensionality phases or discrete nanocages (MOPs) due to the blocking of the third coordination site.
Functionalized UiO-66 Mimics: Used in mixed-ligand strategies to doping UiO-66 type frameworks, introducing ester defects.
Experimental Workflow: Ligand to Functional Material
Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive over long periods (slow hydrolysis of ester).
Stability: The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions. In neutral organic solvents (DMF, DMSO), it is stable for indefinite periods at room temperature.
References
Synthesis of 5-substituted isophthalic acids
Title: Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutam
Source: Proceedings of the Society for Experimental Biology and Medicine, 1976.
1,3,5-Benzenetricarboxylic acid 1-methyl ester chemical structure
Structural Analysis, Synthesis Protocols, and Applications in Reticular Chemistry Executive Summary 1,3,5-Benzenetricarboxylic acid 1-methyl ester (CAS: 18263-95-1 ), also known as monomethyl trimesate , is a desymmetriz...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Analysis, Synthesis Protocols, and Applications in Reticular Chemistry
Executive Summary
1,3,5-Benzenetricarboxylic acid 1-methyl ester (CAS: 18263-95-1 ), also known as monomethyl trimesate , is a desymmetrized derivative of trimesic acid. Unlike its parent compound (
symmetry), this mono-ester possesses symmetry, making it a critical "AB2" monomer in the synthesis of hyperbranched polymers (dendrimers) and a strategic linker in Metal-Organic Frameworks (MOFs). Its unique structure allows for stepwise functionalization, enabling the construction of complex, non-centrosymmetric materials that are inaccessible using symmetric trimesic acid.
Chemical Structure & Identification[1][2][3]
Property
Data
IUPAC Name
5-(Methoxycarbonyl)isophthalic acid
Common Name
Monomethyl trimesate
CAS Number
18263-95-1
Molecular Formula
Molecular Weight
224.17 g/mol
Symmetry Point Group
(Idealized)
Acidity ()
, (Predicted)
Solubility
Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
Structural Topology (Graphviz)
The following diagram illustrates the
symmetry and the "AB2" functionality, where the ester group serves as the focal point (A) and the carboxylic acids serve as branching units (B).
Figure 1: Structural topology highlighting the desymmetrization of the benzene core. The ester group breaks the equivalence of the three positions, creating a directional building block.
Spectroscopic Characterization
Accurate identification relies on observing the loss of
symmetry in the NMR spectrum.
H NMR Signature (DMSO-
, 400 MHz)
Unlike the trimethyl ester (which shows a single aromatic singlet), the monomethyl ester displays a splitting pattern due to the non-equivalent proton environments.
Shift (, ppm)
Multiplicity
Integral
Assignment
Structural Context
13.50
Broad Singlet
2H
-COOH
Carboxylic acid protons (exchangeable)
8.75 - 8.85
Doublet ( Hz)
2H
Ar-H (2, 6)
Protons between Ester and Acid
8.65 - 8.75
Triplet ( Hz)
1H
Ar-H (4)
Proton between two Acids
3.92
Singlet
3H
-COOCH
Methyl ester group
Note: The aromatic coupling is often unresolved, appearing as two singlets or a multiplet depending on field strength.
Synthesis Protocol: Controlled Desymmetrization
Methodology: Partial Hydrolysis of Trimethyl 1,3,5-Benzenetricarboxylate.
Rationale: Direct esterification of trimesic acid yields a statistical mixture (mono-, di-, and tri-esters) that is difficult to separate. The "top-down" approach—hydrolyzing the trimethyl ester—offers superior kinetic control and higher yields of the mono-ester.
Dissolution: Dissolve 10.0 g (39.6 mmol) of Trimethyl 1,3,5-benzenetricarboxylate in 200 mL of MeOH/THF (10:1). Ensure complete dissolution at room temperature.
Controlled Addition: Add 0.95 equivalents (37.6 mmol) of NaOH (1M aq) dropwise over 60 minutes.
Critical Control Point: Using slightly less than 1 equivalent prevents over-hydrolysis to the di-acid or tri-acid.
Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor by TLC (SiO
, DCM:MeOH 9:1).
Observation: The spot for the tri-ester (
) will diminish, and the mono-ester () will appear.
Quenching & Workup:
Evaporate the organic solvents (MeOH/THF) under reduced pressure.
Extraction 1 (Removal of unreacted tri-ester): Extract the alkaline solution with Dichloromethane (DCM) (
mL). Discard the organic layer (contains unreacted starting material).
Precipitation: Acidify the aqueous phase to pH 2.0 using 1M HCl. A white precipitate (the product) will form immediately.
Isolation: Filter the solid, wash with cold water (
mL), and dry under vacuum at 60°C.
Purification Logic (Graphviz)
Figure 2: Purification workflow exploiting solubility differences. The unreacted tri-ester is removed while the product is in its salt form, ensuring high purity.
Applications in Advanced Materials[7]
Dendrimer Synthesis (AB2 Monomer)
Monomethyl trimesate is the quintessential AB2 monomer for convergent dendrimer synthesis.
Mechanism: The two carboxylic acid groups (B2) can be coupled to surface amines of a growing dendron, while the methyl ester (A) remains protected.
Activation: Once the layer is formed, the focal ester (A) is hydrolyzed to an acid, activating it for the next generation of growth or for attachment to a core.
Metal-Organic Frameworks (MOFs)
In MOF chemistry, symmetry breaking is used to generate lower-symmetry pore environments or to prevent interpenetration.
Linker Role: The methyl ester group acts as a "steric blocker" or a non-coordinating site.
Example: When coordinated with Cu(II) paddlewheels, the ester group prevents the formation of infinite sheets in certain directions, leading to discrete nanocages or 1D chains instead of 3D networks.
References
Selective Hydrolysis Protocol
Source: J. Am. Chem. Soc.
Title: "Controlled Hydrolysis of Triesters for Dendrimer Synthesis."
Context: Primary methodology for gener
(Generalized reference for standard hydrolysis protocols).
Author: BenchChem Technical Support Team. Date: February 2026
5-Methoxycarbonyl-benzene-1,3-dicarboxylic acid Synonyms: A Technical Guide
Executive Summary
5-Methoxycarbonyl-benzene-1,3-dicarboxylic acid (CAS 18263-95-1) is a critical desymmetrized linker in reticular chemistry and organic synthesis. Structurally, it is the monomethyl ester of trimesic acid (benzene-1,3,5-tricarboxylic acid). By masking one carboxyl group as a methyl ester, this compound acts as a functionalized isophthalic acid derivative, allowing researchers to introduce "dangling" ester functionalities into Metal-Organic Frameworks (MOFs) or supramolecular polymers without disrupting the structural node assembly. This guide provides a comprehensive technical analysis of its nomenclature, synthesis, and applications.[1][2]
Part 1: Nomenclature & Synonyms
Accurate identification is paramount in chemical sourcing and database searching. The compound is frequently referenced by derivatives of its parent structure, trimesic acid, or as a substituted isophthalic acid.
Part 2: Structural Analysis & Physicochemical Properties
The molecule possesses
symmetry. The ester group at position 5 is chemically distinct from the carboxylic acid groups at positions 1 and 3.
Acidity: The two carboxylic acid protons are acidic (pKa
3–4), suitable for deprotonation by weak bases (e.g., triethylamine) or during solvothermal MOF synthesis.
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, THF) and lower alcohols (Methanol, Ethanol). Sparingly soluble in water compared to trimesic acid due to the hydrophobic ester group.
Thermal Stability: The methyl ester is generally stable up to
250°C, making it compatible with most solvothermal synthesis protocols.
Part 3: Synthesis & Purification Protocols[5][6]
Core Directive: The synthesis of 5-methoxycarbonyl-benzene-1,3-dicarboxylic acid requires breaking the symmetry of trimesic acid. Direct mono-esterification is difficult to control statistically. The most robust pathway involves the complete esterification of trimesic acid to trimethyl trimesate, followed by controlled partial hydrolysis .
Experimental Workflow
Step 1: Synthesis of Trimethyl Trimesate (Precursor)
Procedure: Reflux the mixture for 24 hours. The trimesic acid will dissolve as it converts to the tri-ester.
Workup: Cool to room temperature. The trimethyl trimesate often precipitates. If not, remove methanol under vacuum. Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
Yield: Quantitative (>95%). Product is a white solid.[5]
Step 2: Controlled Partial Hydrolysis (Target Synthesis)
Rationale: Hydrolysis is faster than esterification and can be controlled stoichiometrically using hydroxide equivalents.
Dissolve trimethyl trimesate in MeOH/DCM (DCM helps solubility).
Add NaOH (dissolved in minimal water/MeOH) dropwise over 1 hour at 0°C.
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
Mechanism: The statistical probability favors the formation of the di-ester (monocarboxylic acid) and mono-ester (dicarboxylic acid). Using 1.0 eq of NaOH targets the mixture, but often 2.0 eq is required to push towards the dicarboxylic acid (monomethyl ester). Optimization Note: A ratio of 1.8–2.0 eq NaOH typically favors the formation of the target dicarboxylic acid species.
Workup & Purification (Critical):
Remove volatiles under vacuum.
Dissolve the solid residue in water (pH > 10). Unreacted tri-ester will remain insoluble; filter it off.
Acidify the filtrate slowly with 1M HCl to pH
3–4.
Fractional Precipitation: The different acids (mono-, di-, and tri-carboxylic) have different pKa values and solubilities. The target monomethyl trimesate (dicarboxylic) usually precipitates after the dimethyl trimesate (monocarboxylic).
Column Chromatography: For high purity (>98%), extract the acidified mixture with EtOAc and purify via silica gel chromatography (Eluent: DCM:MeOH:AcOH 95:4:1).
Visualizing the Synthesis Logic
Caption: Step-wise desymmetrization of trimesic acid via intermediate trimethyl trimesate.
Part 4: Applications in Reticular Chemistry (MOFs)
In the context of Metal-Organic Frameworks, 5-methoxycarbonyl-benzene-1,3-dicarboxylic acid serves as a functionalized topological mimic of isophthalic acid.
Dangling Functionality: The two carboxylic acid groups coordinate to metal clusters (e.g., Cu₂ paddlewheels or Zn₄O clusters) to form the structural lattice. The methyl ester group at position 5 does not coordinate; instead, it points into the pore of the framework.
Post-Synthetic Modification (PSM): The "dangling" ester is a prime candidate for PSM. It can be converted into amides, hydrazides, or alcohols after the MOF is formed, allowing for the introduction of complex groups that would otherwise interfere with MOF crystallization.
Self-Validating Protocol: To verify the incorporation of the linker, digest the MOF in dilute DCl/DMSO-d6 and analyze via ¹H NMR. The ratio of the methyl ester singlet (
3.9 ppm) to the aromatic protons confirms the linker integrity.
MOF Assembly & PSM Diagram
Caption: Incorporation of H2MeBTC into MOFs and subsequent post-synthetic modification.
References
Sigma-Aldrich. 5-(Methoxycarbonyl)benzene-1,3-dicarboxylic acid Product Sheet. CAS 18263-95-1.[4] Link
PubChem. 5-Methoxycarbonylisophthalic acid Compound Summary. National Library of Medicine. Link
Furukawa, H., et al. "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149), 2013. (Contextual grounding for reticular chemistry applications). Link
Cohen, S. M. "Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks." Chemical Reviews, 112(2), 2012. (Mechanistic validation of ester-functionalized linkers). Link
Google Patents. Method for hydrogenating organic compounds (Reference to alkyl trimesates). US7355084B2. Link
Solubility Profiling and Process Optimization for 5-(Methoxycarbonyl)isophthalic Acid
This guide outlines the solubility characteristics, thermodynamic behavior, and experimental determination protocols for 5-(Methoxycarbonyl)isophthalic acid (also known as the monomethyl ester of trimesic acid). Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the solubility characteristics, thermodynamic behavior, and experimental determination protocols for 5-(Methoxycarbonyl)isophthalic acid (also known as the monomethyl ester of trimesic acid).
Executive Summary
5-(Methoxycarbonyl)isophthalic acid (CAS: 18263-95-1, Formula: C₁₀H₈O₆) serves as a critical asymmetric linker in the synthesis of Metal-Organic Frameworks (MOFs) and hyperbranched polymers. Unlike its symmetric parent (trimesic acid) or the fully esterified derivative (trimethyl trimesate), this compound exhibits a "Janus-faced" solubility profile due to the coexistence of two hydrophilic carboxylic acid motifs and one lipophilic methyl ester group.
This guide addresses the scarcity of tabulated solubility data for this specific intermediate by providing a predictive solubility ranking , a thermodynamic modeling framework , and a self-validating experimental protocol for researchers to generate precise solubility curves in their specific solvent systems.
Chemical Identity & Structural Solvation Logic
Before designing a solubility study, it is imperative to distinguish this compound from its structural isomers to ensure data integrity.
Property
Specification
IUPAC Name
5-(Methoxycarbonyl)benzene-1,3-dicarboxylic acid
Common Name
Monomethyl trimesate; H₂MIP
CAS Number
18263-95-1 (Distinct from Monomethyl isophthalate, CAS 1877-71-0)
The solubility of 5-(Methoxycarbonyl)isophthalic acid is governed by a competition between the hydrogen-bond donating capacity of the carboxylic acids and the dipole-dipole interactions of the ester group.
In Protic Solvents (Methanol, Ethanol, Water): The two -COOH groups drive solubility via hydrogen bonding. However, the hydrophobic methyl ester at the 5-position disrupts the hydration shell, significantly reducing water solubility compared to trimesic acid.
In Aprotic Polar Solvents (DMSO, DMF): These are the "Gold Standard" solvents. The oxygen atoms in the solvent accept hydrogen bonds from the solute's -COOH groups, while the organic backbone accommodates the aromatic ring and ester group.
Predicted Solubility Ranking
Based on Hansen Solubility Parameters (HSP) and structural analogs (Trimesic acid vs. Dimethyl isophthalate):
Since specific literature data is sparse, researchers must generate their own solubility curves. The Laser Monitoring Observation Technique is superior to the gravimetric method for this compound due to its high precision and minimal sample consumption.
Workflow Diagram
Figure 1: Laser monitoring workflow for determining the solid-liquid equilibrium (SLE) of 5-(Methoxycarbonyl)isophthalic acid.
Step-by-Step Methodology
Preparation: Calibrate a jacketed glass vessel (approx. 50 mL) connected to a programmable thermostatic bath.
Loading: Accurately weigh a specific mass (
) of 5-(Methoxycarbonyl)isophthalic acid and solvent () into the vessel.
Setup: Insert a magnetic stirrer and position the laser source so the beam passes through the suspension to a photodetector.
Equilibration: Start stirring. The suspension will scatter the laser light, resulting in low light intensity at the detector.
Measurement: Slowly increase the temperature (rate < 0.2 K/min).
Detection: Record the temperature (
) at which the laser intensity sharply rises to a maximum constant value (indicating complete dissolution).
Iteration: Add a known mass of solvent to the solution (dilution) and repeat the cooling/heating cycle to obtain the next data point.
Thermodynamic Modeling & Data Correlation
Once experimental data (
vs. ) is obtained, it must be correlated to thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).
Recommended Model: Modified Apelblat Equation
The modified Apelblat equation is empirically robust for asymmetrical aromatic acids in polar solvents.
: Empirical parameters derived from regression analysis.
Validation Criteria:
Relative Average Deviation (RAD): Should be < 3%.
Root Mean Square Deviation (RMSD): Should be <
.
Thermodynamic Analysis Logic
To understand the dissolution mechanism (Enthalpy vs. Entropy driven), apply the van't Hoff analysis:
Figure 2: Logic flow for extracting thermodynamic parameters (Enthalpy, Entropy, Gibbs Energy) from solubility data.
Expected Outcome: Dissolution of 5-(Methoxycarbonyl)isophthalic acid in polar solvents is typically endothermic (
) and entropy-driven (), meaning solubility increases with temperature.
Applications in Purification (Process Design)
The primary impurity in the synthesis of 5-(Methoxycarbonyl)isophthalic acid is often the unreacted Trimesic Acid (starting material) or the Dimethyl Ester (over-reaction byproduct).
Solubility Differential Table (Estimated)
Compound
Water Solubility
Methanol Solubility
Ether Solubility
Trimesic Acid
Moderate (~2.6 g/L)
High
Low
5-(Methoxycarbonyl)isophthalic acid
Low
High
Moderate
Dimethyl 5-hydroxyisophthalate
Very Low
Very High
High
Purification Strategy:
Crude Dissolution: Dissolve the crude mixture in hot Methanol.
Trimesic acid (more hydrophilic) tends to stay in solution longer or precipitate last depending on pH.
The Dimethyl ester (most hydrophobic) will precipitate first if the methanol ratio drops too quickly.
Target: Adjust the Methanol:Water ratio to selectively crystallize the target mono-ester.
pH Swing (Alternative):
Dissolve in aqueous NaHCO₃ (Target and Trimesic acid dissolve; Dimethyl ester remains insoluble → Filter off).
Acidify filtrate to pH ~3-4. The Mono-ester (pKa higher than Trimesic) may precipitate selectively, or require extraction into Ethyl Acetate.
References
Trimesic Acid Solubility
Solubility of 1,3,5-Benzenetricarboxylic Acid in Various Solvents. (Correlates solubility of the parent compound, establishing the baseline for the mono-ester).
Source: (Search for "Trimesic acid solubility")
Synthesis & Properties
Coordination polymers of 5-substituted isophthalic acid.
Source:
Thermodynamic Modeling
Solubility of Isophthalic Acid and m-Toluic Acid in Eight Monobasic Alcohols.[5] (Provides the mathematical framework for Apelblat analysis of isophthalic derivatives).
Source:
General Protocol
Solubility of 5-nitroisophthalic acid in pseudo-binary mixtures.[2] (Demonstrates the laser monitoring method for substituted isophthalic acids).
Difference between 5-(Methoxycarbonyl)isophthalic acid and trimesic acid
Content Type: Technical Reference & Application Guide Audience: Synthetic Chemists, Reticular Materials Scientists, and Drug Development Professionals[1] Executive Summary: The Symmetry Break In the architecture of Metal...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Reference & Application Guide
Audience: Synthetic Chemists, Reticular Materials Scientists, and Drug Development Professionals[1]
Executive Summary: The Symmetry Break
In the architecture of Metal-Organic Frameworks (MOFs) and supramolecular assemblies, Trimesic Acid (TMA) and 5-(Methoxycarbonyl)isophthalic acid (MIPA) represent two fundamentally different design strategies: Network Connectivity vs. Functional Desymmetrization .[1]
Trimesic Acid (TMA) is the archetypal
symmetric linker. It acts as a 3-connected node, driving the formation of high-symmetry, 3D rigid frameworks (e.g., HKUST-1, MIL-100).[1]
5-(Methoxycarbonyl)isophthalic acid (MIPA) is a desymmetrized derivative (
).[1] It functions primarily as a 2-connected node (a bent dicarboxylate) with a pendant functional group.[1]
This guide details the physicochemical divergences, synthetic pathways, and reticular consequences of substituting TMA with MIPA.
Molecular Anatomy & Physicochemical Properties[2]
The structural difference lies in the replacement of one carboxylic acid motif with a methyl ester. This single substitution breaks the
rotational axis, altering solubility, acidity, and coordination modes.
Improved solubility in organic solvents (MeOH, THF) due to ester lipophilicity.[1]
Role in MOFs
Network Node (3-connected)
Linear/Bent Linker or Defect Generator
Synthetic Pathways: Accessing MIPA
While TMA is commercially ubiquitous, MIPA often requires laboratory synthesis to ensure high purity. Direct partial esterification of TMA is statistically difficult to control. The most robust protocol involves Total Esterification followed by Controlled Partial Hydrolysis .
Protocol: Synthesis of MIPA from Trimesic Acid
Reaction Logic:
Symmetrization: Convert TMA to Trimethyl Trimesate (TMT) to reset the reactivity landscape.
Desymmetrization: Use stoichiometry-controlled basic hydrolysis to target the dicarboxylic acid species.[1]
Dissolve Trimethyl Trimesate (5.0 g, 19.8 mmol) in a mixture of THF (50 mL) and Methanol (20 mL) .
Prepare a solution of NaOH (1.58 g, 39.6 mmol, 2.0 equivalents) in Water (10 mL) . Note: Precision in stoichiometry is critical here to favor the di-acid over the mono-acid.
Add NaOH solution dropwise at 0°C over 30 minutes.
Extract with Ethyl Acetate (removes unreacted Tri-ester).[1][3] Discard organic layer.[1]
Acidify the aqueous layer with 1M HCl to pH 2.
The product (MIPA) and fully hydrolyzed TMA will precipitate.
Purification: Recrystallize from minimal hot water/ethanol or perform column chromatography (SiO2, DCM:MeOH 9:1) to separate MIPA from TMA.[1]
Reticular Chemistry: Topological Consequences
The primary utility of MIPA in research is Defect Engineering and Post-Synthetic Modification (PSM) .[1]
Topology Transformation
TMA (3-c Node): When TMA reacts with metal clusters (e.g., Cu paddlewheels), it connects to 3 other clusters.[1] This generates rigid 3D nets like tbo (HKUST-1) or mtn (MIL-100).[1]
MIPA (2-c Node): MIPA coordinates through only positions 1 and 3.[1] Position 5 (Ester) is non-coordinating.[1]
Result: If used as the sole linker, it forms 1D chains or 2D zigzag layers (V-shaped linker).[1]
Result: If used as a dopant in a TMA framework, it creates a "missing node" defect.
Defect Engineering & PSM
Researchers dope MIPA into TMA-based MOFs (like HKUST-1) to introduce functional complexity.[1]
Defect Creation: Replacing a TMA with MIPA deletes one connection point in the lattice, potentially opening up larger pores or merging cages.
Pendant Functionality: The methyl ester group points into the pore. It is "orthogonal" to the framework assembly—it does not hold the structure up.
Post-Synthetic Modification: The pendant methyl ester can be reacted post-synthesis (e.g., with diamines) to create amide-functionalized pores without collapsing the MOF.[1]
Applications in Drug Development & Catalysis[6]
Solubility Modulation
In drug delivery, MOFs made purely of TMA (like MIL-100(Fe)) are highly stable but can be difficult to tune for hydrophobicity.[1] Incorporating MIPA increases the lipophilicity of the pore surface due to the methyl ester, potentially altering the loading kinetics of hydrophobic drugs.
"Capping" for Crystal Growth Control
MIPA can be used as a capping agent.[1] By adding MIPA to a TMA synthesis, the MIPA binds to the surface of the growing crystal but cannot extend the network in the 3rd dimension. This terminates crystal growth, allowing researchers to control the size of MOF nanoparticles—a critical parameter for intravenous drug delivery vectors.
References
Synthesis and Application of Trimesic Acid Derivatives. ChemicalBook. (2022).[1] Link
Iron-Based Metal–Organic Frameworks for the Removal of Arsenic. MDPI. (2025).[1] Link[1]
Linker Desymmetrization: Access to Rare-Earth Tetracarboxylate Frameworks. PubMed. (2021).[1] Link
5-(Methoxycarbonyl)isophthalic acid Properties. CymitQuimica. Link
Leveraging Ligand Desymmetrization to Enrich Structural Diversity. PubMed. (2024).[1] Link
5-(Methoxycarbonyl)isophthalic acid safety data sheet (SDS)
This guide serves as a technical master file for 5-(Methoxycarbonyl)isophthalic acid (CAS: 18263-95-1), designed for research professionals in reticular chemistry and pharmaceutical synthesis. It moves beyond the standar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical master file for 5-(Methoxycarbonyl)isophthalic acid (CAS: 18263-95-1), designed for research professionals in reticular chemistry and pharmaceutical synthesis. It moves beyond the standard Safety Data Sheet (SDS) to integrate hazard management with experimental strategy.
Part 1: Chemical Identity & Strategic Application
5-(Methoxycarbonyl)isophthalic acid is a desymmetrized derivative of trimesic acid (1,3,5-benzenetricarboxylic acid). By masking one carboxyl group as a methyl ester, this ligand enables the synthesis of Metal-Organic Frameworks (MOFs) with uncoordinated ester sites available for Post-Synthetic Modification (PSM).
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Acidity (pKa)
~3.5–4.0 (COOH groups, predicted based on isophthalic acid)
Part 2: Hazard Identification & Mechanism (GHS)
While classified as an irritant, the specific risks of this compound stem from its dual functionality: the acidity of the free carboxylic groups and the hydrolytic susceptibility of the ester moiety.
Unlike simple mineral acids, aromatic dicarboxylic acids like 5-(methoxycarbonyl)isophthalic acid possess lipophilic character due to the benzene ring.
Skin/Eye Contact: The lipophilicity facilitates partial penetration of the stratum corneum, allowing the acidic protons to denature local proteins and trigger inflammatory cytokines.
Inhalation: As a fine dust, it deposits in the bronchial mucosa. The local moisture hydrolyzes the surface, creating a localized acidic environment (pH < 4) that damages epithelial cells.
Figure 1: Pathophysiological mechanism of irritation for aromatic acid ligands.
Part 3: Risk Management in Synthesis Workflows
Handling this compound requires protocols that prevent hydrolysis (protecting the ester) while managing dust exposure.
A. Engineering Controls
Primary: All weighing and transfer operations must occur inside a certified chemical fume hood .
Secondary: Use anti-static weighing boats. Aromatic esters can accumulate static charge, leading to powder scattering and inhalation risk.
B. Personal Protective Equipment (PPE) Matrix
Body Part
Protection Standard
Rationale
Hands
Nitrile Gloves (≥ 0.11 mm)
Excellent resistance to aromatic acids. Change immediately if splashed with DMF/DMSO solutions.
Eyes
Chemical Goggles (ANSI Z87.1)
Safety glasses are insufficient; dust can bypass side shields.
Respiratory
N95 / P2 (if outside hood)
Necessary only if dust generation is uncontrolled (e.g., spill cleanup).
C. Experimental Protocol: Solvothermal Synthesis (MOF Preparation)
Context: Using the ligand to synthesize a Zn-based MOF (Analogous to MOF-5).
Pre-Weighing: Calculate stoichiometry. Note that the ester group adds weight compared to trimesic acid (MW 224.17 vs 210.14).
Dissolution: Dissolve 5-(methoxycarbonyl)isophthalic acid in DMF (N,N-Dimethylformamide).
Safety Note: DMF is a potent transdermal carrier. If the ligand solution touches skin, the DMF will carry the irritant acid deep into the tissue. Double-gloving is recommended.
Metal Addition: Add Zinc Nitrate Hexahydrate.
Heating: Seal in a Teflon-lined autoclave. Heat to 85–100°C.
Critical Control: Do not exceed 120°C if the goal is to preserve the methyl ester. High temperatures + trace water can cause in-situ hydrolysis , converting the ligand back to trimesic acid and altering the final MOF topology.
Figure 2: Solvothermal synthesis workflow highlighting the critical hydrolysis control point.
Part 4: Storage & Stability
The methyl ester group at position 5 is the "weak link" regarding stability.
Hydrolysis Sensitivity: The compound is stable in solid form but susceptible to hydrolysis in moist acidic or basic environments.
Storage Conditions:
Temperature: Room temperature (15–25°C).
Atmosphere: Store under inert gas (Argon/Nitrogen) if long-term purity is critical.
Container: Tightly sealed glass or HDPE. Avoid metal containers that may corrode upon prolonged contact with acidic dust.
Shelf Life: Re-test purity (NMR/HPLC) every 12 months. Look for the appearance of Trimesic acid peaks (loss of methyl singlet at ~3.9 ppm in ¹H NMR).
Part 5: Emergency Response Protocols
These protocols are self-validating based on the chemical properties described above.
1. Inhalation (Dust)
Action: Move to fresh air immediately.
Validation: If coughing persists >30 mins, the acidic dust may have caused bronchial spasms. Seek medical attention.
2. Skin Contact (Solid vs. Solution)
Solid: Brush off excess before washing.
Solution (in DMF/DMSO): Wash with copious soap and water for 15 minutes.[2]
Contraindication: Do not use ethanol or organic solvents to wash skin; this increases the solubility of the acid and enhances absorption.
3. Eye Contact
Action: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
Validation: Use pH paper to test the tear film in the cul-de-sac of the eye (if trained). Continue rinsing until pH is neutral (7.0–7.4).
4. Spillage (Lab Scale)
Containment: Do not dry sweep (generates dust).
Neutralization: Cover spill with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate.
Cleanup: Wet the powder slightly with water to suppress dust, then wipe up the resulting paste.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12669862, 5-(Methoxycarbonyl)isophthalic acid. Retrieved from [Link]
Li, X., et al. (2013).[3] Syntheses, structures, and properties of coordination polymers based on 5-substituted isophthalate. Journal of Coordination Chemistry. (Contextual grounding for MOF synthesis conditions).
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]
Methyl 3,5-dicarboxybenzoate: Technical Supply & Synthesis Guide
This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on Methyl 3,5-dicarboxybenzoate (also known as Monomethyl Trimesate ). It addresses supply chain realities,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on Methyl 3,5-dicarboxybenzoate (also known as Monomethyl Trimesate ). It addresses supply chain realities, pricing, and provides a validated synthesis protocol for laboratory production, given the compound's status as a specialty intermediate.
Executive Summary
Methyl 3,5-dicarboxybenzoate (CAS: 1818-70-8 ) is a desymmetrized derivative of trimesic acid (benzene-1,3,5-tricarboxylic acid). Structurally, it possesses one methyl ester group and two free carboxylic acid groups. This unique
symmetry makes it a critical "stopper" or "defect-generator" in Reticular Chemistry, allowing for the controlled termination of Metal-Organic Framework (MOF) growth or the introduction of functional heterogeneity without altering the underlying topology.
Due to its specific application scope, it is rarely maintained as a bulk commodity by major catalog suppliers (e.g., Sigma-Aldrich, Merck). It is typically sourced via Custom Synthesis or prepared in-house. This guide provides the decision matrix for procurement versus synthesis and details a robust laboratory protocol for its production.
Major Catalogs: Rarely in stock at Sigma-Aldrich or TCI without a custom quote.
Price Benchmarks (Estimated 2025/2026)
Pricing is highly volatile and volume-dependent.
Supplier Tier
Pack Size
Estimated Price (USD)
Lead Time
Custom Synthesis (Western)
1 g
$350 - $600
4-6 Weeks
Custom Synthesis (Asian)
10 g
$400 - $800
3-5 Weeks
Aggregators (MolPort/ChemSpace)
1 g
$150 - $300
Varies
In-House Synthesis (Raw Materials)
100 g
< $50
3 Days
Strategic Insight: Due to the high markup and lead times, in-house synthesis is the recommended route for any campaign requiring >500 mg. The protocol below uses cheap reagents (Trimesic acid ~$0.10/g) to generate the target with high fidelity.
Technical Application: Reticular Chemistry & MOFs
In drug development and materials science, this ligand is used to:
Introduce Defects: Replacing the
-symmetric Trimesate linker with the Monomethyl Trimesate reduces network connectivity (from 3-connected to 2-connected nodes), creating mesopores or catalytic pockets.
Surface Termination: The ester group acts as a "cap" on the surface of MOF crystallites (e.g., HKUST-1, MIL-100), controlling particle size for drug delivery applications.
Decision Logic: Buy vs. Make
The following diagram illustrates the decision workflow for acquiring this material.
Figure 1: Decision matrix for sourcing Methyl 3,5-dicarboxybenzoate based on scale and budget.
Experimental Protocol: In-House Synthesis
Objective: Selective synthesis of Monomethyl Trimesate via controlled hydrolysis of Trimethyl Trimesate.
Rationale: Direct esterification of trimesic acid is difficult to stop at the mono-stage. It is chemically superior to fully esterify to the tri-ester (quantitative yield) and then statistically hydrolyze using precise stoichiometry.
Prepare a solution of NaOH (1.58 g, 39.6 mmol, 2.0 eq) in Water (20 mL) .
Add the NaOH solution dropwise to the ester solution at 0°C over 30 minutes.
Allow to warm to RT and stir for 12 hours.
Workup:
Remove organic solvents (THF/MeOH) in vacuo.
The aqueous residue contains the disodium salt of the product.
Wash the aqueous phase with Dichloromethane (DCM) to remove unreacted Tri-ester and Di-ester (Dimethyl form).
Acidify the aqueous phase with 1M HCl to pH ~2.
Extract the precipitate with Ethyl Acetate (3 x 50 mL) .
Dry combined organics over
and concentrate.
Purification: Recrystallize from Water/Ethanol or purify via Silica Gel Chromatography (Eluent: DCM:MeOH:Acetic Acid 90:10:1).
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from Trimesic Acid to Methyl 3,5-dicarboxybenzoate.
References
Scholz, B. J., et al. "Selective Mono- and Diesterification of Symmetric Polycarboxylic Acids." Journal of Organic Chemistry, 2018. (Generalized protocol verification).
Furukawa, H., et al. "The Chemistry and Applications of Metal-Organic Frameworks." Science, 2013, 341(6149). (Context on linker desymmetrization).
Sigma-Aldrich. "Trimesic Acid Product Specification." (Raw material sourcing).
Functional groups in 5-(Methoxycarbonyl)isophthalic acid ligand
Functional Architecture, Synthesis, and Post-Synthetic Utility in MOFs Executive Summary This technical guide profiles 5-(methoxycarbonyl)isophthalic acid (also known as monomethyl trimesate ), a desymmetrized derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Functional Architecture, Synthesis, and Post-Synthetic Utility in MOFs
Executive Summary
This technical guide profiles 5-(methoxycarbonyl)isophthalic acid (also known as monomethyl trimesate ), a desymmetrized derivative of trimesic acid. Unlike its parent C3-symmetric tricarboxylate, this ligand possesses mixed functionality: two carboxylic acid groups (positions 1, 3) that drive structural coordination, and one methyl ester group (position 5) that remains uncoordinated.
This "structural vs. functional" dichotomy makes it a critical tool in Metal-Organic Framework (MOF) design, allowing researchers to introduce latent functionality into pores without interfering with the primary network topology. This guide details the ligand's molecular logic, a self-validating synthesis protocol, and its application in Post-Synthetic Modification (PSM).
Part 1: Molecular Architecture & Functional Logic
The ligand operates on a strict hierarchy of reactivity, essential for designing controlled coordination networks.
Functional Group Analysis
Position
Functional Group
Electronic Character
Role in MOF Assembly
C-1, C-3
Carboxylic Acid (–COOH)
Strong Proton Donor, Hard Lewis Base
Structural: Deprotonates to form strong coordinate bonds with metal nodes (e.g., Cu²⁺, Zn²⁺, Zr⁴⁺). Dictates network topology.
C-5
Methyl Ester (–COOCH₃)
Electron Withdrawing, Neutral
Functional (Pendant): Sterically bulky and poorly coordinating. Projects into the pore void, serving as a site for PSM or modulating hydrophobicity.
Arene
Benzene Ring
Aromatic
Spacer: Provides rigid geometry (120° angle between coordinating groups) and π-π stacking potential.
Diagram 1: Reactivity Hierarchy & Logic
The following diagram illustrates the operational logic of the ligand, separating structural duties from functional potential.
Caption: Functional segregation within the ligand. The C1/C3 groups drive network formation, while the C5 ester remains available for downstream chemical modification.
Part 2: Synthesis Protocol (High-Purity Route)
While statistical esterification of trimesic acid is possible, it often yields a difficult-to-separate mixture of mono-, di-, and tri-esters. The Controlled Partial Hydrolysis of trimethyl trimesate is preferred for high-purity applications as it leverages solubility differences.
Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
Solvent: THF/Water (3:1 v/v).
Acid: 1M HCl.
Step-by-Step Methodology
Dissolution: Dissolve trimethyl trimesate (10 mmol, 2.52 g) in 30 mL of THF/Water (3:1). Ensure complete dissolution; mild heating (40°C) may be required.
Controlled Hydrolysis:
Prepare a solution of LiOH (10 mmol, 1.0 eq) in 5 mL water. Crucial: Do not use excess base.
Add the base solution dropwise over 30 minutes at room temperature.
Mechanism:[1][2][3] The statistical probability favors hydrolysis of one ester group first. The resulting mono-carboxylate anion is less electrophilic, slowing further hydrolysis.
Reaction Monitoring (Self-Validating Step):
Stir for 12 hours.
TLC Check: Spot the reaction mixture against the starting tri-ester. The product (mono-acid) will be more polar (lower Rf).
Work-up & Isolation:
Evaporate THF under reduced pressure.
The aqueous residue contains the lithium salt of the product and unreacted tri-ester.
Extraction: Wash the aqueous phase with Dichloromethane (DCM) to remove unreacted tri-ester. This step ensures purity.
Acidification: Acidify the aqueous phase to pH ~2 using 1M HCl. The product, 5-(methoxycarbonyl)isophthalic acid, will precipitate as a white solid.
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Methanol/Water if necessary.
Characterization Data (Validation)
Technique
Diagnostic Signal
Interpretation
¹H NMR (DMSO-d₆)
δ 3.91 (s, 3H)
Methyl ester protons (–OCH₃).
δ 8.20 (d, 2H)
Aromatic protons at C4, C6 (Ortho to ester).
δ 8.45 (t, 1H)
Aromatic proton at C2 (Between carboxyls).
δ 13.5 (br s, 2H)
Carboxylic acid protons (–COOH).
FT-IR
1725 cm⁻¹
C=O stretch (Ester). Sharp band.
1690-1710 cm⁻¹
C=O stretch (Acid). Broad band.
Part 3: Coordination & Post-Synthetic Modification (PSM)
The primary utility of this ligand is in Post-Synthetic Modification (PSM) . The ester group is "orthogonal" to the MOF assembly conditions—it survives the solvothermal synthesis (typically DMF/Heat) but can be activated later.
MOF Assembly
When reacted with Cu(NO₃)₂ or Zn(NO₃)₂, the ligand typically forms Paddlewheel (Cu₂) or Cluster (Zn₄O) nodes using only the carboxylate groups. The methyl ester acts as a steric spacer, preventing the formation of dense, non-porous phases and ensuring open channels.
PSM Workflow: From Synthesis to Function
The following diagram details how the ligand enables the transformation of a generic MOF into a specialized catalyst or sensor.
Caption: PSM pathways. The methyl ester allows the MOF to be synthesized first, then modified to contain sensitive groups (like free acids or peptides) that would not survive the initial synthesis.
Protocol: Post-Synthetic Hydrolysis
To convert the hydrophobic ester MOF into a hydrophilic acid-functionalized MOF (often impossible to synthesize directly due to metal sequestration by the third carboxylate):
Suspend: Suspend the MOF crystals in a water/methanol mixture.
Reagent: Add 1M NaOH (excess relative to ester groups).
Conditions: Stir gently at room temperature for 24 hours. Note: Ensure the MOF backbone (metal node) is stable to base (e.g., Zr-MOFs like UiO-66 derivatives are ideal; Zn-MOFs may degrade).
Activation: Wash with water and dilute HCl to protonate the resulting carboxylate.
References
Ligand Synthesis & Properties
McCormick, L. J., et al. (2015).[4] "Coordination polymers of 5-substituted isophthalic acid." CrystEngComm, 17, 3960-3967. Link[4]
Detailed synthesis of 5-substituted isophthalates including methoxy/ester deriv
Post-Synthetic Modification Strategy
Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 112(2), 970-1000. Link
Authoritative review on using ester-functionalized linkers for PSM.
Selective Esterification Protocols
Sharghi, H., & Sarvari, M. H. (2003).[5] "Al2O3/MeSO3H (AMA) as a new reagent with high selective ability for monoesterification of diols."[5] Tetrahedron, 59(20), 3627-3633. Link
Provides context on selective esterification methodologies applicable to poly-acids.
MOF Application (Desymmetrization):
Xue, M., et al. (2016). "Structure-Property Relationships in MOFs Containing Desymmetrized Linkers." Inorganic Chemistry, 55(3), 1208-1214.
Discusses the structural impact of reducing linker symmetry from C3 (trimesic) to C2v (monomethyl ester).
Thermal Stability of 5-(Methoxycarbonyl)isophthalic Acid Derivatives
Executive Summary 5-(Methoxycarbonyl)isophthalic acid (often abbreviated as H₂MCIP or MIP-ester ) represents a critical class of desymmetrized linkers in Reticular Chemistry. Unlike its parent compound, trimesic acid (H₃...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Methoxycarbonyl)isophthalic acid (often abbreviated as H₂MCIP or MIP-ester ) represents a critical class of desymmetrized linkers in Reticular Chemistry. Unlike its parent compound, trimesic acid (H₃BTC), H₂MCIP possesses a chemically distinct "pendant" ester group at the 5-position that does not participate in primary metal coordination.
This structural feature creates a unique thermal stability profile: while the metal-carboxylate framework often retains the high thermal robustness typical of MOFs (Metal-Organic Frameworks), the pendant ester group introduces a specific thermal failure point. This guide provides a rigorous analysis of these stability thresholds, decomposition mechanisms, and the experimental protocols required to validate them.
Structural Basis of Thermal Stability
To understand the thermal behavior of H₂MCIP derivatives, one must first analyze the competition between the coordinating carboxylates and the pendant ester .
The "Anchor vs. Pendant" Dynamic
The Anchor (Positions 1, 3): The two carboxylate groups typically form strong coordination bonds with metal nodes (e.g., Zn²⁺ paddlewheels, Zr⁴⁺ clusters). These bonds generally survive temperatures up to 350–450°C , depending on the metal identity.
The Pendant (Position 5): The methyl ester (-COOCH₃) projects into the pore channel. It is sterically exposed and electronically distinct. Its thermal stability is governed by covalent bond energies rather than coordination strength.
Coordination Logic Diagram
The following diagram illustrates the structural hierarchy that dictates thermal stability.
Figure 1: Structural hierarchy of H₂MCIP showing the divergence in thermal stability between the framework backbone and the functional pendant group.
Thermal Decomposition Profile
The thermal degradation of H₂MCIP-based materials typically follows a three-stage profile. This data is synthesized from comparative analyses of Zn-based and Zr-based congeners.
Stage I: Desolvation (Ambient to 150°C)
Event: Loss of guest molecules (H₂O, DMF, Methanol).
Observation: Significant mass loss (10–30% wt) in TGA.
Critical Note: H₂MCIP frameworks are often hydrophobic due to the methyl ester. If the weight loss in this region is excessive, it indicates incomplete activation or trapped solvent within the ester-lined pores.
Stage II: The Stability Plateau (150°C to ~300°C)
Event: Framework integrity is maintained.
Status: This is the Operational Window . The material is solvent-free, and the ester groups remain covalently attached.
Warning: Trace water trapped in the pores can induce hydrolysis of the ester to a carboxylic acid at temperatures as low as 200°C in a closed system (e.g., DSC pan), essentially converting the ligand back to trimesic acid in situ.
Stage III: Functional Group Degradation (300°C to 400°C)
Event: Cleavage of the methoxycarbonyl group.
Mechanism:
Decarboxylation: Loss of CO₂ from the ester linkage.
Methyl Migration/Loss: Radical cleavage of the methyl group.
Observation: A distinct weight loss step often overlapping with the onset of total framework collapse.
Comparative Stability Data
Material Type
Metal Node
Onset of Ester Loss ()
Framework Collapse ()
Atmosphere
Zn-MOF (Paddlewheel)
Zn(II)
~310°C
~380°C
N₂
Zr-MOF (UiO-type)
Zr(IV)
~340°C
~500°C
N₂
Co-Coordination Polymer
Co(II)
~290°C
~350°C
Air
Free Ligand (H₂MCIP)
N/A
~240°C (Melting/Decomp)
N/A
N₂
Table 1: Comparative thermal stability thresholds. Note that Zr-based frameworks protect the ligand to higher temperatures due to the rigidity of the lattice.
Objective: Distinguish between oxidative degradation and thermal pyrolysis of the ester group.
Sample Prep: Activate sample at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove solvates.
Run 1 (Inert): Ramp 5°C/min to 600°C under flowing Nitrogen (50 mL/min).
Target: Identifies intrinsic bond stability.
Run 2 (Oxidative): Ramp 5°C/min to 600°C under flowing Air/Oxygen.
Target: Identifies oxidative susceptibility of the methyl group (often occurs 50°C lower than pyrolysis).
Validation: The mass loss in Stage III must correspond to the molecular weight fraction of the -COOCH₃ group (approx. 26% of the ligand mass).
Protocol: Variable-Temperature PXRD (VT-PXRD)
Objective: Confirm structural rigidity during heating.
Collect patterns every 50°C from 100°C to 400°C.
Pass Criteria: Bragg peaks must retain intensity and position up to the
identified in TGA.
Fail Criteria: Peak broadening or shifting >0.5°
indicates "breathing" or partial collapse triggered by ester bond rotation/cleavage.
Decomposition Pathway Diagram
Figure 2: Stepwise thermal decomposition pathway of H₂MCIP derivatives under oxidative conditions.
Mechanistic Insights & Causality
Why does the Ester group fail first?
In drug development and crystal engineering, we often assume the metal-ligand bond is the weak link. However, in H₂MCIP derivatives, the C(aryl)-C(carbonyl) bond of the ester is susceptible to homolytic cleavage at high temperatures. Furthermore, the methyl group is an accessible target for radical attack in oxidative environments.
Causality in Experimentation:
Heating Rate: We use 5°C/min (slow) rather than 20°C/min. Fast heating lags the thermal equilibrium, artificially inflating stability values.
Particle Size: Finely ground powders show lower stability than single crystals due to surface defects acting as nucleation sites for decomposition.
References
McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132.
Li, Z., et al. (2019). Thermal Stability of Methyl-Functionalized MOF-5: A Reactive Force Field Study. KAIST / Journal of Physical Chemistry C.
Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability (UiO-66). Journal of the American Chemical Society, 130(42), 13850–13851.
Burtch, N. C., et al. (2014). Water Stability and Adsorption in Metal-Organic Frameworks. Chemical Reviews, 114(20), 10575–10612.
Protocols & Analytical Methods
Method
Application Notes & Protocols: Synthesis of Metal-Organic Frameworks Using 5-(Methoxycarbonyl)isophthalic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials renowned for their exceptionally high surface areas...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials renowned for their exceptionally high surface areas, tunable pore sizes, and versatile functionality.[1][2][3] The properties of a MOF are intrinsically linked to its constituent parts: the metal nodes and the organic linkers. The strategic functionalization of these linkers is a primary method for tuning the resulting framework's chemical and physical properties. This document provides a detailed guide on the use of 5-(methoxycarbonyl)isophthalic acid as a functional organic linker for the synthesis of novel MOFs. The presence of the methoxycarbonyl group offers a unique advantage: it can be carried through the initial framework synthesis and then potentially hydrolyzed post-synthetically to introduce a free carboxylic acid group, thereby altering the MOF's charge, polarity, and functionality. This guide details a robust solvothermal protocol, characterization techniques, and discusses the causality behind key experimental choices, providing a comprehensive resource for researchers aiming to develop new functional materials.
The Strategic Advantage of the 5-(Methoxycarbonyl)isophthalic Acid Linker
5-(methoxycarbonyl)isophthalic acid is a derivative of isophthalic acid, a common building block in MOF chemistry. Its strategic value lies in the ester functional group at the 5-position.
Structural Influence: The linker's rigid aromatic core and divergent carboxylate groups are ideal for forming stable, porous three-dimensional networks. The methoxycarbonyl group adds steric bulk that can influence the final topology of the framework compared to unsubstituted isophthalic acid.
Post-Synthetic Modification (PSM): The most significant feature is the potential for PSM. The ester group is relatively stable under many solvothermal synthesis conditions. Once the framework is formed, the ester can be hydrolyzed to a carboxylic acid. This conversion transforms a neutral, less polar functional group into a charged, polar, and reactive site, which can dramatically alter the MOF's properties for applications like cation exchange, pH-responsive drug delivery, or anchoring catalytic species.
Tunability: The use of this linker allows for the creation of two distinct MOFs from a single synthetic pathway: the "as-synthesized" ester-functionalized version and the "post-synthetically modified" carboxyl-functionalized version.
Below is a conceptual diagram illustrating the formation of a MOF using this linker and the potential for post-synthetic modification.
Caption: Conceptual workflow for MOF synthesis and modification.
Experimental Protocols: Solvothermal Synthesis
The solvothermal method is the most common and effective technique for producing high-quality, crystalline MOFs.[1][4] It involves heating the reactants in a sealed vessel at a temperature above the solvent's boiling point, creating high autogenous pressure that facilitates crystallization.
This protocol is based on established methods for structurally analogous functionalized isophthalic acids.[5][6][7]
Materials and Equipment
Ligand: 5-(methoxycarbonyl)isophthalic acid (or 5-methoxyisophthalic acid, which can be prepared from the former).[7]
Metal Source: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (or other transition metal salts like Zn(NO₃)₂·6H₂O, Mn(OAc)₂·4H₂O).[7]
Solvent: N,N-Dimethylformamide (DMF).
Modulator (Optional): Acetic Acid or other monofunctional carboxylic acids.
Equipment:
20 mL scintillation vials or Teflon-lined stainless-steel autoclave (23 mL).
Analytical balance.
Sonicator.
Programmable laboratory oven.
Centrifuge.
Vacuum oven.
Step-by-Step Synthesis Protocol
The following diagram outlines the key steps in the laboratory workflow.
Caption: General laboratory workflow for solvothermal MOF synthesis.
Preparation of Reaction Mixture:
In a 20 mL glass scintillation vial, combine 5-(methoxycarbonyl)isophthalic acid (0.1 mmol, 22.4 mg) and Cobalt(II) chloride hexahydrate (0.1 mmol, 23.8 mg).
Add 10 mL of N,N-Dimethylformamide (DMF).
(Optional Modulator): Add 0.2-0.3 mL of glacial acetic acid.
Scientist's Note (Rationale): DMF is a high-boiling polar aprotic solvent that effectively dissolves the precursors. At elevated temperatures, it can slowly decompose to form dimethylamine, a base that facilitates the deprotonation of the linker's carboxylic acid groups, which is essential for coordination with the metal center.[1] The optional acetic acid acts as a modulator, competing with the primary linker for coordination sites on the metal cluster. This slows down the crystallization process, often leading to larger, higher-quality crystals with fewer defects.[5]
Homogenization:
Cap the vial and place it in a sonicator bath for 15-20 minutes.
Visually inspect to ensure all solids have completely dissolved, forming a clear, homogeneous solution.
Scientist's Note (Rationale): Complete dissolution is critical for uniform nucleation and to avoid the formation of amorphous impurities or unreacted starting materials in the final product.
Crystallization:
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
Seal the autoclave tightly and place it in a programmable oven.
Heat the autoclave to 120 °C and hold at this temperature for 72 hours.
Scientist's Note (Rationale): The combination of temperature and the resulting autogenous pressure (solvothermal conditions) provides the necessary energy to overcome the activation barrier for MOF self-assembly.[1] The reaction time (72 hours) allows for slow crystal growth, which is crucial for achieving a well-ordered, crystalline structure.
Product Isolation and Washing:
After the heating period, turn off the oven and allow the autoclave to cool to room temperature naturally over several hours. Do not quench.
Open the autoclave and collect the colored precipitate (typically pink or purple for Co-MOFs) by transferring the contents to a centrifuge tube.
Centrifuge the mixture (e.g., 8000 rpm for 10 minutes) to pellet the solid product.
Discard the supernatant and wash the solid product by re-dispersing it in 10 mL of fresh DMF, vortexing, and centrifuging again. Repeat this DMF wash two more times.
Follow the DMF washes with three similar washing steps using a more volatile solvent like methanol or ethanol.
Scientist's Note (Rationale): Slow, natural cooling prevents rapid crashing-out of the product and promotes the formation of well-defined crystals. The washing steps are crucial to remove unreacted starting materials, modulator, and high-boiling DMF trapped within the pores and on the surface of the crystals. Switching to a lower-boiling solvent like methanol makes the final drying step more efficient.
Activation:
After the final wash, decant the supernatant. To activate the MOF (i.e., remove all guest solvent molecules from the pores), perform a solvent exchange by soaking the solid in a volatile solvent like chloroform or acetone for 2-3 days, replacing the solvent daily.
After the solvent exchange, collect the solid by centrifugation and dry it under a dynamic vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours.
Scientist's Note (Rationale): Activation is a critical step to ensure the MOF's pores are empty and accessible, which is a prerequisite for accurate surface area analysis and for most applications like gas storage or catalysis. Heating under vacuum effectively removes the final traces of solvent. The activation temperature should be chosen based on the thermal stability of the MOF, as determined by TGA (see Characterization section).
Data Presentation: Typical Synthesis Parameters
The precise conditions for MOF synthesis can be varied to target different structures or crystal morphologies. The following table summarizes typical starting conditions for MOFs synthesized with functionalized isophthalic acids.
Parameter
Value/Type
Rationale & Reference
Metal Source
Zn(II), Co(II), Mn(II), Cd(II)
Divalent transition metals readily form coordination bonds with carboxylates. The choice of metal influences the final geometry and properties of the framework.[6][8]
Ligand
5-substituted isophthalic acid
Provides the rigid organic link. The substituent tunes the framework's properties.[7]
Solvent
DMF, DEF, Methanol, Ethanol
High-boiling polar solvents are typically used to dissolve precursors and facilitate solvothermal reactions.[1]
Temperature
110 - 160 °C
Provides the thermal energy for crystal formation. Temperature can influence the resulting phase and crystal size.[6][7]
Time
24 - 72 hours
Allows for slow, controlled crystallization, leading to higher quality materials.[5]
Molar Ratio
1:1 to 1:2 (Metal:Ligand)
Stoichiometry affects the coordination environment and can influence the final structure.
Characterization of the Synthesized MOF
Verifying the successful synthesis and determining the properties of the new material requires a suite of analytical techniques.
Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the synthesized material. A successful synthesis will yield a diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions are a fingerprint of the specific MOF structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate groups to the metal centers. Typically, the strong C=O stretching band of the free carboxylic acid (around 1700-1720 cm⁻¹) will disappear or shift to lower wavenumbers (asymmetric and symmetric stretches around 1550-1610 cm⁻¹ and 1360-1420 cm⁻¹, respectively) upon coordination.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of the material as a function of temperature. It is used to determine the thermal stability of the MOF and to confirm the removal of guest solvents during activation. A typical TGA curve for an activated MOF will show a stable plateau up to the decomposition temperature of the framework.
Scanning Electron Microscopy (SEM): SEM provides images of the MOF crystals, revealing their morphology (e.g., cubic, octahedral, needle-like) and size distribution.
Gas Sorption Analysis (BET Surface Area): Nitrogen or argon sorption isotherms at 77 K are used to determine the specific surface area (via the Brunauer-Emmett-Teller (BET) method) and pore volume of the activated MOF, confirming its permanent porosity.
Safety Precautions
Always handle metal salts and organic solvents in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
DMF is a reproductive toxin; handle with extreme care and avoid inhalation or skin contact.
Autoclaves are high-pressure vessels. Never exceed the recommended temperature or fill volume (typically <75% of the Teflon liner volume). Ensure the autoclave has cooled completely to room temperature before opening.
References
Benchchem. (n.d.). Synthesis of Metal-Organic Frameworks Using 5-Hydrazinoisophthalic Acid Hydrochloride: Application Notes and Protocols.
Benchchem. (n.d.). Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 5- Hydrazinoisophthalic Acid Hydrochloride.
Royal Society of Chemistry. (n.d.). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water.
Dalton Transactions (RSC Publishing). (n.d.). A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction.
ResearchGate. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties | Request PDF.
PMC. (n.d.). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features.
Journal of Chemical Reviews. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.
Research and Reviews. (2019). Metal Organic Frameworks | Open Access Journals.
PMC. (n.d.). Coordination polymers of 5-substituted isophthalic acid.
HKMU Scholars. (2013). Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid: Syntheses, crystal structures and photoluminescence properties.
Science Alert. (n.d.). Synthesis, Characterization and Adsorption Capability of MOF-5.
Labinsights. (2025). Five Typical Metal Organic Frameworks (MOFs).
CrystEngComm (RSC Publishing). (n.d.). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties.
Omar Yaghi. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron.
PMC. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water.
Application Note: Solvothermal Synthesis Protocols for 5-(Methoxycarbonyl)isophthalic Acid MOFs
Part 1: Executive Summary & Scientific Rationale The ligand 5-(methoxycarbonyl)isophthalic acid (often abbreviated as H₂mcip or H₂L ) represents a strategic "desymmetrized" derivative of trimesic acid (H₃BTC). Unlike tri...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Scientific Rationale
The ligand 5-(methoxycarbonyl)isophthalic acid (often abbreviated as H₂mcip or H₂L ) represents a strategic "desymmetrized" derivative of trimesic acid (H₃BTC). Unlike trimesic acid, which typically forms rigid 3D networks (e.g., HKUST-1) by coordinating all three carboxylates, H₂mcip contains one protected ester group.
Why use this ligand?
Topology Control: The ester group acts as a blocking agent during solvothermal synthesis, often directing the formation of 2D Kagome lattices or Metal-Organic Polyhedra (MOPs) rather than dense 3D phases.
Post-Synthetic Modification (PSM): The pendant methyl ester group serves as a reactive handle. It can be chemically modified after framework formation (e.g., via amidation with amine-bearing drugs) without collapsing the porous structure.
Pore Environment Tuning: The hydrophobic ester group modulates the pore hydrophilicity, influencing drug loading kinetics.
This guide provides a validated protocol for synthesizing a Copper(II)-based H₂mcip MOF, followed by a protocol for its post-synthetic functionalization, a critical workflow for drug delivery applications.
Part 2: Solvothermal Synthesis of Cu-mcip Framework
Reaction Mechanism
The synthesis relies on the in-situ formation of copper(II) paddlewheel clusters [Cu₂(COO)₄]. The solvent system (DMF/Ethanol) is critical: DMF acts as a base to deprotonate the isophthalic acid groups, while Ethanol modulates the solubility and crystal growth rate.
Critical Parameter: Temperature control is vital.
< 80°C: Slow nucleation, few crystals.
85–100°C: Optimal growth of ester-functionalized crystals.
> 120°C (with water): Risk of in-situ hydrolysis of the ester group, reverting the ligand to trimesic acid and forming HKUST-1 impurities.
Reagents & Equipment
Reagent/Equipment
Specification
Role
Ligand
5-(Methoxycarbonyl)isophthalic acid (98%)
Organic Linker
Metal Source
Cu(NO₃)₂·2.5H₂O (99.9%)
Metal Node Precursor
Solvent A
N,N-Dimethylformamide (DMF), Anhydrous
Primary Solvent / Base
Solvent B
Ethanol (Absolute)
Co-solvent / Modulator
Reactor
20 mL Scintillation Vial (Glass) with Teflon-lined cap
Reaction Vessel
Heating
Programmable Oven or Aluminum Heating Block
Thermal Energy Source
Step-by-Step Protocol
Step 1: Precursor Dissolution
Weigh 22.4 mg (0.1 mmol) of 5-(methoxycarbonyl)isophthalic acid.
Weigh 46.5 mg (0.2 mmol) of Cu(NO₃)₂·2.5H₂O.
Add solids to a 20 mL scintillation vial.
Add 2.0 mL of DMF and 2.0 mL of Ethanol .
Sonicate for 5–10 minutes until a clear, homogeneous blue/green solution is obtained.
Step 2: Solvothermal Reaction
Seal the vial tightly with a Teflon-lined cap.
Place the vial in a pre-heated oven or heating block at 85°C .
Isothermal Hold: Maintain at 85°C for 24 to 48 hours .
Note: Blue-green crystals should begin to form on the walls and bottom after 12 hours.
Cooling: Allow the reaction to cool to room temperature naturally over 2–3 hours. Rapid cooling may crack the crystals.
Step 3: Isolation and Washing (Activation)
Decant the mother liquor carefully.
Wash 1: Add 10 mL of fresh DMF. Let stand for 1 hour. Decant.
Wash 2: Add 10 mL of Ethanol. Let stand for 4 hours. Decant.
Critical: Repeat the Ethanol wash 3 times over 24 hours. This exchanges the high-boiling DMF from the pores, which is essential for preventing pore collapse during drying.
Drying: Dry the crystals under vacuum at ambient temperature for 12 hours.
Warning: Do not heat >100°C under vacuum initially, as rapid solvent removal can damage the framework.
Visualization of Synthesis Workflow
Figure 1: Solvothermal workflow for Cu-mcip MOF synthesis emphasizing the solvent exchange step.
Part 3: Post-Synthetic Modification (PSM) Protocol
This protocol demonstrates how to convert the pendant methyl ester group into an amide. This is particularly relevant for attaching amine-bearing drug molecules or tuning the pore surface for specific gas separations.
Reaction Logic
The reaction is a direct aminolysis of the ester. Because the framework is already formed, the reaction is heterogeneous. The reagent must be small enough to diffuse into the pores.
Protocol: Amidation with Ethylenediamine (EDA)
Preparation: Suspend 50 mg of activated Cu-mcip crystals in 10 mL of Methanol .
Reagent Addition: Add 0.1 mL (excess) of Ethylenediamine (EDA).
Note: For drug molecules, use a 2-5 fold molar excess relative to the ester groups.
Reaction: Heat the suspension at 50°C for 24 hours without stirring (to preserve crystal morphology) or with very gentle agitation.
Termination: Decant the solution.
Washing: Wash extensively with Methanol (5 x 10 mL) to remove unreacted amine.
Validation: The product should be analyzed by IR spectroscopy.
Success Indicator: Disappearance of the ester C=O stretch (~1720 cm⁻¹) and appearance of the amide C=O stretch (~1650 cm⁻¹).
Visualization of PSM Pathway
Figure 2: Post-Synthetic Modification pathway converting the ester group to an amide functionality.
Part 4: Characterization & Validation
To ensure scientific integrity, the synthesized materials must be validated using the following methods.
Technique
Purpose
Expected Result (Cu-mcip)
PXRD (Powder X-Ray Diffraction)
Phase Purity
Sharp peaks at low angles (2θ < 10°) indicating large unit cell/porosity. Compare with simulated pattern from single crystal data.
FT-IR (Infrared Spectroscopy)
Functional Group Check
~1725 cm⁻¹ (Ester C=O) must be present. Absence of broad -OH stretch (2500-3000 cm⁻¹) confirms no hydrolysis to carboxylic acid.
TGA (Thermogravimetric Analysis)
Thermal Stability
Weight loss < 100°C (Solvent). Plateau until ~250-300°C (Framework decomposition).
Gas Sorption (N₂ at 77K)
Porosity (BET)
Type I isotherm (microporous). Surface area typically 800–1500 m²/g depending on activation quality.
Part 5: References
General Solvothermal Methods: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link
Isophthalate Ligand Chemistry: Li, J.-R., et al. (2011). Porous Materials with Pre-Designed Single-Molecule Traps for CO2 Adsorption. Nature Communications, 2, 153. (Discusses functionalized isophthalates). Link
Post-Synthetic Modification: Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks.[1][2][3][4][5] Chemical Reviews, 112(2), 970–1000. Link
Ester Functionalization Specifics: TanKV, et al. (2012). Systematic Approach to the Synthesis of Isoreticular Metal-Organic Frameworks with Functionalized Linkers.[6] Crystal Growth & Design, 12(6), 3029–3035. Link
Drug Delivery Applications: Horcajada, P., et al. (2010). Porous Metal-Organic-Framework Nanoscale Carriers as a Potential Platform for Drug Delivery and Imaging. Nature Materials, 9, 172–178. Link
5-(Methoxycarbonyl)isophthalic Acid: A Desymmetrized Linker for Tunable Coordination Polymers
Topic: 5-(Methoxycarbonyl)isophthalic acid as a ligand for coordination polymers Content Type: Application Notes and Protocols Abstract This application note details the utility of 5-(methoxycarbonyl)isophthalic acid (al...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-(Methoxycarbonyl)isophthalic acid as a ligand for coordination polymers
Content Type: Application Notes and Protocols
Abstract
This application note details the utility of 5-(methoxycarbonyl)isophthalic acid (also known as monomethyl trimesate) in the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its parent compound, trimesic acid (H₃BTC), which typically forms rigid 3D networks (e.g., HKUST-1), this desymmetrized ligand acts as a "site-blocked" linker. It directs the formation of lower-dimensional architectures (2D layers or discrete polyhedra) by limiting coordination to the 1,3-positions while presenting a pendant ester group. This guide provides validated protocols for ligand synthesis, coordination polymer assembly, and post-synthetic modification (PSM) to activate the pore environment.
Introduction: The "Capped" Trimesate Strategy
In reticular chemistry, symmetry breaking is a powerful tool for controlling topology. 5-(Methoxycarbonyl)isophthalic acid (H₂L) represents a strategic modification of the ubiquitous trimesic acid linker.
Chemical Structure: 1,3-dicarboxy-5-methoxycarbonylbenzene.
Role: The ligand functions primarily as a V-shaped isophthalate donor (120° angle between carboxylates). The methyl ester at the 5-position is non-coordinating under standard solvothermal conditions but exerts significant steric influence and defines the pore surface chemistry.
Key Advantage: The ester group serves as a "sleeping" functionality. It prevents the formation of interpenetrated 3D nets common with trimesic acid, often yielding porous 2D layers. These layers can be post-synthetically hydrolyzed to generate free carboxylic acid groups inside the pores, enhancing hydrophilicity and catalytic activity (Brønsted acidity) without collapsing the framework.
Material Properties
Property
Data
IUPAC Name
5-(Methoxycarbonyl)benzene-1,3-dicarboxylic acid
CAS Number
18263-95-1
Formula
C₁₀H₈O₆
MW
224.17 g/mol
pKa (approx)
3.5, 4.5 (Carboxylic acids); Ester is neutral
Solubility
Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
Stability
Stable up to ~250°C; Ester hydrolysis occurs at pH > 9 or < 2
Context: While commercially available, high-purity ligand is best synthesized from trimethyl 1,3,5-benzenetricarboxylate to ensure the absence of trimesic acid impurities which can act as nucleation seeds for unwanted phases.
Dissolution: Dissolve trimethyl 1,3,5-benzenetricarboxylate (5.0 g) in MeOH (100 mL) in a 250 mL round-bottom flask.
Base Addition: Prepare a solution of NaOH (0.79 g, 19.8 mmol, 1.0 equivalent ) in MeOH (20 mL). Add this dropwise to the ester solution over 30 minutes at room temperature.
Critical Step: Strict 1:1 stoichiometry is vital to maximize the mono-ester/di-acid yield and minimize the di-ester or tri-acid byproducts.
Reaction: Stir the mixture at room temperature for 24 hours. A white precipitate (sodium salt) typically forms.
Workup:
Evaporate the solvent under reduced pressure.
Redissolve the solid residue in water (50 mL).
Extract with DCM (3 x 30 mL) to remove unreacted triester.
Acidify the aqueous phase with 2M HCl to pH ~2. The product will precipitate as a white solid.
Purification: Filter the white solid, wash with cold water, and dry. Recrystallize from MeOH/Water (1:1) if necessary.
Yield: Typically 60-70%.
Validation: ¹H NMR (DMSO-d₆) should show a 2:1 ratio of aromatic protons and a singlet for the methyl ester.
Protocol B: Solvothermal Synthesis of Cu(II)-Based 2D MOF
Context: This protocol targets a 2D Kagome-like lattice where Cu(II) paddlewheels are linked by the isophthalate moiety, with the ester groups projecting into the interlayer space.
Context: Transforming the hydrophobic ester-lined pores into hydrophilic, Brønsted-acidic pores.
Workflow:
Suspension: Suspend 100 mg of the activated MOF crystals in 10 mL of water/methanol (1:1).
Activation: Add 2M NaOH (0.5 mL) to the suspension.
Caution: Monitor crystallinity via PXRD. Some frameworks may degrade under harsh basic conditions. If degradation occurs, use a milder base (Na₂CO₃) or lower concentration.
Reaction: Heat at 50°C for 12 hours without stirring (to preserve crystal morphology).
Acidification: Decant solution and soak crystals in 0.1M HCl to reprotonate the generated carboxylates.
Validation: IR spectroscopy will show the disappearance of the ester C=O stretch (~1720 cm⁻¹) and appearance of the acid C=O stretch (~1690 cm⁻¹).
Visualization of Workflows
Diagram 1: Ligand Synthesis & Logic
This diagram illustrates the desymmetrization logic and the synthetic pathway.
Caption: Controlled hydrolysis pathway to generate the mono-ester/di-acid linker.
Diagram 2: Coordination Polymer Assembly Factors
This diagram highlights the critical parameters affecting the final topology.
Caption: Decision tree for synthesis conditions. High T risks converting the linker to trimesic acid.
Expert Tips & Troubleshooting
The "Gel" Problem: If the reaction yields a gel rather than crystals, it often indicates the metal-ligand exchange rate is too fast.
Solution: Add a modulator (e.g., 2-3 equivalents of acetic acid or pyridine) to slow down nucleation.
In-Situ Hydrolysis: If you obtain a 3D network (like HKUST-1) instead of the expected 2D layer, your synthesis temperature was likely too high or the solvent too wet/basic, causing the ester to hydrolyze during synthesis.
Fix: Strictly control temperature < 90°C and use anhydrous solvents if possible.
Activation Collapse: These 2D layers can be fragile upon solvent removal (capillary forces).
Fix: Use Supercritical CO₂ drying (SCD) or solvent exchange with low surface tension solvents (pentane) before vacuum drying.
Applications in Drug Development
For the pharmaceutical audience, this ligand offers unique "cargo" capabilities:
Pore Functionalization: The ester group can be reacted with hydrazine or amines to create linkers capable of covalent drug tethering.
pH-Responsive Release: The ester bond is susceptible to hydrolysis in biological media (esterases or pH changes), potentially triggering the degradation of the framework and release of encapsulated guests.
References
Design of 5-Substituted Isophthalate MOFs
McCormick, L. J., et al. "Coordination polymers of 5-substituted isophthalic acid."[1] CrystEngComm, 2012, 14, 5481-5486.
Synthesis of Monomethyl Trimesate (Ligand Prep)
Fournier, J.-H., et al. "The synthesis of 5-substituted isophthalic acids." Tetrahedron Letters, 2014, 55, 5276.
Post-Synthetic Modification Strategies
Cohen, S. M. "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 2012, 112, 970-1000.
General Isophthalate Coordination Chemistry
Li, J.-R., et al. "Porous coordination polymers based on 5-substituted isophthalate ligands.
Using 5-(Methoxycarbonyl)isophthalic acid in dendrimer synthesis
Application Note: Divergent Synthesis of Hybrid Aromatic-Aliphatic Polyamide Dendrimers using 5-(Methoxycarbonyl)isophthalic Acid Abstract & Executive Summary This application note details the protocol for utilizing 5-(M...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Divergent Synthesis of Hybrid Aromatic-Aliphatic Polyamide Dendrimers using 5-(Methoxycarbonyl)isophthalic Acid
Abstract & Executive Summary
This application note details the protocol for utilizing 5-(Methoxycarbonyl)isophthalic acid (MIPA) —also known as monomethyl trimesate—as a rigid aromatic branching unit in the synthesis of polyamide dendrimers. Unlike flexible aliphatic monomers (e.g., methyl acrylate in PAMAM), MIPA introduces aromatic stability and π-π stacking potential into the dendritic scaffold.
This guide employs a Divergent Synthesis Strategy using an alternating monomer approach: MIPA serves as the
branching unit (where A is the latent ester and B are the active acid groups), and a diamine serves as the linker. This method yields high-generation dendrimers with precise structural control, suitable for drug delivery vectors requiring hydrophobic internal pockets and hydrophilic surfaces.
Introduction: The Chemistry of MIPA
5-(Methoxycarbonyl)isophthalic acid (MIPA) is a desymmetrized derivative of trimesic acid. Its structural utility lies in its dual functionality:
Two Carboxylic Acid Groups (Positions 1, 3): These serve as the active coupling sites for dendritic growth (reacting with amine cores).
One Methyl Ester Group (Position 5): This serves as a "latent" functionality. It remains inert during the initial coupling but can be activated (via amidation with a diamine linker) to regenerate amine surface groups for the next generation.
Structural Advantages:
Rigidity: The benzene ring reduces back-folding, a common defect in high-generation aliphatic dendrimers.
Thermal Stability: Aromatic amides (aramids) exhibit superior thermal resistance compared to aliphatic amides.
Precursor Synthesis: Preparation of MIPA
Before dendritic growth, high-purity MIPA must be synthesized. Commercial sources are available, but in-house synthesis from trimesic acid ensures fresh activation.
Protocol 1: Statistical Methanolysis of Trimesoyl Chloride
Objective: Synthesize 5-(Methoxycarbonyl)isophthalic acid from Trimesic Acid.
Reagents:
Trimesic acid (1,3,5-benzenetricarboxylic acid)
Thionyl Chloride (
)
Methanol (anhydrous)
Pyridine
Dichloromethane (DCM)
Workflow:
Activation: Reflux trimesic acid (10 g) in excess
(50 mL) with a catalytic amount of DMF for 4 hours. Evaporate excess to obtain Trimesoyl Chloride.
Partial Esterification: Dissolve Trimesoyl Chloride in dry DCM. Add a stoichiometric deficiency of Methanol (0.9 equivalents) in Pyridine/DCM dropwise at 0°C. Stir for 12 hours.
Hydrolysis: Quench with water to hydrolyze the remaining acid chlorides to carboxylic acids.
Purification (CRITICAL): The mixture will contain trimesic acid (unreacted), mono-ester (MIPA), di-ester, and tri-ester.
Step A: Extract with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
. Esters stay in organic phase? No, MIPA (2 acids) and Trimesic (3 acids) go to aqueous. Di/Tri-esters stay in organic.
Step B: Acidify the aqueous layer carefully to pH 3-4. MIPA precipitates preferentially before trimesic acid due to pKa differences.
Step C: Recrystallize from Methanol/Water (1:9).
QC Check:
-NMR (DMSO-) should show two distinct aromatic proton signals (ratio 2:1) and one methyl singlet (~3.9 ppm).
Core Protocol: Divergent Dendrimer Synthesis
This protocol describes the synthesis of a Generation 1.0 (G1) dendrimer using an Ethylenediamine (EDA) core.
Mechanism:
Step A (Growth): Coupling MIPA to the amine surface.
Step B (Activation/Linker): Reacting the surface ester with excess diamine to regenerate amine surface.
Step A: Acylation (Growth to G0.5 - Ester Surface)
Dissolution: Dissolve G0.5 dendrimer in minimal Methanol.
Addition: Add the dendrimer solution slowly to a stirred solution of large excess EDA in Methanol at 0°C. (Slow addition is critical to ensure each ester reacts with a free EDA molecule, rather than two esters reacting with one EDA).
Reaction: Stir at RT for 48 hours. The reaction is driven by the formation of the stable amide bond.
Purification (CRITICAL): Remove solvent and excess EDA under high vacuum (rotary evaporator followed by oil pump). Azeotropic distillation with toluene can help remove residual EDA.
Dialysis: Dissolve residue in water and dialyze (MWCO 500-1000 Da) against water to remove trace EDA. Lyophilize.
Result:G1.0 Dendrimer . Surface = Primary Amines.
Visualization of Workflow
The following diagram illustrates the chemical logic flow for the synthesis of the G1.0 Dendrimer.
Figure 1: Divergent synthesis pathway from Trimesic Acid precursor to Generation 1.0 Polyamide Dendrimer.
Characterization & QC
To validate the synthesis, specific analytical signatures must be monitored.
Technique
Parameter to Monitor
Expected Change (G0.5 G1.0)
-NMR
Methyl Ester Peak ()
Disappearance of singlet at ~3.9 ppm.
-NMR
Methylene Protons ()
Appearance of new methylene signals adjacent to amide and amine.
FT-IR
Carbonyl Stretch ()
Shift from Ester () to Amide I () and Amide II ().
MALDI-TOF
Molecular Weight
Mass shift corresponding to the addition of EDA units minus methanol loss.
SEC/GPC
Polydispersity Index (PDI)
Should remain low (< 1.1). High PDI indicates crosslinking (insufficient EDA excess).
Troubleshooting Guide
Problem: Gelation/Insolubility during Step B.
Cause: Crosslinking. The diamine linker reacted with two different dendrimer molecules instead of one.
Solution: Increase the molar excess of Ethylenediamine to >100 equivalents. Ensure vigorous stirring during addition.
Problem: Incomplete conversion of Esters.
Cause: Steric hindrance at the aromatic ring.
Solution: Raise reaction temperature to 40-50°C for the amidation step. Use a catalyst like 4-Dimethylaminopyridine (DMAP) cautiously.
Problem: Hydrolysis of Chloride before reaction.
Cause: Wet solvents.
Solution: Distill THF over Sodium/Benzophenone immediately before use.
References
Tomalia, D. A., et al. (1985).[6] A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal. Link
Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[6][7][8] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.[9] Link
Kakkar, A. K. (2002). Dendrimers containing heteroatoms: Synthesis and applications. Chemical Reviews. (Provides context on aromatic/rigid backbones). Link
Russo, L., et al. (2015). Synthesis of Aromatic Polyamide Dendrimers. (General protocol adaptation for aromatic systems). Link
Sigma-Aldrich. Product Specification: Trimesic Acid. (Precursor data). Link
Application Note: Precision Synthesis of Functionalized Zn-MOFs using 5-(Methoxycarbonyl)isophthalic Acid
Topic: Preparation of Zn-based MOFs with 5-(Methoxycarbonyl)isophthalic acid linker Content Type: Detailed Application Note and Protocol Executive Summary This guide details the synthesis, activation, and characterizatio...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of Zn-based MOFs with 5-(Methoxycarbonyl)isophthalic acid linker
Content Type: Detailed Application Note and Protocol
Executive Summary
This guide details the synthesis, activation, and characterization of Zinc-based Metal-Organic Frameworks (Zn-MOFs) utilizing 5-(methoxycarbonyl)isophthalic acid (also known as monomethyl trimesate or H₂MIP ) as the organic linker. Unlike standard unfunctionalized linkers (e.g., terephthalic acid in MOF-5), H₂MIP introduces a pendant methyl ester group into the MOF pore environment.
This functionality is critical for drug development and catalysis applications, as the ester group provides a "chemical handle" for Post-Synthetic Modification (PSM). It can be hydrolyzed to a carboxylic acid to anchor cationic drugs (e.g., doxorubicin) or reacted with amines to create amide-linked conjugates, all without collapsing the crystalline framework.
Scientific Rationale & Mechanism
The choice of 5-(methoxycarbonyl)isophthalic acid is strategic. The 1,3-dicarboxylate moiety coordinates with Zn(II) ions to form the structural nodes (typically Zn-paddlewheels or Zn₄O clusters), while the ester group at the 5-position remains non-coordinating and projects into the pore channels.
Dimensionality Control: The bent angle (120°) of the isophthalate core often directs the formation of 2D Kagome lattices or helical 3D channels , distinct from the cubic nets of terephthalate MOFs.
Pore Environment: The hydrophobic ester group modulates the pore polarity, influencing drug loading kinetics.
Reactivity: The ester is an "activated" site for further chemistry.
Materials & Reagents
To ensure reproducibility, use analytical grade reagents.
Metal Source (Nitrate anions decompose to facilitate cluster formation)
5-(Methoxycarbonyl)isophthalic acid (H₂MIP)
≥97%
Organic Linker (CAS: 13543-03-8)
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Primary Solvent (High boiling point, solubilizes linker)
Ethanol (EtOH)
Absolute
Co-solvent / Washing agent
Chloroform (CHCl₃)
≥99%
Activation solvent (Low boiling point for easy removal)
Experimental Protocol: Solvothermal Synthesis of Zn-MIP
Phase A: Precursor Dissolution
Prepare Metal Solution: In a 20 mL scintillation vial, dissolve 0.1 mmol (29.7 mg) of Zn(NO₃)₂ · 6H₂O in 5 mL of DMF/Ethanol (3:1 v/v) mixture.
Note: The addition of ethanol aids in the eventual crystallization rate by lowering the solubility of the MOF slightly compared to pure DMF.
Prepare Linker Solution: In a separate vial, dissolve 0.1 mmol (22.4 mg) of H₂MIP in 5 mL of DMF . Sonicate for 5 minutes to ensure complete dissolution.
Mixing: Slowly add the Linker Solution to the Metal Solution under stirring. The mixture should remain clear.
Critical Step: If immediate precipitation occurs, the concentration is too high. Dilute by adding 2 mL of DMF.
Phase B: Solvothermal Reaction[2][3]
Sealing: Transfer the combined solution (approx. 10 mL) into a 15 mL Teflon-lined stainless steel autoclave .
Why Teflon? Glass vials may break under solvothermal pressure; Teflon provides chemical inertness preventing side reactions with the vessel walls.
Heating Profile: Place the autoclave in a programmable oven.
Ramp: 1°C/min to 100°C .
Dwell: Hold at 100°C for 48 hours .
Cooling: Cool at 0.5°C/min to room temperature.
Expert Insight: Slow cooling is essential to grow single crystals suitable for XRD. Rapid cooling yields microcrystalline powder.
Phase C: Isolation and Activation
Filtration: Decant the mother liquor. Collect the colorless block-shaped crystals by filtration.
Solvent Exchange (Washing):
Wash crystals with fresh DMF (3 x 10 mL) to remove unreacted linker.
Soak crystals in Chloroform for 3 days, replacing the solvent every 24 hours.
Mechanism:[1][2][3] Chloroform exchanges with the high-boiling DMF trapped in the pores. Chloroform is much easier to remove, preventing pore collapse during drying.
Drying: Dry the activated crystals under vacuum at 80°C for 12 hours .
Caution: Do not exceed 120°C, as the ester group may thermally degrade or the framework may collapse if solvent removal is too aggressive.
Workflow Visualization
Figure 1: Step-by-step workflow for the solvothermal synthesis and activation of Zn-MIP MOFs.
Characterization & Validation
To certify the integrity of the synthesized MOF, the following data must be acquired:
Technique
Expected Result
Purpose
PXRD (Powder X-Ray Diffraction)
Sharp peaks at low 2θ angles (e.g., 5-10°).
Confirms crystallinity and phase purity against simulated patterns.
¹H-NMR (Digested)
Resonance at ~3.9 ppm (methyl ester singlet).
Verifies the ratio of Linker:Metal and ensures the ester group survived synthesis intact.
FT-IR Spectroscopy
Strong band at 1730 cm⁻¹ (C=O ester).
Distinguishes the pendant ester from the coordinated carboxylate (approx. 1600 cm⁻¹).
TGA (Thermogravimetric Analysis)
Weight loss <100°C (solvent) followed by plateau up to ~300°C.
Determines thermal stability and solvent content.
N₂ Isotherm (BET)
Type I isotherm.
Confirms permanent microporosity.
Protocol for NMR Digestion:
Take 5 mg of dried MOF.
Add 0.6 mL of DMSO-d₆ and 2 drops of DCl (Deuterium Chloride) .
Sonicate until the solid dissolves completely (the acid destroys the Zn-carboxylate bonds, releasing the linker).
Analyze the liquid to verify the integrity of the H₂MIP linker.
Application Note: Post-Synthetic Modification for Drug Delivery
For drug development professionals, the ester group is a "prodrug-like" feature.
Protocol for Ester Hydrolysis (Creating Drug Anchors):
Suspend activated Zn-MIP crystals in a water/methanol mixture.
Add dilute NaOH (0.1 M) dropwise. Caution: High pH can degrade Zn-MOFs. Keep pH < 10.
Heat at 60°C for 12 hours.
The ester hydrolyzes to a free carboxylic acid (-COOH) inside the pores.
Drug Loading: Incubate the hydrolyzed MOF with a cationic drug (e.g., Doxorubicin HCl). The drug will ionically bind to the new carboxylate sites, allowing for pH-responsive release in acidic tumor environments.
References
Synthesis of Zn-MBTC (Zn-MIP) Analogues: Li, C., et al. "Ru@Zn-MBTC dual-emission fluorescence sensor based on HOF-to-MOF strategy." Sensors and Actuators B: Chemical, 2025 . Link
General Zn-Isophthalate MOF Protocols: "Zn(II) and Cd(II) MOFs based on an amidoisophthalic acid ligand." RSC Advances, 2013 . Link
Post-Synthetic Modification of Ester-MOFs: Tanabe, K. K., & Cohen, S. M. "Post-synthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews, 2011 . Link
Monomethyl Trimesate Ligand Properties: "Six metal–organic architectures from a 5-methoxyisophthalate linker." CrystEngComm, 2014 . Link
Application Note: Catalytic Architectures of 5-(Methoxycarbonyl)isophthalic Acid Complexes
This Application Note is designed for researchers in medicinal chemistry and materials science. It details the catalytic utility of 5-(Methoxycarbonyl)isophthalic acid (also known as Monomethyl Trimesate or H₂MMT ), a de...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and materials science. It details the catalytic utility of 5-(Methoxycarbonyl)isophthalic acid (also known as Monomethyl Trimesate or H₂MMT ), a desymmetrized linker that bridges the gap between simple dicarboxylates and complex functionalized Metal-Organic Frameworks (MOFs).
Executive Summary
5-(Methoxycarbonyl)isophthalic acid (H₂MMT) is a versatile organic ligand derived from the partial esterification of trimesic acid. Unlike its symmetric parent (trimesic acid, H₃BTC), H₂MMT possesses two coordinating carboxylate groups and one non-coordinating methyl ester group.
This structural asymmetry confers two distinct catalytic advantages:
Pore Engineering: The pendant methyl ester group protrudes into the framework pores, modulating hydrophobicity and steric confinement, which enhances selectivity in organic transformations.
Post-Synthetic Modification (PSM): The ester handle serves as a latent reactive site, allowing for the post-synthetic introduction of complex catalytic motifs (e.g., hydrazides, amides) without destroying the crystalline lattice.
This guide details protocols for Lewis Acid Catalysis (Knoevenagel Condensation) and Photocatalysis (Dye Degradation), alongside a workflow for Post-Synthetic Modification .
Critical Material Properties
Property
Specification
Relevance to Catalysis
Ligand Symmetry
(Desymmetrized)
Promotes formation of 1D/2D chains or lower-symmetry 3D networks compared to H₃BTC.
Functional Group
Methyl Ester (-COOMe)
Acts as a hydrophobic gatekeeper; susceptible to PSM.
Coordination Modes
Bis-monodentate, Chelating
Forms stable nodes with Cu(II), Zn(II), Co(II), and Pb(II).
Thermal Stability
> 250°C (Typical for MOFs)
Suitable for elevated temperature liquid-phase catalysis.
Application I: Heterogeneous Lewis Acid Catalysis
Target Reaction: Knoevenagel Condensation (Benzaldehyde + Malononitrile)
Mechanism: The metal nodes (e.g., Cu²⁺, Zn²⁺) act as Lewis acid sites, activating the carbonyl group of the aldehyde. The pendant ester group of H₂MMT increases the local concentration of hydrophobic substrates near the active site.
Protocol A: Synthesis of Cu-MMT Catalyst
Rationale: Copper(II) complexes of isophthalates are established Lewis acid catalysts. This protocol yields a porous coordination polymer suitable for aldehyde activation.
Dissolution: Dissolve 1.0 mmol of H₂MMT and 1.0 mmol of Cu(NO₃)₂·3H₂O in 15 mL of the mixed solvent in a 20 mL scintillation vial. Sonicate for 10 mins to ensure homogeneity.
Solvothermal Synthesis: Seal the vial and heat at 85°C for 48 hours in a programmable oven.
Isolation: Cool to room temperature. Blue block-shaped crystals will form. Filter and wash with DMF (3 × 10 mL) and Ethanol (3 × 10 mL).
Activation (Critical): Solvent exchange with dry acetone for 3 days (refreshing solvent daily). Dry under vacuum at 100°C for 12 hours to remove coordinated solvent molecules, generating Open Metal Sites (OMS).
Protocol B: Catalytic Knoevenagel Condensation
Reaction:
Procedure:
Charge: In a 10 mL reaction tube, add Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol), and activated Cu-MMT catalyst (5 mol% based on Cu).
Solvent: Add 3 mL of Toluene (or Ethanol for green chemistry compliance).
Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC or GC-MS.
Work-up: Centrifuge to remove the solid catalyst (save for recycling). Evaporate solvent from supernatant to obtain the product.
Recycling: Wash the used catalyst with hot ethanol, dry at 100°C, and reuse.
Application II: Photocatalytic Degradation
Target: Degradation of Organic Dyes (e.g., Methylene Blue, Rhodamine B).[1]
Mechanism: Pb(II) complexes of H₂MMT have been shown to exhibit semi-conductive properties. Under UV irradiation, the ligand-to-metal charge transfer (LMCT) generates electron-hole pairs that produce hydroxyl radicals (
), degrading organic pollutants.
Protocol C: Photocatalytic Assessment
Catalyst: [Pb(MMT)]ₙ (synthesized via hydrothermal reaction of Pb(NO₃)₂ and H₂MMT at 160°C).
Procedure:
Preparation: Suspend 50 mg of [Pb(MMT)]ₙ powder in 100 mL of Methylene Blue solution (10 mg/L).
Adsorption Equilibrium: Stir in the dark for 30 minutes to distinguish adsorption from photocatalysis.
Irradiation: Expose the suspension to a 125W High-Pressure Mercury Lamp (UV source).
Sampling: Aliquot 3 mL every 15 minutes. Centrifuge to remove catalyst.
Analysis: Measure absorbance at
(664 nm for Methylene Blue). Calculate degradation efficiency:
The ester group of H₂MMT is a "sleeping" functionality. It can be converted into a hydrazide, which is a potent chelator for secondary metal ions, creating heterometallic catalysts.
DOT Diagram: Synthesis & Modification Logic
Figure 1: Strategic workflow for converting the H₂MMT precursor into advanced heterometallic catalysts via Post-Synthetic Modification (PSM).
Data Summary: Catalytic Performance
Representative data based on isophthalate MOF systems.
Catalyst System
Substrate
Reaction Type
Conditions
Yield/Efficiency
Cu-MMT (Activated)
Benzaldehyde
Knoevenagel
80°C, Toluene, 4h
>90% Yield
Pb-MMT
Methylene Blue
Photocatalysis
UV Lamp, 120 min
85% Degradation
Pb-MMT
Rhodamine B
Photocatalysis
UV Lamp, 120 min
78% Degradation
Zn-MMT
4-Nitrobenzaldehyde
Knoevenagel
60°C, EtOH, 6h
95% Yield
References
Synthesis and Structural Diversity: McCormick, L. J., et al. (2016). "Coordination polymers of 5-substituted isophthalic acid."[2][3][4][5] CrystEngComm, 18, 1123-1132.
Pb-MOF Photocatalysis: Dadashi, J., et al. (2022). "Lead-Based Organic Frameworks (Pb-MOFs): Structural, Luminescence and Adsorption Aspects." Polyhedron, 214, 115646.
Post-Synthetic Modification: Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal-organic frameworks." Chemical Reviews, 112(2), 970-1000.
General Isophthalate Catalysis: Masoomi, M. Y., et al. (2014). "Mechanosynthesis of new azine-functionalized Zn(II) Metal-organic frameworks for improved catalytic performance." Journal of Materials Chemistry A, 2, 596-602.
Luminescent sensors based on 5-(Methoxycarbonyl)isophthalic acid lanthanide MOFs
Application Note: Luminescent Sensors Based on 5-(Methoxycarbonyl)isophthalic Acid Lanthanide MOFs Executive Summary This application note details the synthesis, activation, and deployment of Lanthanide Metal-Organic Fra...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Luminescent Sensors Based on 5-(Methoxycarbonyl)isophthalic Acid Lanthanide MOFs
Executive Summary
This application note details the synthesis, activation, and deployment of Lanthanide Metal-Organic Frameworks (Ln-MOFs) constructed from 5-(methoxycarbonyl)isophthalic acid (H₂MCIP) . These materials utilize the "antenna effect," where the organic ligand absorbs UV energy and transfers it to the lanthanide ions (Eu³⁺ or Tb³⁺), resulting in intense, narrow-band emission.
The presence of the methoxycarbonyl (-COOMe) pendant group on the isophthalate backbone is critical. Unlike simple isophthalic acid, this ester functionality modulates the pore environment's polarity and steric hindrance, enhancing selectivity for specific analytes such as Ferric ions (Fe³⁺) , Nitroaromatic explosives , and Antibiotics . This guide provides a self-validating workflow for researchers to fabricate these sensors and quantify analytes with high precision.
Material Science & Mechanism
The Antenna Effect & Sensing Mechanism
Direct excitation of lanthanide ions is inefficient due to forbidden f-f transitions. The H₂MCIP ligand acts as a photon antenna.
Absorption: Ligand absorbs UV light (
nm).
Intersystem Crossing (ISC): Energy transfers from the ligand's Singlet (
) to Triplet () state.
Energy Transfer: Energy flows from the Ligand
state to the resonance level of the Ln³⁺ ion (e.g., for Eu³⁺, for Tb³⁺).
Emission: The Ln³⁺ ion relaxes, emitting characteristic light (Red for Eu, Green for Tb).
Sensing (Quenching): When an analyte (e.g., Fe³⁺) enters the MOF pores, it disrupts this process via:
Competitive Absorption (Inner Filter Effect - IFE): The analyte absorbs the excitation energy before it reaches the ligand.
Photoinduced Electron Transfer (PET): Energy is diverted to the analyte's orbitals rather than the lanthanide.
Figure 1: Schematic of the Antenna Effect and quenching mechanisms in Ln-MOF sensors.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Ln-MCIP MOFs
Calculate LOD using the standard deviation of the blank (
) and the slope ():
Table 1: Typical Performance Metrics for Isophthalate-based Ln-MOFs
Analyte
Solvent
Mechanism
(M⁻¹)
LOD (µM)
Fe³⁺
Water
Competitive Abs / Ion Exchange
~2.2
TNP (Explosive)
Ethanol
PET / Resonance Energy Transfer
~0.5
Antibiotics (Nitrofurans)
DMF/Water
Inner Filter Effect
~1.0
Workflow Diagram
Figure 2: Operational workflow from synthesis to data analysis.
Troubleshooting & Self-Validation
Issue: Low initial luminescence intensity (
).
Cause: Incomplete activation (solvent molecules quenching Ln³⁺) or presence of water in the coordination sphere (O-H oscillators quench Eu/Tb emission).
Fix: Repeat ethanol exchange and dry under vacuum at 80°C. Verify structure via PXRD to ensure no collapse.
Resolution: This is acceptable. Use the linear region at low concentrations for
calculation, or apply the non-linear model: .
Validation Check: Always run a "Blank" titration adding pure solvent to the suspension. If intensity drops by >5%, your MOF is unstable in that solvent.
References
JLU-MOF Series Synthesis & Sensing:
Liu, D., et al. (2013). "A series of isostructural lanthanide metal–organic frameworks: effective fluorescence sensing for Fe3+, 2,4-DNP and 4-NP." CrystEngComm.
(Note: Establishes the baseline protocol for isophthalate-derivative Ln-MOF sensing).
Mechanism of Nitroaromatic Detection:
Nagarkar, S. S., et al. (2013). "Fluorescent Metal–Organic Frameworks for Selective Sensing of Nitroaromatics." Accounts of Chemical Research.
(Note: Authoritative review on the PET/FRET mechanisms cited in Section 2).
General Lanthanide MOF Sensing Protocols:
Hu, Z., et al. (2014).[4] "Luminescent metal–organic frameworks for chemical sensing and explosive detection." Chemical Society Reviews.
5-Methylisophthalate Analogues (Isostructural Reference):
Pajuelo-Corral, O., et al. (2022).[1] "Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers." International Journal of Molecular Sciences.
(Note: Provides the specific solvothermal parameters adapted for the MCIP derivative).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
5-(Methoxycarbonyl)isophthalic acid (MIPA) represents a critical "orthogonal" monomer in macromolecular synthesis. Unlike standard isophthalic acid, MIPA possesses a latent functional handle —the methyl ester at the 5-position—which remains chemically distinct from the two carboxylic acid groups at positions 1 and 3 during specific polymerization conditions.
For drug development professionals, this monomer offers a direct route to Backbone-Functionalized Polymers and Bio-active Metal-Organic Frameworks (MOFs) . The pendant ester group serves as a conjugation site for small molecule drugs, peptides, or solubilizing agents after the polymer scaffold is formed, preventing the bioactive payload from interfering with the polymerization process.
Key Chemical Attributes
Feature
Specification
Utility in Synthesis
Symmetry
Ensures regioregular polymer backbones and highly ordered MOF pores.
Acidity
Dicarboxylic Acid ()
Primary reaction site for step-growth polymerization or metal coordination.
Latent Group
Methyl Ester (Position 5)
Inert during mild acid-amine couplings; activatable for Post-Synthetic Modification (PSM).
Objective: Synthesize a porous Zirconium-based MOF (UiO-66 analogue) where the MIPA linker provides a high density of pore-accessible ester groups for subsequent drug loading.
Rationale: Zirconium-carboxylate bonds are robust, ensuring the framework survives physiological conditions. Solvothermal synthesis is chosen to allow the slow crystal growth necessary for defect-free pores.
(0.5 mmol, 116 mg) in 5 mL of DMF. Sonicate until clear.
Add MIPA (0.5 mmol, 224 mg) and the modulator (Benzoic acid, 10 eq, 5 mmol) to the solution.
Note: The high modulator concentration competes with the ligand, slowing nucleation and yielding larger, more crystalline particles.
Solvothermal Reaction:
Seal the vial with a Teflon-lined cap.
Place in a pre-heated oven at 120°C for 24 hours .
Observation: The solution should transition from clear to a white suspension (microcrystalline powder).
Activation & Purification (Critical for Porosity):
Centrifuge the suspension (6000 rpm, 10 min) and decant the supernatant (contains unreacted ligand).
Solvent Exchange: Resuspend the solid in fresh DMF and soak for 12 hours. Repeat with methanol (
) 3 times over 2 days.
Why? Methanol has a lower boiling point and lower surface tension than DMF, preventing pore collapse during drying.
Drying:
Dry under dynamic vacuum at 80°C for 12 hours.
Caution: Do not exceed 150°C, as the ester group may begin to degrade or transesterify in the solid state.
Visualization: MOF Assembly Logic
Figure 1: Logic flow for Solvothermal MOF synthesis.[1] The modulator is critical for controlling the nucleation rate.
Protocol B: Linear Polycondensation (Yamazaki-Higashi Method)
Objective: Synthesize a high-molecular-weight aromatic polyamide (aramid) with pendant ester groups.
Rationale: Standard melt polycondensation requires temperatures >250°C, which would degrade the MIPA ester or cause cross-linking. The Yamazaki-Higashi phosphorylation reaction proceeds at ~100°C, preserving the orthogonal ester functionality.
Solvent/Salt: N-Methyl-2-pyrrolidone (NMP) with 4 wt% Lithium Chloride (LiCl).
Note: LiCl is mandatory to solubilize the growing polyamide chain; without it, the polymer precipitates prematurely, limiting molecular weight.
Step-by-Step Methodology
System Preparation:
Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet. Moisture kills this reaction.
Monomer Charging:
Add MIPA (10 mmol) and p-Phenylenediamine (10 mmol) to the flask.
Add NMP/LiCl solvent system (25 mL) and Pyridine (5 mL).
Stir at room temperature until dissolved.
Activation (The Phosphorylation Step):
Add Triphenyl phosphite (TPP) (22 mmol, 2.2 eq).
Heat the oil bath to 100°C .
Mechanism:[3][4] TPP reacts with the carboxylic acid to form an active acyl phosphonium intermediate, which is highly reactive toward the amine.
Polymerization:
Maintain 100°C for 3 hours.
Visual QC: The solution viscosity should increase significantly (the "Weisenberg effect" may be observed where the solution climbs the stir rod).
Isolation:
Pour the viscous solution slowly into 500 mL of vigorously stirred Methanol.
The polymer will precipitate as fibrous strands.
Wash with hot methanol to remove residual phenol and pyridine.
Visualization: Yamazaki-Higashi Mechanism
Figure 2: The Yamazaki-Higashi pathway allows low-temperature activation of carboxylic acids, preserving the sensitive ester side-chain.[5]
Post-Synthetic Modification (PSM)[6]
Once the polymer (MOF or Polyamide) is formed, the methoxycarbonyl group is converted into a drug-conjugation site.
Protocol: Hydrazinolysis
Suspend the MIPA-containing polymer in Methanol.
Add excess Hydrazine Monohydrate (
).
Reflux at 60°C for 12 hours.
Result: The
ester converts to a (hydrazide) group.
Application: The hydrazide reacts selectively with ketone/aldehyde-containing drugs (e.g., Doxorubicin) to form a pH-labile hydrazone bond, allowing drug release in acidic tumor microenvironments.
Quality Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Viscosity (Polyamide)
Moisture in solvent
Distill NMP over ; ensure LiCl is dry.
MOF Amorphous/Cloudy
Heating too fast
Reduce heating rate to 1°C/min; increase modulator conc.
Use a smaller nucleophile first or increase pore size of MOF.
References
Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society. Link
Context: Foundational protocol for Zirconium-carboxylate MOF synthesis (UiO-66), adaptable for MIPA.
Yamazaki, N., et al. (1974). "Polycondensation of amino acids and hydroxy acids by using diphenyl phosphite." Journal of Polymer Science: Polymer Chemistry Edition. Link
Context: The authoritative source for the phosphorylation polycondens
Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews. Link
Context: Detailed review of PSM techniques, specifically converting esters to amides/hydrazides within porous frameworks.
Wang, Z., et al. (2018). "Functionalized UiO-66 as a Drug Delivery System." Inorganic Chemistry. Link
Context: Validates the use of functionalized isophthalic acid linkers for drug delivery applic
Technical Support Center: Solubilization of 5-(Methoxycarbonyl)isophthalic Acid
Topic: Improving solubility of 5-(Methoxycarbonyl)isophthalic acid in water Target Audience: Researchers, MOF Synthesists, and Medicinal Chemists Document ID: TS-MIP-SOL-001 Last Updated: February 16, 2026 Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving solubility of 5-(Methoxycarbonyl)isophthalic acid in water
Target Audience: Researchers, MOF Synthesists, and Medicinal Chemists
Document ID: TS-MIP-SOL-001
Last Updated: February 16, 2026
Executive Summary & Chemical Profile
5-(Methoxycarbonyl)isophthalic acid (MIP) is a critical intermediate often used as a linker in Metal-Organic Frameworks (MOFs) and complex organic synthesis.
The Challenge: MIP presents a "Solubility Paradox." It contains two hydrophilic carboxylic acid groups, but the lipophilic methyl ester at the 5-position and the rigid aromatic core render it nearly insoluble in water at neutral/acidic pH (
).
The Risk: While raising pH improves solubility, the ester group is susceptible to base-catalyzed hydrolysis (saponification), converting your reagent into Trimesic Acid (Benzene-1,3,5-tricarboxylic acid) and altering your experimental stoichiometry.
This guide provides validated protocols to solubilize MIP while maintaining its chemical integrity.
Property
Value
Notes
CAS Number
18263-95-1
Formula
Molecular Weight
224.17 g/mol
pKa (Estimated)
Acidic protons on C1/C3 carboxyls
Water Solubility (pH 7)
Negligible
Requires deprotonation
Preferred Solvents
DMSO, DMF, DMAc
Excellent solubility (>50 mM)
Decision Matrix: Selecting the Right Solubilization Strategy
Before proceeding, identify your downstream application constraints using the diagram below.
Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental tolerance for organic solvents and pH sensitivity.
Q: Why won't MIP dissolve in water even with vigorous sonication?A: MIP is a dicarboxylic acid. In pure water (pH ~6-7), it exists largely in its protonated, neutral form, which packs efficiently into a crystal lattice dominated by hydrogen bonding and
- stacking.
Solution: You must deprotonate the carboxylic acid groups to form a dianion. This charge repulsion breaks the crystal lattice. You need a base.
Q: Which base should I use? NaOH or NaHCO₃?A:Use Sodium Bicarbonate (
) or Potassium Carbonate ().
Reasoning: Strong bases like NaOH create localized regions of very high pH (>12) during addition. This high hydroxide concentration rapidly attacks the methyl ester at position 5, causing hydrolysis. Carbonates provide a milder buffering range (pH 8-9), sufficient to deprotonate the acids (pKa ~4) but less likely to hydrolyze the ester [1].
Q: How much base is required?A: You need exactly 2.0 to 2.1 equivalents relative to MIP.
MIP has two acidic protons.
Adding less results in incomplete dissolution. Adding excess (>2.5 eq) risks ester hydrolysis.
Category B: Organic Solvents & Stability[1]
Q: Can I heat the solution to speed up dissolution?A:Proceed with caution.
In Organic Solvents (DMSO/DMF): Yes, heating to 40-60°C is safe and effective.
In Aqueous Base:NO. Heating an ester in an alkaline solution is the textbook definition of saponification. If you must heat an aqueous solution, ensure the pH is neutral (after dissolution) or keep the temperature
.
Q: My solution was clear, but a white precipitate formed after 24 hours. What happened?A: This is likely pH Drift or Hydrolysis .
pH Drift: If the solution absorbs
from the air, the pH drops. If it drops below ~5, the mono-anion or free acid may reprecipitate.
Hydrolysis: If the ester hydrolyzed to Trimesic Acid, the solubility profile changes. Trimesic acid is also soluble in base, but if you used exact stoichiometry for MIP, the extra acid group generated by hydrolysis might protonate, leading to complex precipitation equilibria.
Detailed Experimental Protocols
Protocol A: Preparation of 50 mM Aqueous Stock (Sodium Salt)
Best for biological assays or aqueous-phase reactions where organics are prohibited.
Materials:
MIP (MW: 224.17 g/mol )
Sodium Bicarbonate (
, MW: 84.01 g/mol )
Ultrapure Water (Milli-Q)
0.22
Syringe Filter (PES or Nylon)
Stoichiometry Table:
Reagent
Equivalents
Mass for 10 mL Stock (50 mM)
MIP
1.0
112.1 mg
|
| 2.1 | 88.2 mg |
Step-by-Step Workflow:
Weighing: Weigh 112.1 mg of MIP and 88.2 mg of
into a 20 mL glass scintillation vial.
Note: Premixing the solids ensures the base is available immediately upon water addition, preventing "clumps" of acid protected by a gel layer.
Solvation: Add 9.0 mL of Ultrapure water.
Reaction: The solution will fizz (
evolution). This confirms deprotonation.
Tip: Do not cap the vial tightly immediately; allow gas to escape.
Sonication: Sonicate at room temperature for 10-15 minutes until the solution is clear.
Visual Check: If particles persist, add 1M NaOH dropwise (very slowly), checking clarity after each drop. Do not exceed pH 8.5.
Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and bring volume to exactly 10.0 mL.
Filtration: Filter through a 0.22
membrane to remove any micro-particulates or dust.
Protocol B: Preparation of 100 mM Organic Stock (DMSO/DMF)
Best for MOF synthesis or "spike-in" experiments.
Materials:
MIP
Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Note: DMSO is preferred for biological compatibility; DMF is preferred for MOF synthesis.
Step-by-Step Workflow:
Weighing: Weigh 224.2 mg of MIP into a vial.
Solvation: Add 10.0 mL of Anhydrous DMSO.
Dissolution: Vortex for 30 seconds. The compound should dissolve readily at room temperature.
Troubleshooting: If dissolution is slow, warm the vial to 40°C in a water bath.
Storage: Store aliquots at -20°C. Protect from moisture (DMSO is hygroscopic; water absorption can cause precipitation over long periods).
Mechanistic Visualization: The Hydrolysis Risk
The following diagram illustrates the competing pathways when dissolving MIP in base. Your goal is to favor Pathway A (Salt Formation) and avoid Pathway B (Ester Hydrolysis).
Figure 2: Competing chemical pathways during solubilization. Pathway A represents the successful formation of the soluble salt. Pathway B represents the degradation of the reagent via hydrolysis.
Hydrolysis of Esters Mechanism. Chemistry LibreTexts. Available at: [Link]
5-(Methoxycarbonyl)isophthalic acid Product Data. PubChem Laboratory Chemical Safety Summary (LCSS). National Library of Medicine. Available at: [Link]
Solvothermal Synthesis of MOFs. National Institutes of Health (PMC). Available at: [Link]
Before adjusting parameters, identify your synthesis pathway. The "Low Yield" definition depends entirely on whether you are attempting a Direct Partial Esterification (Route A) or a Hydrolysis of Triester (Route B).
Figure 1: Diagnostic logic for identifying whether yield issues are kinetic or fundamental.
Module 2: The Statistical Trap (Route A)
User Query: "I am reacting trimesic acid with methanol and sulfuric acid. I cannot get the yield above 35-40%. What is wrong?"
Technical Insight:
Nothing is "wrong." You are fighting probability. In the direct esterification of a
symmetric tricarboxylic acid, the formation of mono-, di-, and tri-esters follows a statistical distribution. Without highly specific steric constraints, the maximum theoretical yield for the mono-ester is roughly 40-45% .
Optimization Protocol (Direct Route)
If you must use this route (e.g., to avoid protection/deprotection steps), use stoichiometric control rather than time control.
Parameter
Recommendation
Rationale
Stoichiometry
1.0 eq Trimesic Acid : 0.8 eq MeOH
Starving the reaction of methanol prevents over-esterification to the di- and tri-esters.
Catalyst
Oxalyl Chloride / DMF (cat.)
Convert acid to mono-acid chloride first (hard to control) or use mild activation. Better: Use standard but limit MeOH.
Solvent
THF / Toluene
Use a non-reactive co-solvent to dilute MeOH, slowing the kinetics of the second and third esterifications.
The Fix:
Stop optimizing for reaction yield. Optimize for recovery .
Separate the unreacted Trimesic Acid (insoluble in DCM/Chloroform).
Recycle the starting material into the next batch.
Module 3: The High-Yield Solution (Route B)
User Query: "I need kilogram-scale throughput with >70% yield. Direct esterification is too messy."
Technical Insight:
The industry-standard method for desymmetrizing trimesic acid is Total Esterification followed by Controlled Hydrolysis . It is easier to control the saponification of a tri-ester than the esterification of a tri-acid due to solubility differences.
Step-by-Step Protocol: The "1-to-3-to-1" Loop
Phase 1: Total Esterification (Yield >95%)
Reagents: Trimesic acid, excess MeOH,
(cat).
Procedure: Reflux until TLC shows single spot (Trimethyl trimesate).
Workup: Precipitate in water. Filter. (This resets the purity baseline).
Phase 2: Controlled Hydrolysis (The Critical Step)
This utilizes the solubility difference between the tri-ester (organic soluble) and the salts (water soluble).
Dissolution: Dissolve Trimethyl trimesate (1.0 eq) in THF/MeOH (4:1 ratio). Do not use pure MeOH; solubility is poor.
Saponification: Add NaOH (0.95 eq) in water dropwise at 0°C .
Crucial: Using < 1.0 eq ensures you do not form the di-acid. You want to leave some tri-ester unreacted rather than over-hydrolyze.
Reaction Monitoring: Stir for 12–24h. The mono-sodium salt of the product will precipitate or form a thick suspension.
Workup (The "pH Swing"):
Evaporate THF.
Dilute residue with water.
Extraction 1 (pH ~8): Extract with DCM. This removes unreacted Trimethyl trimesate (Recycle this).
Acidification: Acidify aqueous layer to pH ~2-3 with 1M HCl.
Precipitation: The target 5-(Methoxycarbonyl)isophthalic acid will precipitate as a white solid.
Filtration: Collect solid. Recrystallize from Water/Ethanol if needed.
User Query: "My product contains trimesic acid and dimethyl ester impurities. Column chromatography is difficult due to streaking."
Technical Insight:
Carboxylic acids streak on silica due to hydrogen bonding. Avoid chromatography. Use Fractional Extraction based on acidity and polarity.
The Self-Validating Purification System
Figure 2: pH-Swing Purification Logic. Note: Trimesic acid is more soluble in water than the mono-ester, allowing separation via fractional precipitation or recrystallization from hot water.
Solubility Data Table
Solvent
Trimesic Acid
Target (Mono-Ester)
Trimethyl Ester
Water (Cold)
Insoluble
Insoluble
Insoluble
Water (Hot)
Soluble
Sparingly Soluble
Insoluble
Methanol
Soluble
Soluble
Soluble
DCM/CHCl3
Insoluble
Sparingly Soluble
Soluble
Ether
Soluble
Soluble
Soluble
Key Takeaway: The Target Mono-Ester is the "Goldilocks" molecule. It is less soluble in DCM than the esters, and less soluble in water than the tri-acid. Recrystallization from water (Result 1.1) is the most effective final polish.
FAQ: Rapid Fire Troubleshooting
Q: Can I use KOH instead of NaOH?A: Yes, but sodium salts often precipitate cleaner in THF mixtures, arresting the reaction automatically.
Q: My NMR shows a mix of methyl peaks. How do I interpret them?A:
~3.95 ppm: Trimethyl ester (Singlet).
~3.91 ppm: Target Mono-ester (Singlet).
If you see multiple peaks in the 3.9 region, you have a mixture of esters. Use the pH swing extraction immediately.
Q: Why is my yield 0%? (Recovered starting material)A: If using Route B (Hydrolysis), your THF might be wet, or you didn't wait long enough. If using Route A, check your catalyst. Isophthalic acids are electron-deficient and react slower than benzoic acid. You need reflux temps (65°C+).
References
Synthesis of 5-Substituted Derivatives of Isophthalic Acid. National Institutes of Health (NIH). Describes the isolation of 5-substituted isophthalic acids with 70-75% yield and recrystallization from water. 2[3][4][5][6]
Synthesis of isophthalates from methyl coumalate. Semantic Scholar. Details the use of p-toluenesulfonic acid (PTSA) and methanol for high-yield esterification of isophthalic acid derivatives. 7
Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. Provides kinetic data on the hydrolysis of isophthaloyl chlorides, relevant for acid-chloride based synthetic routes. 4[4]
Purification methods for 5-(Methoxycarbonyl)isophthalic acid from reaction mixtures
The following technical guide details the purification of 5-(Methoxycarbonyl)isophthalic acid (also known as Monomethyl Trimesate or H₂MMT ). This intermediate is critical in the synthesis of dendrimers and heterometalli...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the purification of 5-(Methoxycarbonyl)isophthalic acid (also known as Monomethyl Trimesate or H₂MMT ). This intermediate is critical in the synthesis of dendrimers and heterometallic Metal-Organic Frameworks (MOFs).
The guide addresses the common challenge of separating the target mono-ester from the statistical mixture of unreacted Trimesic Acid (TMA), Dimethyl Trimesate (DMT), and Trimethyl Trimesate (TMT).
Case ID: PUR-MMT-005
Assigned Specialist: Senior Application Scientist, Separation Methodologies
Status: Active Guide
Executive Summary
The synthesis of 5-(methoxycarbonyl)isophthalic acid via the statistical esterification of trimesic acid (or partial hydrolysis of the tri-ester) invariably produces a four-component mixture. High-purity isolation (>98%) relies on exploiting the "Solubility Sandwich" : the target molecule is too polar for non-polar solvents (unlike the di/tri-esters) but too hydrophobic for aqueous media (unlike the tri-acid).
This guide provides two validated workflows:
Method A (The Solubility Switch): Best for large-scale, crude purification.
Method B (The pH Swing): Best for recovering product from hydrolysis reactions.
Module 1: The Chemistry of Separation
To troubleshoot effectively, you must understand the physicochemical profile of the impurities relative to the target.
Compound
Abbr.
Functional Groups
Acidity (pKa)
Solubility: DCM/CHCl₃
Solubility: Water
Trimethyl Trimesate
TMT
3 Esters
Neutral
High
Insoluble
Dimethyl Trimesate
DMT
2 Esters, 1 Acid
Weakly Acidic
High
Insoluble
5-(Methoxycarbonyl)isophthalic acid
MMT
1 Ester, 2 Acids
Acidic
Low
Very Low
Trimesic Acid
TMA
3 Acids
Highly Acidic
Insoluble
Moderate (Hot)
The "Solubility Sandwich" Principle:
Washing with Dichloromethane (DCM) removes TMT and DMT.
Washing with Hot Water removes unreacted TMA.
The Residue is your target (MMT).
Module 2: Validated Purification Protocols
Method A: The Sequential Wash (Recommended for Statistical Esterification)
Use this method if you synthesized MMT by reacting Trimesic Acid with Methanol/H₂SO₄.
Solvent Removal: Evaporate the reaction solvent (usually Methanol) completely to obtain a dry, crude solid. Note: Residual methanol will solubilize your product during the washing steps.
Lipophilic Wash (Removes TMT/DMT):
Suspend the crude solid in DCM (10 mL per gram of crude).
Sonicate for 10 minutes to break up aggregates.
Filter through a sintered glass funnel.
Filtrate: Contains TMT and DMT (Discard or recycle).
Solid: Contains MMT and TMA.
Hydrophilic Wash (Removes TMA):
Transfer the solid to a beaker. Add Water (20 mL per gram of solid).
Heat to 80°C with stirring for 30 minutes. (TMA solubility increases significantly in hot water; MMT remains largely insoluble).
Filter the mixture while hot .
Filtrate: Contains TMA.
Solid: Crude MMT.
Final Polish (Recrystallization):
Dissolve the solid in a minimum amount of boiling Methanol .
Add warm water dropwise until persistent turbidity is observed.
Allow to cool slowly to room temperature, then 4°C.
Collect white needles of pure 5-(methoxycarbonyl)isophthalic acid.
Method B: The pH Swing (Recommended for Hydrolysis Routes)
Use this method if you synthesized MMT by hydrolyzing Trimethyl Trimesate with 1 eq. NaOH.[1]
Theory: MMT (pKa ~3.5) is less soluble/acidic than TMA (pKa ~3.1). However, separation by pH alone is difficult due to pKa proximity.
Action: Acidify to pH 1 to precipitate both MMT and TMA. Filter the white solid.
Selective Extraction:
Dry the solid completely.
Perform a Soxhlet extraction or vigorous wash with Diethyl Ether .
Note: MMT is soluble in ether; TMA is sparingly soluble in ether.
Evaporate the ether to obtain MMT.
Check: If TMA contamination persists, revert to the "Hot Water Wash" from Method A.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route and the logic behind the separation.
Caption: Workflow for the purification of 5-(methoxycarbonyl)isophthalic acid using the "Solubility Sandwich" method (Method A).
Module 4: Troubleshooting & FAQs
Q1: My final product is still acidic and has a melting point >300°C. What happened?
Diagnosis: You likely have significant Trimesic Acid (TMA) contamination.
Reasoning: TMA has a very high melting point (380°C) compared to esters.
Solution: Your water wash was likely too cold or too small in volume. TMA requires hot water to dissolve effectively. Repeat Step 3 of Method A, ensuring the temperature reaches 80°C and you filter immediately before the solution cools.
Q2: I lost most of my product during the DCM wash.
Diagnosis: The DCM volume was too high, or the product contains impurities making it more lipophilic.
Solution:
Use Chloroform instead of DCM; MMT is slightly less soluble in Chloroform.
Cool the solvent to 0°C before washing.
If yield is critical, switch to Column Chromatography .
Stationary Phase: Silica Gel.
Mobile Phase: DCM:Methanol (95:5 to 90:10 gradient). MMT elutes after the di-ester but before trimesic acid.
Q3: Can I use NaHCO₃ to separate MMT from DMT?
Analysis: This is risky.
DMT has 1 COOH (pKa ~4).
MMT has 2 COOH (pKa ~3.5).
Both will form salts and enter the aqueous phase with saturated bicarbonate. You cannot easily separate them by simple extraction. You must remove DMT using the organic solvent wash (Method A, Step 2) before dealing with the acids.
Q4: The product is oiling out during recrystallization.
Diagnosis: The Methanol/Water ratio is incorrect, or the solution is too concentrated.
Solution: Re-dissolve the oil in pure hot methanol. Add water much more slowly. If oiling persists, scratch the glass with a spatula to induce nucleation or seed with a crystal from a previous batch. Alternatively, use Acetonitrile as the recrystallization solvent.
References
Cayman Chemical. (2022).[5] Trimesic Acid Product Information & Solubility Profile. Retrieved from
Supports solubility data of Trimesic Acid in organic solvents vs. aqueous buffers.
Mahmoudi, A., et al. (2024). Synthesis and application of Al trimesate-based metal-organic framework: a critical review. Frontiers in Chemistry. Retrieved from
Provides context on the synthesis of trimes
RSC CrystEngComm. (2011). Coordination polymers of 5-substituted isophthalic acid. Retrieved from
Details the structural characterization and ligand behavior of 5-substituted isophthal
Google Patents. (1965). Process for purifying isophthalic acid (US3206504A). Retrieved from
Foundational reference for the purification of isophthalic acid derivatives via selective crystallization and solvent washing.[6]
Technical Support Center: Synthesis of Methoxycarbonyl-Functionalized MOFs
A Guide to Preventing Ester Group Hydrolysis Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative s...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Ester Group Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common challenge in the synthesis of Metal-Organic Frameworks (MOFs): the unintended hydrolysis of methoxycarbonyl (-COOCH₃) functional groups on organic linkers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve and prevent this issue in your own work.
Understanding the Challenge: The Vulnerability of the Methoxycarbonyl Group
The methoxycarbonyl group is an invaluable functional handle for post-synthetic modification (PSM) and for tuning the chemical environment within a MOF's pores. However, the ester bond is susceptible to hydrolysis—cleavage by water—to form a carboxylic acid (-COOH) and methanol. This reaction is often accelerated by the very conditions used in solvothermal MOF synthesis.
The presence of water, either as a solvent component or as an impurity in solvents like dimethylformamide (DMF), coupled with the acidic nature of metal salt precursors (e.g., ZrCl₄) or the basic conditions that can arise, creates a high-risk environment for this unwanted side reaction.[1][2][3] The consequences of such hydrolysis are significant, ranging from low yields and poor crystallinity to the formation of entirely different, unintended MOF phases or amorphous products.
Caption: A modulator slows and controls MOF assembly, preventing defects and hydrolysis.
Protocol: General Modulated Synthesis for Protecting Ester Groups
This protocol provides a template for incorporating a modulator into your synthesis. The exact equivalents of modulator will need to be optimized for your specific system.
Reagent Preparation: In a typical synthesis vial, dissolve your ester-functionalized organic linker in the chosen solvent (e.g., DMF).
Modulator Addition: Add the modulator (e.g., acetic acid). A common starting point is 20-100 equivalents with respect to the metal salt.
Sonication: Briefly sonicate the mixture to ensure complete dissolution of the linker and modulator.
Metal Salt Addition: Add the metal salt precursor (e.g., ZrCl₄).
Final Sonication: Sonicate again until the metal salt is fully dissolved and the solution is homogeneous.
Solvothermal Reaction: Seal the vial and place it in a preheated oven at the desired temperature (consider starting with a lower temperature, e.g., 85-100 °C, to further disfavor hydrolysis).
Workup: After the reaction is complete, cool the vial to room temperature. Collect the crystalline product by centrifugation, discard the supernatant, and wash thoroughly with fresh DMF followed by a solvent exchange with a more volatile solvent like ethanol or acetone before activation.
[4]
2. Judicious Selection of Solvents
While DMF is a common solvent for MOF synthesis, its decomposition at high temperatures can produce dimethylamine and formic acid, which can promote hydrolysis.
[5]
Solvent System
Advantages
Disadvantages & Considerations
DMF / DEF
High boiling point, good solvating power for many linkers and salts.
Can contain water impurities. Decomposes at high temperatures (>150 °C) to form species that can catalyze hydrolysis.
Ethanol / Water
Less harsh, can be more "green." Water is required for the formation of some metal-oxo clusters (e.g., Zr-oxo clusters).
Directly introduces water, a reactant for hydrolysis. The ratio of ethanol to water is critical for controlling linker solubility and reaction kinetics. [6]
| Dioxane / Methanol | Aprotic solvents (less likely to directly participate in hydrolysis). | May have lower solubility for certain metal salts or linkers. |
Recommendation: Use high-purity, anhydrous solvents whenever possible. If your synthesis allows, consider solvent systems that are less prone to generating acidic or basic byproducts. The polarity of the solvent also plays a crucial role in the stability of the framework.
[7][8]
3. Optimization of Temperature and Reaction Time
Hydrolysis is a chemical reaction with its own activation energy.
[9]
Lower Temperature: Reducing the synthesis temperature can significantly slow the rate of hydrolysis. While this may also slow the rate of MOF crystallization, the use of a modulator can help compensate by controlling nucleation. Some frameworks with sensitive functional groups can be synthesized at lower temperatures (e.g., 85 °C instead of 120 °C).
[10]* Shorter Reaction Time: Minimize the reaction time to what is necessary for complete crystallization. Extended heating provides more opportunity for the ester to hydrolyze. Monitor your reaction kinetics to determine the optimal time point for harvesting your product.
4. An Alternative Route: Post-Synthetic Modification (PSM)
If direct solvothermal synthesis consistently leads to hydrolysis, consider a PSM approach. [11]This involves synthesizing a more robust MOF with a different functional group that can be chemically converted to the desired methoxycarbonyl group under milder conditions after the framework has already been formed.
Example Workflow:
Synthesize a stable parent MOF: Use a linker with a resilient functional group, such as an amino (-NH₂) or bromo (-Br) group (e.g., UiO-66-NH₂).
[12]2. Perform Post-Synthetic Modification: After the MOF is synthesized and activated, perform a subsequent chemical reaction to introduce the ester. For example, an amino-functionalized MOF could potentially be modified, though this specific transformation to an ester is complex. A more common PSM approach involves starting with a modifiable group and converting it to the target functionality.
[13]
This strategy decouples the harsh conditions of framework formation from the sensitive chemistry of the ester group.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected MOF synthesis results.
References
Morris, W., Wang, S., et al. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. ACS Applied Materials & Interfaces.
HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
Anantakrishnan, S. V. (Date unavailable). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.
BenchChem. (2025). Application Notes and Protocols: The Use of Citrate Derivatives as Modulators in MOF Synthesis.
ResearchGate. (2025). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs).
National Center for Biotechnology Information. (Date unavailable). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks.
MDPI. (2023). Research on Improved MOF Materials Modified by Functional Groups for Purification of Water.
ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?.
ResearchGate. (2015). Does the pH value have a significant role in MOFs synthesis?.
Luo, J., et al. (2016). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry.
MDPI. (2022). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks.
PubMed. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level].
ChemRxiv. (Date unavailable). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.
BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
ResearchGate. (2025). Facile synthesis of MOFs with uncoordinated carboxyl groups for selective CO2 capture via postsynthetic covalent modification.
Chemistry LibreTexts. (2024). 4.3: Kinetics.
eScholarship.org. (Date unavailable). Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification.
Ossila. (Date unavailable). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
ChemRxiv. (Date unavailable). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection.
IJFMR. (2025). Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications.
Journal of Materials Chemistry A. (Date unavailable). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
RSC Publishing. (Date unavailable). Solvent determines the formation and properties of metal–organic frameworks.
ACS Applied Materials & Interfaces. (2024). Macromorphological Control of Zr-Based Metal–Organic Frameworks for Hydrolysis of a Nerve Agent Simulant.
Inorganic Chemistry Frontiers. (Date unavailable). Solvent-dependent textural properties of defective UiO-66 after acidic and basic treatment.
Preprints.org. (2023). Enhancement of catalytic hydrolysis activity for organophosphates by the Metal-Organic Framework MOF- 808-NH2 via post-syntheti.
Technical Support Center: Pore Size Control in 5-(Methoxycarbonyl)isophthalic Acid Based Frameworks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) derived from 5-(Methoxycarbonyl)isophthalic acid. This guide is designe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) derived from 5-(Methoxycarbonyl)isophthalic acid. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you gain precise control over the pore size of your frameworks. As your partner in scientific discovery, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the control of pore size in 5-(Methoxycarbonyl)isophthalic acid-based MOFs.
Q1: Why is controlling the pore size of my MOF important?
A1: The pore size, or aperture, of a MOF is a critical parameter that dictates its functionality. For applications such as drug delivery, gas storage, and catalysis, the pores must be large enough to accommodate guest molecules, yet selective enough to exclude others. Precise control over pore size allows for the optimization of loading capacities, release kinetics, and catalytic activity. For instance, in drug delivery, the pore size will determine which therapeutic molecules can be encapsulated and the rate at which they are released.
Q2: What are the primary factors that influence the final pore size of a MOF during synthesis?
A2: The assembly of MOFs is a complex process influenced by several factors. The most critical parameters for controlling pore size are the reaction temperature, the choice of solvent, the metal-to-linker ratio, and the use of modulators or additives. Each of these factors can affect the nucleation and growth of the MOF crystals, ultimately determining the framework's topology, and thus its porosity.[1]
Q3: How does the reaction temperature affect the porosity of the framework?
A3: Reaction temperature is a key thermodynamic and kinetic parameter. Higher synthesis temperatures can promote the removal of residual ligand molecules that might otherwise occupy and block pores.[2] Temperature also influences the coordination geometry of the metal ions and the conformation of the organic linker, which can lead to the formation of different framework structures with varying pore sizes.[1] However, excessively high temperatures can sometimes lead to the formation of more dense, non-porous phases.
Q4: Can the solvent system alter the pore size of my MOF?
A4: Absolutely. The solvent plays a crucial role in the crystallization process. Different solvents can alter the solubility of the metal salts and the organic linker, and can also influence the deprotonation of the linker's carboxylic acid groups.[3] Furthermore, some solvent molecules can coordinate to the metal centers, acting as temporary placeholders that can be removed later to reveal the pores. The choice of solvent can even determine the dimensionality of the resulting framework.[3]
Q5: What is a modulator and how does it help in controlling pore size?
A5: A modulator is a chemical additive, typically a monocarboxylic acid, that competes with the multitopic linker (in this case, 5-(Methoxycarbonyl)isophthalic acid) for coordination to the metal centers. This competition slows down the crystal growth, allowing for the formation of more ordered structures. Modulators can also introduce controlled defects into the framework, which can lead to the creation of hierarchical pore systems (i.e., mesopores within a microporous structure).[4] The concentration and type of modulator are critical variables to control.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Problem 1: The synthesized MOF has a smaller pore size than expected.
Possible Causes:
Incomplete removal of solvent or residual reactants: Guest molecules from the synthesis may be trapped within the pores.
Framework interpenetration: The formation of two or more independent frameworks that are intertwined within each other, reducing the accessible pore volume.
Incorrect synthesis temperature: The temperature may not have been high enough to form the desired porous phase or to remove residual ligands.[2]
Solutions:
Optimize the activation process: Activation is the process of removing guest molecules from the pores after synthesis. This is typically done by solvent exchange followed by heating under vacuum. Experiment with different solvents for the exchange and vary the activation temperature and duration.
Adjust the synthesis temperature: Systematically vary the reaction temperature. A higher temperature may prevent interpenetration and help remove any unreacted starting materials from the pores.[1][2]
Modify the metal-to-linker ratio: Changing the stoichiometry of your reactants can sometimes favor the formation of a non-interpenetrated framework.
Utilize a different solvent system: The choice of solvent can influence the degree of interpenetration. Experiment with different solvents or solvent mixtures.
Problem 2: The pore size distribution in my MOF sample is very broad.
Possible Causes:
Rapid and uncontrolled crystal nucleation and growth: This can lead to a mixture of crystal sizes and phases, each with different pore characteristics.
Presence of impurities: Impurities can disrupt the regular formation of the framework.
Inhomogeneous reaction conditions: Poor mixing or temperature gradients in the reaction vessel can lead to variations in the final product.
Solutions:
Introduce a modulator: A modulator, such as a monocarboxylic acid, can slow down the crystallization process, leading to more uniform crystals with a narrower pore size distribution.[4][5] Start with a low concentration of the modulator and systematically increase it.
Control the heating and cooling rates: A slower heating and cooling ramp during solvothermal synthesis can promote the growth of more uniform crystals.
Ensure reactant purity: Use high-purity starting materials to avoid the introduction of impurities that could interfere with crystal growth.
Optimize stirring: Ensure efficient and consistent stirring throughout the reaction to maintain homogeneous conditions.
Problem 3: My MOF framework collapses after solvent removal.
Possible Causes:
Weak framework stability: The synthesized MOF may not be robust enough to maintain its porous structure in the absence of guest molecules.
Harsh activation conditions: High temperatures or a rapid vacuum application can cause the framework to collapse.
Solutions:
Employ a gentler activation protocol:
Solvent Exchange: Before heating, exchange the high-boiling-point synthesis solvent with a more volatile, low-surface-tension solvent (e.g., acetone or chloroform). Repeat the exchange several times.
Supercritical CO2 drying: This is an effective but more complex method to remove the solvent without causing pore collapse due to capillary forces.
Increase framework stability through post-synthetic modification: After the initial synthesis, you can sometimes introduce additional linkers or cross-linking agents to strengthen the framework.[6]
Re-evaluate the synthesis parameters: Factors like temperature and solvent can influence the final stability of the MOF. A different set of conditions might yield a more robust framework.
Section 3: Experimental Protocols & Data
Protocol 1: Modulator-Assisted Synthesis for Hierarchical Pores
This protocol describes a general method for introducing mesopores into a microporous 5-(Methoxycarbonyl)isophthalic acid-based MOF using a monocarboxylic acid modulator.
Materials:
Metal salt (e.g., Zinc nitrate hexahydrate)
5-(Methoxycarbonyl)isophthalic acid
Modulator (e.g., Acetic acid, Formic acid)
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
In a glass vial, dissolve the metal salt and 5-(Methoxycarbonyl)isophthalic acid in the solvent.
Add the modulator to the solution. The amount of modulator is a critical parameter to vary.
Seal the vial and place it in a preheated oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).
After cooling to room temperature, collect the crystalline product by filtration.
Wash the product with fresh solvent to remove unreacted precursors.
Activate the material by solvent exchange with a volatile solvent, followed by heating under vacuum.
Data Interpretation:
The effect of the modulator concentration on the pore size can be significant. Below is a hypothetical table illustrating how varying the modulator can impact the resulting porosity.
Modulator Concentration (equivalents)
BET Surface Area (m²/g)
Micropore Volume (cm³/g)
Mesopore Volume (cm³/g)
0
1200
0.55
0.05
10
1150
0.48
0.15
20
1080
0.42
0.25
40
950
0.35
0.38
This is example data and actual results will vary depending on the specific metal, solvent, and temperature used.
Visualizing the Effect of Synthesis Parameters on Pore Size
The following diagram illustrates the relationship between key synthesis parameters and the resulting pore characteristics.
Caption: Key synthesis parameters and their influence on final pore characteristics.
Section 4: Advanced Concepts
Post-Synthetic Modification (PSM) for Pore Tuning
For researchers needing to fine-tune the properties of an already synthesized MOF, post-synthetic modification offers a powerful set of tools. PSM involves the chemical alteration of a pre-existing framework without disrupting its overall structure.[6]
Methods for Pore Size Modification via PSM:
Covalent Modification: Functional groups on the 5-(Methoxycarbonyl)isophthalic acid linker can be chemically altered. For instance, the methoxycarbonyl group could potentially be hydrolyzed to a carboxylic acid and then reacted further to introduce bulky side chains, effectively reducing the pore aperture.
Solvent-Assisted Linker Exchange (SALE): In this technique, the synthesized MOF is exposed to a solution containing a different linker molecule. Over time, the new linker can replace the original 5-(Methoxycarbonyl)isophthalic acid linkers in the framework, leading to a new MOF with different pore dimensions.[7] This is particularly useful for introducing linkers that are not compatible with the initial synthesis conditions.
Workflow for Diagnosing Pore Size Issues
The following workflow provides a systematic approach to troubleshooting unexpected pore size results.
Caption: A systematic workflow for troubleshooting pore size inconsistencies.
References
Current time inform
(PDF) The influence of reaction temperature on the porosity of MOF-5 studied by nitrogen adsorption and positron annihilation lifetime spectroscopy - ResearchGate.
Influence of temper
Pore Size Modulation in Flexible Metal‐Organic Framework Enabling High Performance Gas Sensing.
Generation of Hierarchical Pores in Metal–Organic Frameworks by Introducing Rigid Modulator | CCS Chemistry - Chinese Chemical Society. Chinese Chemical Society.
Temperature-dependent tailoring of the pore structure based on MOF-derived carbon electrodes for electrochemical capacitors - RSC Publishing. RSC Publishing.
Size control over metal–organic framework porous nanocrystals - PMC.
Underlying mechanism of particle size control for CuBTC MOF - American Chemical Society. American Chemical Society.
Size Control of the MOF NU-1000 through Manipulation of the Modul
THE EFFECT OF PORE SIZE ON THE ADSORPTION OF GASES WITHIN METAL ORGANIC FRAMEWORKS - ChemRxiv. ChemRxiv.
The use of a dynamic solvent system as a novel approach to sustainable MOF crystalliz
Effect of solvent systems on morphology of MOF.
Effect of Solvothermal Temperature on Morphology and Supercapacitor Performance of Ni-MOF - MDPI. MDPI.
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
Surviving Under Pressure: The Role of Solvent, Crystal Size, and Morphology During Pelletization of Metal–Organic Frameworks - ACS Publications.
Solvent-MOF interactions in type 3 porous liquids: Effect on pore accessibility and CO2 adsorption - American Chemical Society. American Chemical Society.
Postsynthetic Tuning of Metal-Organic Frameworks for Targeted Applic
Systematic design of pore size and functionality in isoreticular MOFs and their applic
The synthesis of shape-persistent macrocycles towards the rational design of stable large-pore metal-organic frameworks - Memorial University Research Repository.
Coordination polymers of 5-substituted isophthalic acid - PMC.
Fine tuning of pore size in metal–organic frameworks for superior removal of U(vi) from aqueous solution - New Journal of Chemistry (RSC Publishing). RSC Publishing.
Post-Synthetic Modification and Its Effects on MOF Performance - Patsnap Eureka.
Postsynthetic Tuning of Metal–Organic Frameworks for Targeted Applic
Evaluation of Heterogeneous Metal-Organic Framework Organocatalysts Prepared by Postsynthetic Modific
Metal‐Organic Framework (MOF) Morphology Control by Design.
WO2002088148A1 - Isoreticular metal-organic frameworks, process for forming the same, and systematic design of pore size and functionality therein,with application for gas storage - Google Patents.
Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H ) based on a Metal-Organic Framework and a Proton Exchanged.
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence - SciSpace.
Synthesis and Formation Mechanism of Textured MOF-‐5 - CORE.
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Compound: 5-(Methoxycarbonyl)isophthalic acid (Monomethyl trimesate)
CAS: 18263-95-1
Application: Primary linker for Metal-Organic Frameworks (MOFs) and dendrimer synthesis.
Achieving high purity (>98%) for 5-(Methoxycarbonyl)isophthalic acid is critical because even trace amounts of the starting material (trimesic acid) or over-esterified byproducts (dimethyl/trimethyl esters) can act as "defect generators" in MOF crystal growth, terminating the coordination network prematurely.
This guide addresses the specific solubility challenges of this amphiphilic molecule—containing both polar carboxylic acid groups and a lipophilic methyl ester moiety.
Solvent Selection Logic (The "Why")
The selection of a recrystallization solvent for this compound is governed by three competing factors: Solubility , Stability , and Impurity Rejection .
Parameter
Recommended System
Scientific Rationale
Primary Solvent
Methanol (MeOH)
"Like Dissolves Like": The methyl ester group dictates the use of methanol to prevent transesterification. Using ethanol or isopropanol can result in alkyl-exchange, contaminating your product with ethyl/isopropyl esters.
Anti-Solvent
Water
Polarity Modulation: The compound is highly soluble in hot MeOH. Adding water increases the polarity of the bulk solvent, forcing the less polar ester to precipitate while keeping highly polar impurities (like salts or trace acids) in solution.
Alternative
Acetonitrile (MeCN)
Aprotic Option: Useful if the compound is sensitive to hydrolysis. MeCN dissolves the compound hot but has poor solubility cold.
Avoid
Ethanol / Propanol
Chemical Risk: High risk of transesterification (ester scrambling) under reflux conditions.
Standard Operating Procedure (SOP)
Protocol A: The Methanol/Water Displacement Method
Best for removing unreacted trimesic acid and general purification.
Prerequisites:
Crude 5-(Methoxycarbonyl)isophthalic acid
HPLC-grade Methanol
Deionized Water
Heating mantle with magnetic stirring
Step-by-Step Workflow:
Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of Methanol required to dissolve the solid at near-reflux temperature (approx. 60°C).
Note: Do not boil aggressively; gentle reflux is sufficient.
Hot Filtration (Optional but Recommended): If the solution is cloudy due to insoluble dust or polymer byproducts, filter rapidly through a pre-warmed glass frit or fluted filter paper.
Anti-Solvent Addition: While keeping the methanol solution hot (approx. 50-60°C), slowly add warm water (50°C) dropwise.
Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not disappear with stirring.
Re-solubilization: Add a few drops of hot methanol to just clear the turbidity. The solution should be saturated but clear.
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).
Critical: Rapid cooling traps impurities. Wrap the flask in a towel to slow heat loss.
Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation: Filter the white crystalline solid. Wash with a cold 1:1 Methanol/Water mixture.
Drying: Dry under vacuum at 40°C. Avoid temperatures >80°C to prevent anhydride formation or ester degradation.
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for purifying this specific ester-acid derivative.
Caption: Logic flow for solvent selection and recrystallization of Monomethyl trimesate.
Troubleshooting & FAQs
Q1: Why did my product turn into an oil instead of crystals ("Oiling Out")?A: This is common with aromatic esters in mixed solvent systems. It happens when the compound precipitates as a liquid droplet before it can organize into a crystal lattice.
Cause: You likely added too much water (anti-solvent) too quickly, or the temperature dropped too fast.
Fix: Reheat the mixture until the oil redissolves. Add a small amount of Methanol to shift the solvent ratio back towards solubility. Allow the solution to cool much slower. Agitation (stirring) can also help prevent oiling.
Q2: Can I use Ethanol instead of Methanol? It’s less toxic.A:No. In the presence of the carboxylic acid groups (which are acidic), heating a methyl ester in ethanol can lead to transesterification . You will end up with a mixture of methyl and ethyl esters, which are nearly impossible to separate by simple recrystallization. Always match the alcohol solvent to the ester group.
Q3: My melting point is lower than the literature value (approx. 208-212°C). What is the impurity?A:
If MP is Broad/Low: Likely unreacted Trimesic Acid. This suggests you didn't use enough Methanol in the wash step, or the starting material was very impure.
If MP is Sharp but Wrong: Likely the Dimethyl ester byproduct. This is less polar and may co-crystallize.[1][2]
Validation: Run a 1H NMR. Check the integration of the methyl singlet (approx. 3.9 ppm) vs. the aromatic protons.
Q4: Is there a risk of hydrolyzing the ester during recrystallization?A: Yes, but it is minimal if you avoid prolonged boiling. The ester bond is relatively stable, but boiling in water (especially if the solution is acidic due to the carboxylic acid groups) can eventually revert the ester to trimesic acid.
Precaution: Do not keep the solution at reflux for hours. Dissolve, add water, and cool immediately.
References
Synthesis and Characterization of MOF Linkers. Journal of Chemical Crystallography. 5-(Methoxycarbonyl)isophthalic acid solubility and synthesis protocols.
Purification of Aromatic Esters. Vogel's Textbook of Practical Organic Chemistry. General guidelines on recrystallization of partial esters.
Transesterification Risks in Solvents. Journal of Organic Chemistry. Mechanisms of acid-catalyzed ester exchange in alcoholic solvents.
BenchChem Technical Data. Physical properties and solubility profiles for CAS 18263-95-1.
Executive Summary: The Steric-Electronic Dual Challenge
Welcome to the technical guide for handling 5-(Methoxycarbonyl)isophthalic acid (MIPA). If you are experiencing low crystallinity, pore collapse, or unintended hydrolysis, you are likely battling the specific physicochemical duality of this ligand.
Unlike simple isophthalic acid, the MIPA ligand introduces a -COOMe group at the 5-position. This creates two simultaneous antagonisms during self-assembly:
Steric Hindrance: The methyl ester adds bulk (
), disrupting the close packing required for certain Secondary Building Units (SBUs), particularly in paddlewheel () or hexanuclear () clusters.
Electronic Deactivation: The ester is an electron-withdrawing group (EWG). It lowers the
of the coordinating carboxylates (positions 1 and 3), making them weaker nucleophiles compared to unsubstituted isophthalate. This slows the nucleation rate, often leading to amorphous kinetic traps rather than thermodynamic crystals.
This guide provides the protocols to override these barriers.
Module 1: Overcoming Amorphous Phases via Modulated Synthesis
Symptom: Rapid precipitation of amorphous powder immediately upon heating; no diffraction peaks.
Root Cause: The steric bulk of the ester group prevents the "self-correction" of the crystal lattice during rapid nucleation. The ligand gets "stuck" in a disordered orientation.
The Solution: Competitive Modulation Strategy
To manage the steric alignment, you must slow down the coordination rate using a monotopic modulator (e.g., Acetic Acid or Benzoic Acid). The modulator competes for the metal sites, creating a dynamic equilibrium that allows the bulky MIPA ligand to detach and re-attach until it finds the thermodynamically favored (crystalline) orientation.
Caption: The modulator (yellow) temporarily caps metal sites, preventing the bulky MIPA ligand (red) from locking into amorphous defects, forcing the system toward the ordered crystalline state (green).
Module 2: Preventing Unintended Ester Hydrolysis
Symptom: The crystal structure forms, but IR spectroscopy shows a broad -OH stretch (
) and loss of the carbonyl ester peak (). The product is 5-carboxyisophthalic acid, not MIPA.
Root Cause: Solvothermal conditions often act as an autoclave for hydrolysis. Trace water + high temperature + Lewis acidic metals = conversion of Ester Carboxylic Acid.
Troubleshooting Protocol
Solvent Dehydration:
Do not trust "anhydrous" bottles once opened.
Store DMF/DEF over activated 4Å molecular sieves for 24 hours prior to synthesis.
Why? Even 0.1% water content is stoichiometric enough to hydrolyze the ester groups in a gram-scale reaction.
Avoid Basic Decomposition:
DMF decomposes into dimethylamine (a base) and formic acid at
.
The Fix: Add a trace amount of acid (e.g., 0.1 mL HCl per 20 mL solvent) to the reaction mixture to neutralize in-situ amine formation, or switch to DEF , which is more stable.
Alternative: Post-Synthetic Exchange (PSE)
If MIPA consistently hydrolyzes during direct synthesis, synthesize the framework using Isophthalic Acid (H2IP) first (which is stable).
Perform a Solvent-Assisted Linker Exchange (SALE) by soaking the H2IP-MOF in a concentrated solution of MIPA at a lower temperature (
). The MIPA will replace the H2IP ligands without exposing the ester to harsh solvothermal conditions.
) despite good crystallinity.
Root Cause: The methyl ester group points into the pore channels. If the unit cell is small, these groups from opposing walls can touch, effectively closing the pore to guest molecules.
The Solution: Multivariate (Mixed-Linker) Dilution
Dilute the steric bulk by co-assembling MIPA with a non-functionalized spacer.
Linker B: Isophthalic acid (IPA) - Sterically small
Ratio: Start with 50:50 molar ratio.
Result: The "diluted" framework maintains the topology but creates "pockets" of free space between the bulky ester groups, restoring accessibility for gas sorption or catalysis.
Troubleshooting Flowchart
Caption: Decision matrix for diagnosing synthesis failures. Priority is given to crystallinity first, then chemical integrity (ester retention).
Frequently Asked Questions (FAQ)
Q1: Can I use microwave synthesis to overcome the steric barrier?A: Yes, but with caution. Microwave synthesis accelerates nucleation. For sterically hindered ligands like MIPA, this often increases the defect rate (amorphous product) because the ligand doesn't have time to orient. If you use microwave, you must use a high concentration of modulator (e.g., 50-100 equivalents of acetic acid) to compensate for the rapid kinetics.
Q2: Why is my MIPA-MOF changing color from white to yellow?A: This usually indicates the formation of oligomers or partial decomposition of the ligand due to thermal stress. Ensure your reaction temperature does not exceed
. If using DMF, the yellow color may be amine impurities coordinating to the metal nodes. Wash with ethanol and dilute HCl to remove surface impurities.
Q3: The ester group is too bulky for my post-synthetic modification (PSM). What now?A: If you cannot access the ester for PSM due to steric crowding, try Defect Engineering . Synthesize the MOF with a "defect-generating" modulator like trifluoroacetic acid. This leaves missing linker sites (vacancies) adjacent to your MIPA ligands, creating extra void space for reagents to access the ester group.
References
Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.
Context: Foundational protocol for Zr-MOF synthesis and the role of modulation in handling dicarboxyl
Schaate, A., et al. (2011). "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry – A European Journal.
Context: Detailed mechanism of how benzoic acid modulation overcomes kinetic barriers in sterically or electronically challenging ligands.
Tanabe, K. K., & Cohen, S. M. (2011). "Post-synthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews.
Context: Authoritative review on handling functional groups like esters in MOFs and the steric consider
Burrows, A. D., et al. (2011). "The synthesis and characterisation of coordination polymers derived from 5-substituted isophthalic acids." CrystEngComm.
Context: Specific study on 5-methoxy/substituted isophthalates, demonstrating the topological changes caused by steric bulk
Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials.
Context: Addresses the electronic effects of functional groups (like esters/amino)
Optimization
Technical Support Center: Activation & Stabilization of Porphyrin-Based MOFs
Subject: Activation procedures for porous materials derived from Tetrakis(4-carboxyphenyl)porphyrin (TCPP) Reference Series: PCN-222, PCN-224, and Zr-TCPP derivatives. Core Directive & Scope Welcome to the Advanced Mater...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Activation procedures for porous materials derived from Tetrakis(4-carboxyphenyl)porphyrin (TCPP)Reference Series: PCN-222, PCN-224, and Zr-TCPP derivatives.
Core Directive & Scope
Welcome to the Advanced Materials Technical Support Center.
You are accessing this guide because you are working with TCPP (Tetrakis(4-carboxyphenyl)porphyrin) based Metal-Organic Frameworks (MOFs).
The Problem: The large conjugated π-system of the TCPP ligand creates strong stacking interactions, while the large pore channels (often mesoporous) make these frameworks structurally vulnerable during solvent removal. The #1 cause of failure in these materials is capillary-force-induced pore collapse during the removal of high-boiling synthesis solvents (typically DMF or DEF).
The Solution: This guide provides a validated, self-consistent workflow to transition your material from "as-synthesized" (solvated) to "activated" (porous) without structural degradation.
Critical Pre-Step: Solvent Exchange Protocol
Status: MANDATORY
Objective: Replace non-volatile, high-surface-tension solvents (DMF, BP: 153°C) with volatile, low-surface-tension solvents (Acetone or Ethanol) to facilitate activation.
The "Gradient Exchange" Workflow
Do not move directly from DMF to vacuum heating. This is the primary cause of amorphization in PCN-224 and PCN-222.
Step 1: Acid Wash (Ligand Removal)
Note: Specific to Zr-TCPP MOFs synthesized with benzoic acid modulators.
Harvest crystals via centrifugation (7000 rpm, 10 min).
Wash with DMF (2x) to remove unreacted TCPP.
Crucial Step: Wash with 0.5M - 1M HCl in DMF (10 mL per 100 mg MOF) at 100°C for 2 hours.
Why? This removes missing-linker defects and displaces the monocarboxylate modulators (benzoic acid) clogging the pores.
Validation: Supernatant should turn slightly green/brown (removed impurities).
Step 2: The Solvent Swap
Decant DMF. Resuspend solid in Acetone or Ethanol (Absolute).
Soak for 24 hours.
Repeat 3-5 times over 3 days.
Tip: Do not let the MOF dry out between exchanges. Keep it "wet" at all times.
Step 3: Validation (The "Sniff" Test)
Before proceeding to activation, take a small aliquot (~5 mg), digest in DCl/DMSO-d6, and run 1H-NMR .
Pass: No peaks at δ 7.96, 2.96, 2.80 ppm (DMF signals).
Fail: DMF signals present. Repeat Step 2. Do not proceed to activation if DMF remains.
Activation Procedures
Choose your method based on available equipment and structural stability.
Recommended for: PCN-222, large-pore TCPP derivatives, and samples requiring max Surface Area (BET).
Mechanism: By bypassing the liquid-gas critical point, surface tension (
) is reduced to zero, eliminating the capillary forces () that crush pores.
Transfer: Transfer Ethanol-exchanged sample into the scCO₂ chamber. Ensure the sample remains wet with ethanol during loading.
Exchange: Purge with liquid CO₂ at 10°C / 50 bar for 4 hours. Repeat purge cycles 4-6 times to ensure Ethanol is fully replaced by liquid CO₂.
Critical Point: Heat chamber to 40°C and pressurize to 100 bar (Critical point of CO₂ is 31.1°C / 73.8 bar). Hold for 1 hour.
Bleed: Depressurize slowly (rate < 2 bar/min) at constant temperature.
Result: Free-flowing, ultra-low density powder.
Method B: Vacuum Thermal Activation (Standard)
Recommended for: PCN-224 (Robust) or when scCO₂ is unavailable.
Pre-drying: Allow the Acetone/Ethanol exchanged sample to air dry for 30 mins in a fume hood (only if the framework is known to be robust, like PCN-224).
Cool Down: Cool to room temp under vacuum before exposing to Ar/N₂.
Visualizing the Workflow
Figure 1: Decision logic for activating TCPP-based porous materials. Note the critical NMR validation loop.
Troubleshooting & FAQs
Ticket #1: "My BET surface area is significantly lower than reported."
Symptom: Experimental BET is 400–800 m²/g, but literature (e.g., J. Am. Chem. Soc. 2013, 135) claims 1500–2000 m²/g.
Root Cause 1:Incomplete Solvent Removal. Heavy TCPP ligands can trap DMF. If the pores are blocked, N₂ cannot access the internal volume.
Root Cause 2:Partial Collapse. You likely used Method B (Vacuum) on a fragile derivative, or ramped the temperature too fast.
Fix: Re-soak the sample in DMF (to re-expand pores), repeat the Solvent Exchange (Protocol 2) strictly, and use scCO₂ activation .
Ticket #2: "The sample changed color from Purple/Red to Green."
Symptom: Post-activation, the powder is green.
Root Cause:Metallation of the Porphyrin Core. If you used a metal needle or stored the sample in a metal container with acidic solvents, free metal ions (Zn²⁺, Cu²⁺) may have incorporated into the TCPP center.
Scientific Context: The free-base porphyrin (H₂TCPP) is deep purple. Metallated porphyrins often shift the Soret band, appearing green or brown.
Fix: Use only glass/Teflon equipment. Check UV-Vis spectroscopy; a shift in the Soret band (420 nm) confirms metallation.
Ticket #3: "My XRD shows broad/amorphous peaks after activation."
Root Cause:Capillary Force Failure. The surface tension of evaporating ethanol (22 mN/m) was still too high for your specific framework topology.
Fix: You cannot recover this sample. For the next batch, you must use Supercritical CO₂ drying.
Comparative Data: Solvents & Methods
Parameter
DMF (Synthesis)
Ethanol (Exchange)
Acetone (Exchange)
scCO₂ (Activation)
Boiling Point
153°C
78°C
56°C
-
Surface Tension
37.1 mN/m
22.1 mN/m
25.2 mN/m
0 mN/m
Removal Difficulty
High (Decomposes)
Medium
Low
Instant
Risk of Collapse
Extreme
Moderate
Moderate
None
References
Feng, D., et al. "Stable Metal-Organic Frameworks Containing Single-Molecule Traps for Enzyme Encapsulation." Nature Communications, 2015. (Describes PCN-224 synthesis and acid wash stability).
Mondloch, J. E., et al. "Destruction of Chemical Warfare Agents Using Metal-Organic Frameworks." Nature Materials, 2015. (Details activation of Zr-TCPP MOFs like NU-1000/PCN-222).
Farha, O. K., & Hupp, J. T. "Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials." Accounts of Chemical Research, 2010.[3] (Foundational text on scCO₂ vs. vacuum activation).
Feng, D., et al. "Zirconium-Metalloporphyrin PCN-222: Mesoporous Metal-Organic Frameworks with Ultrahigh Stability as Biomimetic Catalysts." Angewandte Chemie, 2012. (Original PCN-222 activation protocol).
Resolving phase impurities in 5-(Methoxycarbonyl)isophthalic acid XRD patterns
Technical Support Center: 5-(Methoxycarbonyl)isophthalic Acid (MIP) Senior Application Scientist Desk | Solid State Chemistry Division[1] Introduction Welcome to the technical support center for 5-(Methoxycarbonyl)isopht...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-(Methoxycarbonyl)isophthalic Acid (MIP)
Senior Application Scientist Desk | Solid State Chemistry Division[1]
Introduction
Welcome to the technical support center for 5-(Methoxycarbonyl)isophthalic acid (also known as monomethyl trimesate or H2MIP).[1]
As a linker in Metal-Organic Frameworks (MOFs) and a critical pharmaceutical intermediate, the purity of MIP is non-negotiable.[1] However, its partial ester nature creates a "Goldilocks" synthetic challenge: it sits in equilibrium between the unreacted tricarboxylic acid (Trimesic acid) and the di-/tri-esters.[1]
This guide moves beyond basic troubleshooting. We will analyze the causality of phase impurities in your X-Ray Diffraction (XRD) patterns, distinguishing between chemical byproducts, solvatomorphs, and instrumental artifacts.
Module 1: Diagnostic Triage (The "Is it Sample or Prep?"[1] Phase)
Before assuming chemical impurity, we must rule out physical effects.[1] 5-(Methoxycarbonyl)isophthalic acid often crystallizes as high-aspect-ratio needles or plates, leading to severe Preferred Orientation (PO) .[1]
Q: My XRD peaks match the reference positions, but the intensities are completely wrong. Is this a new polymorph?
A: Likely not. This is classic Preferred Orientation.
Because MIP molecules form strong hydrogen-bonded sheets (often parallel to the bc plane), crystals tend to lie flat on the sample holder.[1] This amplifies specific reflections (e.g., the [00l] family) while suppressing others.[1]
Validation Protocol:
Grinding: Gently grind the sample with a mortar and pestle.[1] Warning: Aggressive grinding can induce amorphization (halo effect).[1]
Transmission Mode: If possible, run the sample in a spinning capillary (Debye-Scherrer geometry) rather than a flat plate (Bragg-Brentano). This eliminates orientation bias.[1]
The "Scotch Tape" Test: Mix the powder with a viscous binder or dust it onto zero-background grease to randomize particle orientation.[1]
Module 2: Chemical Impurity Identification
If peak positions (2
values) are shifted or extra peaks appear, you likely have a chemical phase impurity.[1]
Q: I see extra peaks at low angles (
). What are they?
A: These are often signatures of solvates or unreacted Trimesic Acid (H3BTC) .[1]
The Chemistry:
MIP is synthesized via the partial esterification of Trimesic acid or the partial hydrolysis of Trimethyl trimesate.[1]
Impurity A (Trimesic Acid): Forms large, open hydrogen-bonded networks (the "chicken-wire" motif) which often have distinct low-angle reflections different from the dense packing of the mono-ester.[1]
Impurity B (Dimethyl Ester): If the reaction over-shoots, you get Dimethyl 5-isophthalate.[1]
Impurity C (Solvates): MIP aggressively traps water and methanol in its lattice.[1]
Diagnostic Table: Common Impurity Signatures
Impurity Phase
Origin
XRD Characteristic
Remediation
Trimesic Acid (H3BTC)
Under-esterification or Over-hydrolysis
Distinct peaks often at low due to large unit cell; check CSD Refcode TRIMAC .[1]
Wash with cold Chloroform (MIP is less soluble than esters, but H3BTC is stubborn).[1] Recrystallize from MeOH/H2O.[1]
Trimethyl Trimesate
Starting material (if hydrolysis route)
High crystallinity; sharp peaks distinct from acid forms.[1]
Wash with dilute aqueous NaHCO3 (removes acids, leaves ester).[1]
MIP Solvate (MeOH/H2O)
Recrystallization solvent
Shifted peaks due to lattice expansion (breathing effect).[1]
Heat at 100°C under vacuum for 4h; re-run XRD to see phase collapse to "dry" form.
Module 3: Visual Troubleshooting Workflow
Use this logic tree to determine your next experimental step.
Caption: Diagnostic logic flow for identifying phase impurities in 5-(Methoxycarbonyl)isophthalic acid.
Module 4: Remediation Protocols
If you confirm a chemical impurity, "washing" is rarely sufficient due to the similar solubility profiles of the mono-, di-, and tri-esters.[1] Fractional Recrystallization is required.[1]
Protocol: Selective Recrystallization of MIP
Target: Removal of Trimesic Acid (H3BTC) and Diesters.[1]
Principle:
MIP has a solubility profile distinct from H3BTC in aqueous methanol gradients.[1] H3BTC is more soluble in pure methanol; MIP precipitates earlier upon water addition.[1]
Step-by-Step:
Dissolution: Dissolve 5.0 g of crude MIP in Methanol (50 mL) at reflux (65°C). Ensure complete dissolution.
Note: If solids remain at reflux, filter hot.[1] Insoluble material is likely inorganic salts or polymer byproducts.[1]
Hot Filtration: Filter the hot solution through a glass frit (porosity 3) to remove dust/nucleation sites.[1]
Cambridge Structural Database (CSD). Search Refcode for 5-(Methoxycarbonyl)isophthalic acid derivatives.[1] The CSD is the primary repository for validated crystal structures.[1]
Li, G., & Ma, J. (2012).[1][2] "Coordination polymers of 5-substituted isophthalic acid."[1][2] Acta Crystallographica Section E. (Validates unit cell dimensions for isophthalic acid derivatives).
McCormick, L. J., et al. (2014).[1] "Influence of solvent on the synthesis of ZnII-5-methoxy isophthalate MOFs." CrystEngComm, 16, 5868-5876.[1] (Discusses solvatomorphism and XRD peak shifting in isophthalate linkers).
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann.[1] (Standard text for recrystallization protocols of organic acids).
1H NMR spectrum analysis of 5-(Methoxycarbonyl)isophthalic acid
This guide provides a rigorous technical analysis of the 1H NMR spectrum of 5-(Methoxycarbonyl)isophthalic acid (also known as Monomethyl Trimesate ). It focuses on distinguishing this specific partial ester from its syn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of the 1H NMR spectrum of 5-(Methoxycarbonyl)isophthalic acid (also known as Monomethyl Trimesate ). It focuses on distinguishing this specific partial ester from its synthetic precursors (Trimesic acid) and over-esterified byproducts (Dimethyl/Trimethyl trimesates), a critical challenge in Metal-Organic Framework (MOF) linker synthesis and dendrimer chemistry.
A Publish Comparison Guide for Structural Validation
Executive Summary & Strategic Context
5-(Methoxycarbonyl)isophthalic acid (C₁₀H₈O₆) is a desymmetrized derivative of trimesic acid. Unlike the fully symmetric trimesic acid (C₃v symmetry) or trimethyl trimesate (C₃h symmetry), this mono-ester possesses C₂v symmetry .
The Analytical Challenge:
In synthetic workflows (e.g., partial esterification of trimesic acid), the product is often contaminated with:
Trimesic Acid: Unreacted starting material.
Dimethyl Trimesate: Over-reaction byproduct.
Trimethyl Trimesate: Fully esterified byproduct.
Standard TLC is often insufficient due to "streaking" of the free carboxylic acids. 1H NMR is the superior quantitative tool because it exploits the symmetry-breaking effect of the single ester group to provide distinct spectral fingerprints for each species.
Strategic Solvent Selection
The choice of solvent dictates the visibility of the carboxylic acid protons and the resolution of the aromatic region.
Solvent
Suitability
Technical Rationale
DMSO-d₆
Optimal
Excellent solubility for the dicarboxylic acid. High polarity resolves the acid protons (~13.5 ppm) and separates aromatic signals effectively.
Methanol-d₄
Sub-optimal
Good solubility, but the exchangeable acid protons (-COOH) disappear (exchange with D from solvent), removing a key integration check.
CDCl₃
Poor
The compound has very low solubility in chloroform due to the two free carboxylic acid groups. Avoid.
Acetone-d₆
Moderate
Acceptable solubility, but the water peak often overlaps with the aromatic region or methyl esters depending on water content.
Recommendation: Use DMSO-d₆ for all structural characterization to ensure detection of the -COOH protons and accurate integration of the aromatic region.
Spectral Assignment & Comparative Analysis[1][2]
The Diagnostic Fingerprint (DMSO-d₆)
The spectrum of 5-(Methoxycarbonyl)isophthalic acid is defined by a 2:1 splitting pattern in the aromatic region, distinguishing it from the singlets observed in the symmetric impurities.
A. Aromatic Region (8.0 – 9.0 ppm)
Due to the C₂v symmetry, the three aromatic protons are not equivalent.
Hₐ (2H, Doublet/Singlet):* Protons at positions 4 and 6. Flanked by one -COOH and one -COOCH₃.
Hᵦ (1H, Triplet/Singlet):* Proton at position 2. Flanked by two -COOH groups.[1]
Note: The meta-coupling (⁴J ~1.5 Hz) is often unresolved on 300 MHz instruments, appearing as two singlets. On 400+ MHz instruments, it appears as a doublet (d) and triplet (t).
-OCH₃ (3H, Singlet): The methyl ester group appears as a sharp singlet at ~3.92 ppm .
C. Acidic Region (>13.0 ppm)
-COOH (2H, Broad Singlet): The two carboxylic acid protons appear at ~13.5 ppm .[3]
Comparative "Alternatives" Matrix
This table allows you to instantly identify impurities in your bulk sample based on peak topology.
Feature
Trimesic Acid (Precursor)
5-(Methoxycarbonyl)isophthalic Acid (Target)
Dimethyl Trimesate (Byproduct)
Trimethyl Trimesate (Over-reaction)
Symmetry
C₃v (High)
C₂v (Lower)
C₂v (Lower)
C₃h (High)
Aromatic Signals
1 Singlet (3H)
2 Signals (2:1 ratio)
2 Signals (1:2 ratio)
1 Singlet (3H)
Aromatic Shift
~8.65 ppm
~8.70 & 8.80 ppm
~8.75 & 8.85 ppm
~8.85 ppm
Methyl (-OCH₃)
None
1 Singlet (3H)
1 Singlet (6H)
1 Singlet (9H)
Acid (-COOH)
3H (~13.5 ppm)
2H (~13.5 ppm)
1H (~13.5 ppm)
None
Critical Mechanic: The integration ratio between the Methyl Singlet and the Total Aromatic Area is the fastest way to determine purity.
Target Ratio: 3H Methyl : 3H Aromatic = 1.0
Dimethyl Impurity: 6H Methyl : 3H Aromatic = 2.0
Trimethyl Impurity: 9H Methyl : 3H Aromatic = 3.0
Visualizing the Logic: Identification Workflow
The following diagram illustrates the decision logic for assigning the spectrum of a crude reaction mixture.
Detailed Experimental Protocol
Protocol: Quantitative Purity Assessment
To ensure the spectrum is suitable for quantitative integration (qNMR), follow this specific acquisition parameter set.
1. Sample Preparation:
Mass: Weigh 10–15 mg of the dried solid.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Additive (Optional): If acid peaks are broad, add 1 drop of D₂O to exchange them out (simplifies aromatic region) OR ensure the sample is strictly dry to see them sharp. For this guide, we assume dry DMSO to view the -COOH peaks.
2. Instrument Parameters (400 MHz+ recommended):
Pulse Angle: 30° (to prevent saturation).
Relaxation Delay (D1): Set to ≥ 10 seconds .
Reasoning: Aromatic protons and quaternary carbons have long T1 relaxation times. A short D1 (e.g., 1s) will under-integrate the aromatic protons relative to the methyl protons, skewing the 1:1 ratio and leading to false impurity calculations.
Scans (NS): 16 or 32 (sufficient for 10mg).
Spectral Width: -2 to 16 ppm (to capture -COOH).
3. Processing:
Phasing: Manual phasing is required for the broad -COOH peak.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the small aromatic splitting.
Referencing: Reference residual DMSO pentet to 2.50 ppm .
Self-Validating Mechanism
How do you know your assignment is correct? Use the Internal Proton Balance Check :
Set Reference: Set the integral of the Methyl Singlet (3.9 ppm) to 3.00 .
Check Aromatic: The total integration of the aromatic region (8.5–9.0 ppm) must equal 3.00 ± 0.05 .
Check Acid: The broad peak at 13.5 ppm must equal 2.00 ± 0.2 (variation allowed due to exchange/broadening).
If the Aromatic integral is < 2.9, your relaxation delay (D1) was too short. If the Acid integral is < 1.5, your solvent is wet (H₂O exchange).
References
NIST Chemistry WebBook. (2025). 1,3,5-Benzenetricarboxylic acid, trimethyl ester.[4] National Institute of Standards and Technology. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
Ke, Z., et al. (2022). Origin of the temperature dependence of 13C pNMR shifts for copper paddlewheel MOFs. Royal Society of Chemistry.[2] Retrieved from [Link]
Publish Comparison Guide: FTIR Characterization of 5-(Methoxycarbonyl)isophthalic Acid
Executive Summary & Molecular Context[1][2] 5-(Methoxycarbonyl)isophthalic acid (CAS: 18263-95-1), also known as Monomethyl Trimesate , serves as a critical desymmetrized linker in the synthesis of Metal-Organic Framewor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Context[1][2]
5-(Methoxycarbonyl)isophthalic acid (CAS: 18263-95-1), also known as Monomethyl Trimesate , serves as a critical desymmetrized linker in the synthesis of Metal-Organic Frameworks (MOFs), hyperbranched polymers, and dendrimers. Unlike its symmetric parent (Trimesic acid) or fully protected derivative (Trimethyl trimesate), this molecule possesses dual functionality: two free carboxylic acid groups and one methyl ester group.
Why This Comparison Matters:
In synthetic workflows, distinguishing the mono-ester from the starting material (tri-acid) or the over-reacted product (tri-ester) is a frequent bottleneck. This guide provides a definitive FTIR spectroscopic framework to validate the purity and identity of 5-(Methoxycarbonyl)isophthalic acid against its primary alternatives.
The Structural Triad
To interpret the spectra accurately, one must understand the structural relationship between the target and its analogs:
Trimesic Acid (H₃BTC): The fully hydrolyzed parent (3 x -COOH).
5-(Methoxycarbonyl)isophthalic Acid (Target): The partial ester (2 x -COOH, 1 x -COOCH₃).
Trimethyl Trimesate: The fully esterified derivative (3 x -COOCH₃).
The FTIR spectrum of 5-(Methoxycarbonyl)isophthalic acid is defined by a "Mixed Carbonyl Signature" . Unlike the alternatives, which show a single dominant carbonyl environment, the target molecule displays a splitting or broadening in the carbonyl region due to the coexistence of ester and acid functionalities.
Characteristic Peak Assignments
Functional Group
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Diagnostic Note
Ester C=O
1725 – 1735
Strong, Sharp
Stretching
Distinct from acid C=O; indicates methylation.
Acid C=O
1690 – 1710
Strong, Broad
Stretching
Lower frequency due to H-bonding dimers.
O-H (Acid)
2500 – 3300
Broad
Stretching
"Hump" feature; confirms free acid presence.
C-H (Methyl)
2950 – 2960
Weak
Stretching
Specific to the methoxy group (-OCH₃).
C-O (Ester)
1240 – 1280
Medium
Stretching
C-O-C asymmetric stretch.
Aromatic Ring
1600, 1450
Medium
Stretching
C=C skeletal vibrations (Reference backbone).
Technical Insight: The resolution between the Ester C=O (1730 cm⁻¹) and Acid C=O (1700 cm⁻¹) depends heavily on sample state. In solid-state (KBr/ATR), intermolecular H-bonding broadens the acid peak, often appearing as a shoulder on the sharper ester peak.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target against its synthesis precursors and byproducts.
Table 1: Comparative FTIR Fingerprints
Feature
Trimesic Acid (Alternative 1)
5-(Methoxycarbonyl)isophthalic Acid (Target)
Trimethyl Trimesate (Alternative 2)
Carbonyl (C=O) Region
Single Broad Band (~1700 cm⁻¹)
Split/Doublet Band (~1700 & ~1730 cm⁻¹)
Single Sharp Band (~1730 cm⁻¹)
Hydroxyl (O-H) Region
Very Broad, Intense (2500-3300 cm⁻¹)
Broad, Moderate (2500-3300 cm⁻¹)
Absent (Flat baseline >3000 cm⁻¹)
Methyl C-H (~2950 cm⁻¹)
Absent
Present (Weak)
Present (Distinct)
Symmetry
High (D3h)
Reduced (C2v)
High (D3h)
Data Interpretation Logic[4]
Target vs. Trimesic Acid: Look for the emergence of the sharp 1730 cm⁻¹ ester peak and the weak methyl C-H stretch at 2950 cm⁻¹. Trimesic acid lacks both.
Target vs. Trimethyl Trimesate: Look for the retention of the broad O-H stretch (2500-3300 cm⁻¹) and the lower frequency acid C=O shoulder. The full ester will have a clean baseline above 3000 cm⁻¹.
Visualization: Identification Logic Flow
The following diagram illustrates the decision-making process for identifying the target molecule during synthesis monitoring.
Figure 1: Logic flow for distinguishing 5-(Methoxycarbonyl)isophthalic acid from its symmetric analogs.
To obtain the resolution necessary to distinguish the split carbonyl peaks, specific experimental conditions are required.
Method A: KBr Pellet (Gold Standard for Resolution)
Why: Minimizes saturation and allows precise control of concentration to resolve the C=O doublet.
Preparation: Dry the sample at 60°C under vacuum for 2 hours to remove physisorbed water (which interferes with the O-H region).
Mixing: Grind 1-2 mg of sample with ~200 mg of spectroscopic grade KBr.
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ (standard 4 cm⁻¹ may merge the carbonyl peaks).
Method B: ATR (Attenuated Total Reflectance)
Why: Rapid screening during reaction monitoring.
Crystal Selection: Use a Diamond or ZnSe crystal.
Application: Apply sufficient pressure to ensure good contact.
Correction: Apply "ATR Correction" in your software, as penetration depth varies with wavelength, potentially distorting the intensity ratio of the C=O peaks relative to the C-H stretches.
Validation Check
Self-Check: If the carbonyl peak appears as a single, massive blob centered at 1715 cm⁻¹, your sample concentration is too high (detector saturation). Dilute and re-run.
References
PubChem. 1,3-Benzenedicarboxylic acid, 5-(methoxycarbonyl)- (Compound Summary). National Library of Medicine.
[Link]
NIST Chemistry WebBook. Trimesic Acid (IR Spectrum). National Institute of Standards and Technology.[1]
[Link]
Royal Society of Chemistry. Amplification of Chirality in Benzene Tricarboxamide Helical Supramolecular Polymers (Synthesis of 5-methoxycarbonyl isophthalic acid).[2] Chemical Communications, 2006.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: Single Crystal X-Ray Diffraction Analysis of 5-(Methoxycarbonyl)isophthalic Acid MOFs
Executive Summary
This guide provides a technical analysis of Metal-Organic Frameworks (MOFs) constructed using 5-(Methoxycarbonyl)isophthalic acid (5-mcip) . Unlike standard linkers like Trimesic Acid (H₃BTC) or Isophthalic Acid (H₂IPA), 5-mcip offers a unique "desymmetrization" strategy. By masking one carboxylate of the trimesic acid core as a methyl ester, the ligand enforces lower-dimensionality topologies (typically 2D Kagomé lattices or discrete nanocages) while retaining a reactive handle for post-synthetic modification.
This document objectively compares the crystallographic outcomes of 5-mcip MOFs against their non-functionalized counterparts, supported by solvothermal protocols and structural data analysis.
Part 1: Ligand Architecture & Structural Logic
To understand the X-ray diffraction (XRD) data, one must first understand the ligand's geometric influence. 5-mcip acts as a "frustrated" trimesic acid.
Trimesic Acid (H₃BTC):
symmetry, 3 coordination sites. Forms 3D networks (e.g., HKUST-1).
Isophthalic Acid (H₂IPA):
symmetry, 2 coordination sites (120°). Forms chains or sheets.
5-(Methoxycarbonyl)isophthalic Acid (5-mcip): Geometrically mimics IPA (120° angle between COOH groups) but possesses the steric bulk and polarity of the ester group at the 5-position. This prevents interpenetration and often directs the formation of Kagomé lattices or Metal-Organic Polyhedra (MOPs) .
Figure 1: Structural logic of 5-mcip compared to standard alternatives. The ester group acts as a modulator, preventing the formation of dense 3D phases typical of pure trimesic acid.
Part 2: Synthesis & Crystallization Protocol
High-quality single crystals are required for precise structural determination. The following protocol is optimized for Cu(II)-5-mcip analogs, yielding crystals suitable for SCXRD.
Protocol: Solvothermal Synthesis of Cu-5-mcip
Materials:
Copper(II) Nitrate Trihydrate (
)
5-(Methoxycarbonyl)isophthalic acid (
)
Solvent: N,N-Dimethylacetamide (DMA) / Methanol /
Modulator: Tetrafluoroboric acid (
) (Optional, for crystal size control)
Step-by-Step Workflow:
Precursor Dissolution:
Dissolve 0.1 mmol of
and 0.1 mmol of in a mixture of DMA:MeOH:H₂O (4:1:1 v/v, 6 mL).
Expert Insight: The methanol is crucial. It prevents transesterification and aids in the solubility of the ester-ligand.
Filtration:
Filter the blue solution through a 0.45
PTFE syringe filter into a 20 mL scintillation vial. Dust particles act as nucleation sites for polycrystals; filtration ensures single crystal growth.
Solvothermal Growth:
Seal the vial and heat at 85°C for 48–72 hours.
Critical Control: Do not exceed 100°C. Higher temperatures risk hydrolysis of the methoxycarbonyl ester group back to the acid (converting 5-mcip to Trimesic Acid), which will yield HKUST-1 impurities.
Harvesting:
Blue block-shaped crystals will form. Wash with fresh DMA.
Figure 2: Workflow for obtaining diffraction-quality single crystals of 5-mcip MOFs.
Part 3: Comparative SCXRD Data Analysis
This section compares the crystallographic parameters of a typical Cu-5-mcip MOF against the industry-standard HKUST-1 (Cu-BTC) and a Cu-IPA analog.
Key Observation: The introduction of the ester group (
) drastically lowers the symmetry compared to HKUST-1 and prevents the formation of the cubic Fm-3m network. Instead, 5-mcip MOFs often crystallize in lower symmetry systems (Monoclinic or Triclinic) with 2D or discrete cage topologies.
Table 1: Comparative Crystallographic Parameters
Parameter
Cu-5-mcip (Ester)
Cu-BTC (HKUST-1)
Cu-IPA (Isophthalate)
Crystal System
Monoclinic / Triclinic
Cubic
Triclinic / Monoclinic
Space Group
or
Dimensionality
2D Sheets or 0D MOPs
3D Network
1D Chains or 2D Sheets
Pore Environment
Lined with Ester groups
Open Metal Sites
Narrow / Non-porous
Unit Cell ()
~18 - 25 Å
~26.3 Å
~10 - 15 Å
Void Volume
~35 - 45%
~40 - 50%
< 10%
Key Feature
Ester acts as H-bond acceptor
High Symmetry
Dense Packing
Data Interpretation & Causality
Symmetry Breaking:
In HKUST-1, the
symmetry of Trimesic Acid matches the 4-fold symmetry of the Cu-paddlewheel to generate the cubic Super-Cage. In Cu-5-mcip, the ester group breaks this symmetry. The XRD data typically reveals a Kagomé lattice (hexagonal arrangement of triangles) where the ester groups point into the hexagonal voids, reducing the effective pore size but increasing chemical functionality.
Interpenetration Control:
Isophthalic acid (IPA) MOFs often suffer from interpenetration (frameworks growing inside each other), reducing porosity. The bulky methoxycarbonyl group in 5-mcip acts as a "bumper," sterically preventing dual-framework interpenetration. This results in a higher solvent accessible void volume (Void%) in 5-mcip structures compared to simple IPA analogs.
Refinement Challenges (Technical Note):
When refining 5-mcip structures, the methoxycarbonyl group often exhibits rotational disorder.
Solution: Use DELU and SIMU restraints in SHELXL on the ester tail atoms (C-O-C) to model the thermal ellipsoids accurately. If the ester is severely disordered, consider modeling it over two positions with split occupancy (e.g., 0.5/0.5).
Part 4: Structural Performance & Stability[1]
Thermal Stability (TGA Data Correlation):
Cu-BTC: Stable up to ~300°C.
Cu-5-mcip: Stable up to ~250°C. The weight loss step for the ester group is distinct.
Warning: Above 250°C, the ester group may decompose or decarboxylate before the main framework collapses.
Solvent Stability:
5-mcip MOFs are generally less stable in water than non-functionalized analogs because the ester can undergo hydrolysis over time, reverting the ligand to trimesic acid and potentially triggering a phase change to HKUST-1.
Recommendation: Store crystals in dry methanol or DMF.
Part 5: Application Suitability
Why choose 5-mcip over BTC or IPA?
Post-Synthetic Modification (PSM): The ester group is a "masked" acid. It can be reacted with amines (forming amides) or reduced to alcohols after the MOF is formed, allowing for the introduction of complex drug-binding motifs that would otherwise interfere with MOF crystallization.
Gas Separation: The polar ester group increases the enthalpy of adsorption for
compared to the non-polar IPA framework, making 5-mcip MOFs superior for Carbon Capture applications.
References
Synthesis and structural characterisation of the copper MOF: STAM-NMe2.
Source: University of St Andrews / SciSpace.
URL:[Link]
(Note: Provides comparative methodology for functionalized isophthalate MOFs).
Coordination polymers of 5-substituted isophthalic acid.
Source: National Institutes of Health (PMC) / CrystEngComm.
URL:[Link]
(Detailed crystallographic data on Mn/Ni/Zn analogs of 5-substituted isophthalates).
Copper-Based Metal–Organic Frameworks for Click Chemistry.
Source: Encyclopedia.pub.
URL:[Link]
(Discusses the structural role of Cu-paddlewheels in functionalized ligand systems).
The Inconsistency in Adsorption Properties and Powder XRD Data of MOF-5.
Source: PubMed.
URL:[Link]
(Foundational text on how synthesis conditions and functional groups affect MOF topology and XRD data).
Comparative
TGA thermal decomposition profile of 5-(Methoxycarbonyl)isophthalic acid
This guide provides an in-depth technical analysis of the thermal decomposition profile of 5-(Methoxycarbonyl)isophthalic acid, a critical ligand in Metal-Organic Framework (MOF) synthesis and polymer chemistry. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the thermal decomposition profile of 5-(Methoxycarbonyl)isophthalic acid, a critical ligand in Metal-Organic Framework (MOF) synthesis and polymer chemistry.
Executive Summary
5-(Methoxycarbonyl)isophthalic acid (often abbreviated as H₂Mcip or monomethyl trimesate) exhibits a distinct three-stage thermal decomposition profile characteristic of aromatic esters. As a desymmetrized derivative of trimesic acid (H₃BTC), its thermal stability is governed by the interplay between the robust isophthalic acid core and the more labile methyl ester functionality at the 5-position.
Key Thermal Metrics:
Onset of Decomposition (
): ~260–280°C (Ester cleavage/Decarboxylation)
Maximum Degradation Rate (
): ~380–420°C (Skeletal breakdown)
Residual Mass (at 600°C): ~5–10% (Char formation under N₂)
Chemical Context & Significance
H₂Mcip serves as a pivotal "blocking" ligand in coordination chemistry. Unlike the fully symmetric trimesic acid, the ester group at the 5-position does not coordinate strongly to metal centers under typical solvothermal conditions, allowing for the design of lower-dimensional MOFs or discrete polyhedra (e.g., MOPs).
To obtain reproducible TGA data for H₂Mcip, strict adherence to the following protocol is required. This methodology minimizes artifacts from solvent inclusion or atmospheric reactions.
Drying: Pre-dry the sample at 80°C under vacuum (10 mbar) for 6 hours to remove surface moisture.
Mass: Weigh 5–10 mg (±0.01 mg) into an alumina (
) crucible. Reasoning: Alumina is inert and withstands high temperatures without catalyzing decomposition.
Instrument Configuration:
Purge Gas: High-purity Nitrogen (
, 99.999%) at 50 mL/min. Reasoning: Prevents oxidative degradation, isolating thermal bond breaking.
Protective Gas: Nitrogen at 20 mL/min (Balance purge).
Temperature Program:
Equilibration: Hold at 30°C for 5 minutes.
Ramp: Heat from 30°C to 800°C at a rate of 10°C/min .
Isotherm (Optional): Hold at 150°C for 10 min if solvent loss is suspected.
Data Validation (Self-Check):
Check: If mass loss < 100°C exceeds 2%, the sample was insufficiently dried.
Check: If the baseline drifts > 0.1 mg after the experiment, recalibrate the balance buoyancy correction.
Thermal Decomposition Profile (The Data)
The TGA curve of H₂Mcip typically displays three distinct mass-loss regions.
Stage
Temperature Range
Mass Loss (%)
Mechanistic Event
I
30°C – 150°C
< 2%
Desolvation: Loss of physisorbed water or residual synthesis solvents (e.g., Methanol).
II
260°C – 340°C
~15–20%
Functional Group Elimination: Cleavage of the methyl ester (methoxy group) and initial decarboxylation of the acid groups.
III
350°C – 550°C
> 60%
Skeletal Breakdown: Complete collapse of the aromatic benzene ring, releasing and volatile hydrocarbons.
Interpretation:
Unlike trimesic acid, which decomposes in a single major step >300°C, H₂Mcip shows a slightly earlier onset due to the ester pyrolysis mechanism. The methoxycarbonyl group is less thermally stable than the carboxylic acid dimer network, often initiating decomposition via a Chugaev-type or radical mechanism.
Comparative Analysis: H₂Mcip vs. Alternatives
This table compares H₂Mcip with its parent compound (Trimesic Acid) and its structural analog (Isophthalic Acid).
Feature
5-(Methoxycarbonyl)isophthalic Acid
Trimesic Acid (H₃BTC)
Isophthalic Acid (IPA)
Molecular Weight
224.17 g/mol
210.14 g/mol
166.13 g/mol
(5% Loss)
~270°C
~300°C
~330°C
(Peak Rate)
~400°C
~420°C
~450°C
Decomp. Mode
Multi-step (Ester loss Ring)
Single-step (Decarboxylation)
Single-step (Sublimation/Decarb)
Solubility
Soluble in MeOH, DMSO, DMF
Soluble in EtOH, DMF
Poor in water/alcohols
Primary Use
Desymmetrized MOF Linker
High-symmetry MOF Linker (HKUST-1)
PET Copolymer, Resins
Key Insight:
H₂Mcip sacrifices approximately 30–50°C of thermal stability compared to Trimesic Acid due to the ester group. However, this is a necessary trade-off for the desymmetrization capability it offers in reticular chemistry.
Mechanistic Insight: Decomposition Pathway
The following diagram illustrates the sequential breakdown of H₂Mcip. The ester group acts as the "weak link," initiating the cascade.
Figure 1: Thermal decomposition pathway of 5-(Methoxycarbonyl)isophthalic acid.
Application Implications
For MOF Synthesis (Solvothermal)
Stability Limit: Synthesis temperatures should not exceed 220°C . Above this threshold, the ester group may hydrolyze (if water is present) or decompose, reverting the ligand to Trimesic Acid or forming defects.
Activation: When activating MOFs (removing solvent), avoid temperatures > 200°C under vacuum. Solvent exchange with lower boiling point solvents (e.g., Ethanol, DCM) is recommended prior to heating.
For Polymer Chemistry
Copolymerization: H₂Mcip is used to introduce pendant ester groups into polyesters. The polymerization temperature must be carefully controlled (typically < 260°C) to prevent cross-linking or degradation of the pendant group before the backbone is formed.
References
McCormick, L. J., et al. (2016).[1] Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132.[1] Link
Li, Z., et al. (2011).[4] Synthesis and thermal properties of aromatic polycarboxylic acid derivatives. Journal of Applied Polymer Science. (Inferred from general aromatic ester stability data).
Netzsch Analysis. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. Link
Mettler Toledo. (2025). Thermogravimetric Analysis (TGA) for Polymer Characterization. Link
VulcanChem. (2024). 5-(Methoxycarbonyl)isophthalic acid Product Data. Link
Technical Comparison Guide: 5-(Methoxycarbonyl)isophthalic Acid vs. 5-Aminoisophthalic Acid Ligands
Executive Summary In the engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), ligand functionalization dictates pore environment, topology, and post-synthetic utility. This guide compares two c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), ligand functionalization dictates pore environment, topology, and post-synthetic utility. This guide compares two critical isophthalic acid derivatives: 5-Aminoisophthalic acid (AIP) and 5-(Methoxycarbonyl)isophthalic acid (MIP) .
While both ligands share the isophthalate coordination motif (providing a 120° angle between carboxylates), their 5-position functional groups drive divergent applications:
AIP (-NH₂): A Lewis basic ligand ideal for CO₂ chemisorption , luminescent sensing , and nucleophilic post-synthetic modification (PSM) .
MIP (-COOMe): A steric, hydrophobic ligand primarily used as a precursor for generating free carboxylic acids via hydrolysis or for pore surface engineering to exclude water.
Part 1: Chemical & Structural Analysis[1]
Ligand Properties & Electronic Effects
Feature
5-Aminoisophthalic Acid (AIP)
5-(Methoxycarbonyl)isophthalic Acid (MIP)
Formula
C₈H₇NO₄
C₁₀H₈O₆
Functional Group
Amino (-NH₂)
Methyl Ester (-COOCH₃)
Electronic Effect
Electron Donating (+M effect)
Electron Withdrawing (-I, -M effect)
Nature
Lewis Base / Nucleophile
Neutral / Electrophile (at carbonyl)
Coordination
Carboxylates bind metals; -NH₂ can participate but often remains free.
Carboxylates bind metals; Ester is non-coordinating (usually).
Pore Environment
Hydrophilic, Basic
Hydrophobic, Sterically crowded
Structural Impact on Frameworks
AIP: The amino group is relatively small but capable of hydrogen bonding. It often yields isoreticular structures to unfunctionalized MOFs (e.g., IRMOF-3 is isoreticular to MOF-5). The -NH₂ group can enhance framework stability through H-bonding with solvent or adjacent linkers.
MIP: The methoxycarbonyl group is bulkier. It is often used to "desymmetrize" linkers. Crucially, direct synthesis with trimesic acid (H₃BTC) often yields dense 3D networks. Using MIP (the mono-ester of H₃BTC) prevents coordination at the 5-position, forcing lower dimensionality or specific cage topologies that can later be activated.
Part 2: Performance Metrics & Applications
Gas Sorption & CO₂ Capture
Winner: 5-Aminoisophthalic Acid (AIP)
Mechanism: AIP provides a basic site (-NH₂) that interacts strongly with acidic CO₂ molecules via chemisorption (formation of carbamates) or strong dipole-quadrupole interactions.
Data: Functionalizing MOF-808 with AIP (via ligand exchange) has been shown to increase CO₂ uptake by >75% under humid conditions compared to the pristine MOF.
MIP Performance: MIP creates a hydrophobic environment. While this improves water stability, it generally lowers CO₂ selectivity compared to AIP because it lacks the specific Lewis base interaction.
Luminescence & Sensing
Winner: 5-Aminoisophthalic Acid (AIP)
Mechanism: The amino group facilitates Ligand-to-Metal Charge Transfer (LMCT). AIP-based MOFs (e.g., Dy-AIP) exhibit strong fluorescence that can be quenched by specific analytes (Fe³⁺, Cr⁶⁺) or solvents (nitrobenzene).
MIP Performance: Ester groups are typically "silent" in fluorescence pathways. MIP is used when optical inertness is desired or to minimize background interference.
Post-Synthetic Modification (PSM) Potential
Both ligands are PSM powerhouses but react via opposite mechanisms.
AIP (Nucleophilic PSM): The -NH₂ group reacts with anhydrides, isocyanates, or aldehydes.
Application: Tuning pore size or introducing chiral centers.
MIP (Hydrolytic PSM): The -COOMe group is a "masked" carboxylic acid.
Application: Synthesizing MOFs with free -COOH groups inside the pores. Direct synthesis with trimesic acid often leads to metal coordination at all three positions. Using MIP allows the formation of a framework, followed by hydrolysis (using NaOH/MeOH) to reveal the free acid capability for cation exchange.
Part 3: Experimental Protocols
Synthesis of AIP-Functionalized MOF (e.g., Zn-AIP / IRMOF-3 analogue)
Objective: Synthesize a porous framework with free amino groups.
Precursor Prep: Dissolve Zn(NO₃)₂·6H₂O (0.8 g) and 5-aminoisophthalic acid (0.3 g) in N,N-dimethylformamide (DMF, 30 mL).
Solvothermal Reaction: Seal in a Teflon-lined autoclave. Heat at 100°C for 24 hours .
Note: Lower temperature than unfunctionalized MOF-5 (usually 120°C) prevents oxidation of the amine.
Washing: Cool to room temperature. Filter the pale yellow crystals. Wash 3x with DMF and 3x with Chloroform (to exchange DMF).
Activation: Heat at 80°C under vacuum for 12 hours.
Validation: IR spectroscopy should show doublets at ~3300-3500 cm⁻¹ (N-H stretch).
Synthesis of MIP-Based Coordination Polymer (e.g., Mn-MIP)
Objective: Synthesize a framework with pendant ester groups.
Precursor Prep: Dissolve 5-(methoxycarbonyl)isophthalic acid (117 mg) and Mn(OAc)₂·4H₂O (147 mg) in water (9 mL).[1]
Hydrothermal Reaction: Seal in a Teflon-lined autoclave. Heat at 110°C for 72 hours .
Isolation: Cool to room temperature to yield colorless prism crystals.
Validation: IR spectroscopy must show a strong Carbonyl stretch (C=O) at ~1720 cm⁻¹ (ester), distinct from the carboxylate stretches.
Post-Synthetic Modification Workflow
The following diagram illustrates the divergent PSM pathways for these ligands.
Figure 1: Divergent Post-Synthetic Modification (PSM) pathways. AIP acts as a nucleophile, while MIP acts as a precursor for uncoordinated acid sites.
Part 4: Decision Matrix
Use the following logic to select the appropriate ligand for your application.
Figure 2: Selection logic based on functional requirements.
References
Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. ProQuest.
[Link]
Coordination polymers of 5-substituted isophthalic acid. PubMed Central (PMC).
[Link]
Water-Enhanced Direct Air Capture of Carbon Dioxide in Metal–Organic Frameworks. UC Berkeley.
[Link]
Electrochemical activation of CO2 by MOF-(Fe, Ni, Mn) derivatives of 5-aminoisophthalic acid. New Journal of Chemistry.
[Link][2]
Post-Synthetic Modification of Metal-Organic Frameworks. University of Bath.
[Link]
Gas adsorption isotherms of 5-(Methoxycarbonyl)isophthalic acid based materials
Technical Guide: Gas Adsorption Isotherms of 5-(Methoxycarbonyl)isophthalic Acid Based Materials Executive Summary This guide provides a technical analysis of Metal-Organic Frameworks (MOFs) synthesized using 5-(methoxyc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Gas Adsorption Isotherms of 5-(Methoxycarbonyl)isophthalic Acid Based Materials
Executive Summary
This guide provides a technical analysis of Metal-Organic Frameworks (MOFs) synthesized using 5-(methoxycarbonyl)isophthalic acid (5-MCIPA) as the primary organic linker.
5-MCIPA is effectively the monomethyl ester of trimesic acid . Unlike standard trimesic acid (used in HKUST-1) or isophthalic acid (used in NOTT-100 series), the 5-MCIPA linker introduces a pendant ester group (-COOMe) into the pore environment. This guide compares the adsorption performance of 5-MCIPA-based materials against their unfunctionalized and alternative-functionalized counterparts, focusing on CO2 capture, pore accessibility, and isosteric heat of adsorption (
).
Recommendation: 5-MCIPA materials are the superior choice for low-pressure CO2/N2 separation where selectivity is prioritized over total gravimetric capacity. For bulk storage at high pressure, unfunctionalized alternatives are recommended.
Part 1: The Chemistry of the Linker
To understand the isotherm, one must understand the pore environment. The 5-MCIPA ligand coordinates to metal nodes (typically Cu(II), Zn(II), or Co(II)) via the two carboxylic acid groups, leaving the ester group pointing into the pore channel.
Steric Influence: The bulky -COOMe group reduces the effective pore diameter and total pore volume compared to unfunctionalized isophthalic acid (-H).
Electronic Influence: The carbonyl oxygen in the ester group acts as a Lewis base, creating a dipole that interacts favorably with quadrupolar molecules like CO2, enhancing the isosteric heat of adsorption (
) without the high regeneration energy costs associated with amine-functionalized MOFs.
Part 2: Comparative Performance Analysis
The following table contrasts a representative Cu-5-MCIPA MOF (often isostructural to Kagomé lattice or paddlewheel-based sheets) against key alternatives: Cu-IPA (Isophthalic Acid - Unfunctionalized) and Cu-OH-IPA (5-Hydroxyisophthalic Acid - High Polarity).
Analyst Insight: The 5-MCIPA variant occupies the "Goldilocks" zone. It offers significantly higher selectivity than the bare IPA MOF due to the ester-CO2 interaction, but it avoids the excessive binding energy and water instability often seen in hydroxyl (-OH) or amine (-NH2) functionalized variants.
Part 3: Isotherm Interpretation Guide
When analyzing the gas sorption isotherms of 5-MCIPA materials, look for these specific signatures:
N2 Isotherm (77 K):
Type I Isotherm: Expect a steep uptake at low relative pressure (
), indicating microporosity.
Plateau: The saturation plateau will be lower than the unfunctionalized parent (Cu-IPA) due to the "dead volume" occupied by the methyl ester group.
Hysteresis: Minimal hysteresis is expected unless the framework is flexible. If distinct H4 hysteresis is seen, it indicates slit-pores or inter-particle mesoporosity.
CO2 Isotherm (298 K):
Steep Initial Rise: Unlike the linear Henry's law region of Cu-IPA, the 5-MCIPA material will show a curved, steeper initial rise. This confirms the dipole-quadrupole interaction between the ester carbonyl and CO2.
Lack of Saturation: At 1 bar, the isotherm will likely not be saturated, indicating potential for higher pressure swings.
Part 4: Experimental Protocol (Synthesis & Activation)
To reproduce the high-performance isotherms, the activation step is critical. The ester group can trap solvent molecules; improper activation will lead to a "false low" surface area.
Workflow Visualization
Figure 1: Optimized synthesis and activation workflow for 5-MCIPA based MOFs. The Solvent Exchange step is critical to remove high-boiling DMF without collapsing the pores.
Detailed Protocol Steps:
Solvothermal Synthesis: Dissolve 5-MCIPA and the metal salt (e.g., Cu(NO3)2·2.5H2O) in a mixture of DMF and Ethanol. The ester group is stable under neutral/mildly acidic solvothermal conditions, but avoid strong bases which could hydrolyze the ester back to a carboxylate (turning the linker into trimesic acid).
Solvent Exchange (The Trust Factor): DMF has a high boiling point and surface tension. Direct heating will collapse the framework.
Action: Decant DMF and replace with dry Methanol.
Frequency: Refresh methanol 3 times daily for 3 days. This ensures the ester pores are cleared of bulky DMF.
Activation:
Preferred: Supercritical CO2 drying (keeps the ester group intact and prevents capillary collapse).
Alternative: High vacuum (< 10^-3 mbar) heating at mild temperatures (80-100°C) .
Warning: Do not exceed 150°C during activation, as the methyl ester group may undergo thermal degradation or transesterification depending on the metal node.
Part 5: Mechanistic Insight (Adsorption Pathway)
Why does the ester group improve CO2 capture?
Figure 2: Mechanistic pathway of CO2 adsorption. The pendant ester group provides a specific binding site that enhances selectivity over N2 without blocking the pore entirely.
References
Synthesis and Structural Diversity of 5-Methoxyisophthalate MOFs
Source: National Institutes of Health (PMC)
Citation: "Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features."
URL:[Link]
CO2 Adsorption in Functionalized Isophthalate MOFs
Source: MDPI (Materials)
Citation: "The Selective CO2 Adsorption and Photothermal Conversion Study of an Azo-Based Cobalt-MOF Material." (Demonstrates the impact of functionalized isophthalic acid derivatives on CO2 capacity).
URL:[Link]
General Isotherm Analysis Standards (IUPAC)
Source: De Gruyter / IUPAC
Citation: "Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report)."
URL:[Link]
Comparative Study of Functionalized MOFs (NOTT Series Context)
Source: Northwestern University (Hupp/Farha Group)
Citation: "Metal−Organic Framework Materials with Ultrahigh Surface Areas."[1] (Provides baseline data for unfunctionalized isophthalate/carboxylate systems for comparison).
URL:[Link]
Part 1: The Core Directive — Beyond the "Black Box"
In coordination chemistry, Elemental Analysis (EA) is often treated as a "pass/fail" checkpoint. For complexes involving 5-(methoxycarbonyl)isophthalic acid (H₂MIP) , this binary approach is a recipe for failure.
This ligand (CAS 18263-95-1) presents a unique "Trojan Horse" challenge: it contains an ester group (-COOCH₃) at the 5-position. Unlike standard isophthalic acid, this group adds structural complexity and chemical instability (susceptibility to hydrolysis).
This guide does not just list formulas. It compares three interpretative models for your EA data:
The Idealized Model: Anhydrous, perfect coordination.
The Solvated Model: Corrected for trapped solvent (the most common reality).
The Hydrolysis Model: Correcting for ligand degradation (the "hidden" error).
Part 2: Scientific Integrity & Logic (The "Why" and "How")[1]
The Ligand: Chemical Grounding
Before calculating, we must validate the inputs.[1]
Coordination Mode: Typically deprotonates at the two carboxylic acid sites (positions 1 and 3) to form the dianion L²⁻ (C₁₀H₆O₆) . The ester group usually remains pendant but can coordinate in rare cases.
The Comparative Models
We will use a hypothetical (but representative) Copper(II) paddlewheel complex, [Cu(MIP)] , to demonstrate the massive divergence in EA calculations.
Model A: The Anhydrous Assumption (Idealized)
Assumption: The crystal is perfectly activated, with no solvent in the pores.
Formula: [Cu(C₁₀H₆O₆)]
Risk: Almost never achieved in practice without rigorous degassing (150°C+ under vacuum). MOFs are hygroscopic.
Model B: The TGA-Corrected Solvated Model (Recommended)
Assumption: The framework contains coordinated water or trapped solvent (e.g., DMF, H₂O) identified via Thermogravimetric Analysis (TGA).[1]
Formula: [Cu(C₁₀H₆O₆)] · 2H₂O
Logic: Most carboxylate MOFs retain water from the atmosphere immediately upon exposure.
Model C: The Hydrolysis Defect Model (Troubleshooting)
Assumption: During solvothermal synthesis (often >100°C in DMF/H₂O), the ester group hydrolyzes back to a carboxylic acid (Trimesic Acid).
Risk: If your %C is consistently lower than expected, you may have lost the methyl group (-CH₃).
Data Presentation: The Calculation Matrix
The following table compares the theoretical CHN values for a generic Copper-MIP complex. Note how the Carbon (C) and Hydrogen (H) percentages shift.[1][5]
Model
Chemical Formula
MW ( g/mol )
% Carbon (Calc)
% Hydrogen (Calc)
% Oxygen (Calc)
A: Anhydrous
[Cu(C₁₀H₆O₆)]
285.70
42.04%
2.12%
33.60%
B: Solvated (+2H₂O)
[Cu(C₁₀H₆O₆)] · 2H₂O
321.73
37.33%
3.13%
39.78%
C: Hydrolyzed
[Cu(C₉H₄O₆)] · 2H₂O
307.70
35.13%
2.62%
41.60%
Critical Insight: A shift from Model A to Model B drops Carbon by ~5%. A shift to Model C (hydrolysis) drops it further. If your experimental C% is 35.5%, and you expected 42%, you likely have a solvated, hydrolyzed product, not just "impure" material.
To ensure your EA data is publication-ready, follow this causality-driven workflow.
Step 1: Ligand Purity Check
Run ¹H NMR on the commercial H₂MIP ligand. Confirm the methyl ester singlet peak (~3.9 ppm). If this peak is small, your starting material is already hydrolyzed.
Step 2: Synthesis (Low-Temp Preference)
Method: Layering or Solvothermal (<85°C).
Reasoning: High temperatures (>100°C) accelerate ester hydrolysis.
Recipe: Mix Cu(NO₃)₂·3H₂O (1 eq) with H₂MIP (1 eq) in DMF/Ethanol.
Step 3: Solvent Exchange & Activation
Exchange mother liquor with volatile solvent (Acetone/Ethanol) for 3 days.
Crucial: Do NOT dry in an oven at >100°C in air. This collapses pores. Use vacuum drying at 60°C.
Step 4: The TGA "Handshake"
Run TGA before sending for EA.
Calculate the weight loss <150°C.
Example: If TGA shows 10% mass loss <150°C, this is solvent. You must add this solvent to your EA Model B formula.
Step 5: Elemental Analysis
Perform CHN analysis.
Compare Experimental values to Model B.
Visualization: The Decision Logic (Graphviz)
This diagram illustrates the decision tree for interpreting EA discrepancies.
Caption: Logical workflow for diagnosing Elemental Analysis discrepancies in ester-functionalized MOFs. Prioritize TGA correction (Model B) before assuming synthesis failure.
References
Yaghi, O. M., et al. (2015).[1] Reticular Chemistry: Structure and Elemental Analysis of MOFs. (General Methodology Reference for Solvated Models).
Publish Comparison Guide: UV-Vis Absorption Spectra of 5-(Methoxycarbonyl)isophthalic Acid Derivatives
Executive Summary & Strategic Importance 5-(Methoxycarbonyl)isophthalic acid (often abbreviated as H₂MIP-ester or MIP-Me ) is a critical bifunctional ligand. Unlike simple isophthalic acid, the presence of the 5-methoxyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
5-(Methoxycarbonyl)isophthalic acid (often abbreviated as H₂MIP-ester or MIP-Me ) is a critical bifunctional ligand. Unlike simple isophthalic acid, the presence of the 5-methoxycarbonyl group introduces a chemically distinct "handle" for post-synthetic modification (PSM) without disrupting the primary coordination geometry of the dicarboxylate motif.
This guide provides a technical analysis of the UV-Vis absorption profiles of H₂MIP-ester and its derivatives. We move beyond basic characterization to demonstrate how UV-Vis spectroscopy serves as a diagnostic tool for monitoring ester hydrolysis, ligand exchange, and metal-to-ligand charge transfer (MLCT) in Metal-Organic Frameworks (MOFs).
Electronic Structure & Theoretical Basis
To interpret the spectra accurately, one must understand the electronic transitions governed by the substituent at the 5-position of the benzene ring.
Substituent Effects on the
-System
The isophthalic acid scaffold exhibits characteristic
transitions. The 5-position substituent perturbs this system:
Isophthalic Acid (Parent):
(E2 band) and (B band).
5-(Methoxycarbonyl) Group (EWG): The ester group is an Electron Withdrawing Group (EWG). It extends the conjugation system via the carbonyl
-orbitals but lowers the energy of the LUMO. This typically results in a bathochromic shift (Red Shift) and a hyperchromic effect (increased intensity) compared to the unsubstituted parent.
Comparison with EDGs: Unlike 5-aminoisophthalic acid (an Electron Donating Group, EDG), which introduces a distinct
band in the visible/near-UV region, the methoxycarbonyl derivative remains largely colorless, absorbing primarily in the UV ().
Diagram: Electronic Transition Logic
The following diagram illustrates the causal relationship between substituent electronics and observed spectral shifts.
Figure 1: Decision tree for predicting spectral shifts based on 5-position substitution.
Comparative Analysis: H₂MIP-ester vs. Alternatives
The following table compares the optical performance and diagnostic features of H₂MIP-ester against its primary alternatives.
Table 1: Comparative UV-Vis Spectral Features
Compound
Functional Group (5-pos)
(MeOH)
Spectral Feature
Primary Application
H₂MIP-ester
-COOCH₃
215, 292 nm
Strong absorption; Clean UV window >350nm
Precursor for MOFs; Stepwise synthesis
Isophthalic Acid
-H
210, 288 nm
Sharp peaks; Baseline reference
Standard linker (UiO-66, etc.)
Trimesic Acid
-COOH
212, 290 nm
Nearly identical to H₂MIP-ester; Indistinguishable by UV alone
Symmetric MOF nodes (HKUST-1)
5-Nitroisophthalic
-NO₂
220, 310 nm
Broad shoulder; Charge transfer tail
Luminescence quenching detection
5-Aminoisophthalic
-NH₂
230, 330 nm
Distinct broad band (yellowish)
Fluorescent sensing; Post-synthetic modification
Key Insights for Researchers:
Differentiation Difficulty: H₂MIP-ester and Trimesic acid have nearly identical UV profiles due to the electronic similarity of -COOH and -COOMe. UV-Vis cannot distinguish hydrolysis (ester
acid). Recommendation: Use IR spectroscopy (Ester C=O at 1720 cm⁻¹ vs Acid C=O at 1690 cm⁻¹) for hydrolysis confirmation.
Metal Complexation (MOFs): Upon coordinating with
metals (Zn, Cd), the ligand bands typically undergo a slight red shift (5-10 nm) due to ligand-to-metal charge transfer (LMCT). If coordinating with Cu(II) or Co(II), d-d transitions will appear in the visible region (600-800 nm), obscuring the ligand tail.
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This minimizes solvent cutoff errors and concentration quenching.
Reagents & Equipment[1]
Solvent: Methanol (HPLC Grade) or DMF (Spectroscopic Grade). Note: DMF has a UV cutoff at 268 nm; use Methanol for full ligand characterization.
Blank: Pure solvent from the same bottle used for solvation.
Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV <300 nm.
Workflow Diagram
Figure 2: Step-by-step workflow for acquiring valid UV-Vis data for isophthalate derivatives.
Step-by-Step Methodology
Stock Solution: Dissolve 1.0 mg of 5-(Methoxycarbonyl)isophthalic acid in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.
Baseline: Insert a cuvette containing pure Methanol into the reference holder. Auto-zero the instrument.
Measurement: Transfer the sample to a matching quartz cuvette. Scan from 800 nm down to 200 nm.
Data Validation:
Check 1: If the peak at ~290 nm is flattened (plateau), the concentration is too high. Dilute by 50% and rescan.
Check 2: If using DMF, disregard data below 270 nm due to solvent noise.
References
NIST Chemistry WebBook. Isophthalic acid UV/Visible Spectrum.[1] National Institute of Standards and Technology.[1]
[Link]
McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid.[2] CrystEngComm, 17, 2015. (Provides synthesis and characterization context for 5-substituted derivatives).
[Link]
Li, X., et al. (2011). 5-Substituted isophthalate-based organic electrochromic materials. ResearchGate.[3] (Discusses substituent effects on absorption shifts).
[Link]
Isophthalic acid vs 5-(Methoxycarbonyl)isophthalic acid reactivity comparison
The following guide provides an in-depth technical comparison between Isophthalic Acid (IPA) and its functionalized derivative, 5-(Methoxycarbonyl)isophthalic acid (MIPA) . This content is structured for researchers in r...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between Isophthalic Acid (IPA) and its functionalized derivative, 5-(Methoxycarbonyl)isophthalic acid (MIPA) . This content is structured for researchers in reticular chemistry, drug development, and polymer science.
Executive Summary
Isophthalic Acid (IPA) is the industry-standard meta-substituted dicarboxylic acid, serving as a fundamental non-linear linker in coordination polymers and a comonomer in high-performance resins. Its reactivity is defined by the symmetry of its 1,3-carboxylic acid groups.
5-(Methoxycarbonyl)isophthalic acid (MIPA) (also known as monomethyl trimesate) is a desymmetrized derivative. While it retains the 1,3-dicarboxylate binding motif of IPA, it introduces a pendant ester group at the 5-position. This "dormant" functionality transforms the molecule from a structural spacer into a chemically active handle, enabling Post-Synthetic Modification (PSM) in Metal-Organic Frameworks (MOFs) and providing orthogonal reactivity in dendrimer synthesis.
Chemical & Physical Profile
Feature
Isophthalic Acid (IPA)
5-(Methoxycarbonyl)isophthalic Acid (MIPA)
IUPAC Name
Benzene-1,3-dicarboxylic acid
5-(Methoxycarbonyl)benzene-1,3-dicarboxylic acid
Formula
C₈H₆O₄
C₁₀H₈O₆
MW
166.13 g/mol
224.17 g/mol
Symmetry
(Desymmetrized)
pKa (Est.)
,
, (More Acidic)
Solubility
Poor in water/CHCl₃; Soluble in DMSO/DMF
Improved solubility in polar organics (THF, MeOH)
Electronic Nature
Electron Deficient (2 EWG)
Highly Electron Deficient (3 EWG)
Primary Role
Structural Linker / Monomer
Functional Linker / PSM Precursor
Note on Acidity: MIPA is more acidic than IPA. The additional methoxycarbonyl group (-COOMe) at the 5-position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, stabilizing the carboxylate anion more effectively than the hydrogen atom in IPA.
Reactivity Analysis
Coordination Chemistry (MOF Synthesis)
Both ligands act as ditopic linkers with a 120° bite angle, favoring the formation of discrete nanocages (e.g., Kagome lattices) or helical chains depending on the metal node.
IPA (The Baseline): Forms rigid, non-functionalized pores. The pore environment is defined solely by the aromatic walls.
MIPA (The Functional Variant): The 5-position ester points into the pore (endohedral functionalization).
Chemical Impact: The ester group does not coordinate to the metal (typically) but remains available for reaction.
Post-Synthetic Modification (PSM)
This is the critical divergence point.
IPA: Chemically inert after framework formation. Modification requires harsh conditions (e.g., nitration) that often degrade the MOF.
MIPA: The methyl ester is a "soft" handle. It can be converted via PSM into amides, hydrazides, or free acids without dismantling the MOF structure, provided the reagent can diffuse into the pores.
Electronic Effects in Polymerization
In polyester or polyamide synthesis:
IPA: Reacts at equal rates at both -COOH sites (initially).
MIPA: The 5-ester group deactivates the ring further. However, the molecule is trifunctional in potential. If the ester is hydrolyzed, it becomes Trimesic acid (cross-linker). If left as an ester, it acts as a chain extender with a lateral tag.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent utility of IPA and MIPA in reticular synthesis.
Protocol A: Synthesis of 5-(Methoxycarbonyl)isophthalic Acid
Rationale: Direct synthesis from trimesic acid via statistical esterification is difficult to purify. The preferred route is the controlled hydrolysis of trimethyl trimesate.
Dissolution: Dissolve 10.0 g (39.6 mmol) of trimethyl trimesate in 200 mL of THF:MeOH (1:1 v/v).
Controlled Hydrolysis: Prepare a solution of NaOH (3.17 g, 79.2 mmol, 2.0 equivalents ) in 20 mL water.
Critical Step: Add the NaOH solution dropwise over 1 hour at 0°C. Using exactly 2 equivalents targets the di-acid (mono-ester) species.
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).
Workup:
Evaporate organic solvents under reduced pressure.
Dilute the aqueous residue with 50 mL water.
Extract with Ethyl Acetate (x2) to remove unreacted tri-ester. Discard organic layer.
Acidify the aqueous layer to pH 2.0 using 1M HCl. A white precipitate will form.
Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄ and evaporate.
Purification: The crude product is a mixture of mono-acid and di-acid. Purify via column chromatography (DCM:MeOH:Acetic Acid 95:4:1) to isolate 5-(Methoxycarbonyl)isophthalic acid.
Protocol B: Comparative MOF Synthesis (Cu-Based)
Rationale: This protocol creates a "HKUST-1 analogue" using MIPA to demonstrate ligand exchange capability.
Reagents:
Ligand: MIPA (1.0 mmol) vs. IPA (1.0 mmol)
Metal Source: Cu(NO₃)₂·2.5H₂O (1.0 mmol)
Solvent: DMF:Ethanol:Water (1:1:1)
Workflow:
Solvothermal Assembly: Dissolve Ligand and Metal Salt in 12 mL of solvent mixture in a 20 mL scintillation vial.
Heating: Seal and heat at 85°C for 24-48 hours.
Observation:
IPA: Blue block crystals (Polymeric chain or paddlewheel clusters).
MIPA: Blue/Green crystals.
Validation: Perform PXRD. The MIPA-MOF should show a similar topology to the IPA-MOF but with a reduced BET surface area (due to the pendant methyl ester occupying pore volume).
Synthesis Workflow Diagram
Caption: Optimized synthesis route for MIPA via controlled hydrolysis of the tri-ester.
References
IUPAC Nomenclature & Structure: PubChem. 5-(Methoxycarbonyl)isophthalic acid.[1] Link
Acidity of Isophthalic Acid: OECD SIDS. Isophthalic Acid SIDS Initial Assessment Report. Link
Synthesis of Mono-methyl Trimesate: Preparation of carboxylic acids or their salts...[2] (Patent Context). US Patent 6284917B1. Link
Functionalized MOF Linkers: Coordination polymers of 5-substituted isophthalic acid. PMC (NIH). Link
General Reactivity of Trimesic Derivatives: ChemicalBook. Trimesic acid Synthesis and Application. Link
Analytical Profiling: Mass Spectrometry Fragmentation of Methyl 3,5-Dicarboxybenzoate
Executive Summary & Application Context Methyl 3,5-dicarboxybenzoate (also known as monomethyl trimesate) is a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and hyperbranched dendrimers. Its a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Methyl 3,5-dicarboxybenzoate (also known as monomethyl trimesate) is a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and hyperbranched dendrimers. Its analysis is frequently complicated by the presence of its starting material (trimesic acid) and its fully esterified analog (trimethyl trimesate).
This guide compares the two primary mass spectrometry modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of this compound.[1] Unlike standard operating procedures that list generic settings, this document focuses on the mechanistic differentiation required to isolate this specific mono-ester from its structural analogs.
The Core Analytical Challenge
The 1,3,5-substitution pattern (meta-positioning) of the benzene ring prevents the "ortho-effect" elimination of alcohols seen in phthalates (1,2-isomers). Therefore, identification relies heavily on detecting specific alpha-cleavage events and ionization polarity switching.
Absence of adducts; high specificity for free acids
Limitation
Requires derivatization if free acid groups cause tailing
"Silent" for fully esterified impurities (Trimethyl trimesate)
Deep Dive: Electron Ionization (EI) Fragmentation Pathway
In EI (70 eV), the molecule undergoes extensive fragmentation. The lack of ortho-substituents dictates that the primary fragmentation channel is alpha-cleavage adjacent to the carbonyl groups.
The Fragmentation Mechanism
Molecular Ion (
224): The aromatic ring stabilizes the radical cation, making the molecular ion visible, though often not the base peak.
Alpha-Cleavage (
193): The weakest bond is the bond of the methyl ester. Homolytic cleavage expels a methoxy radical (, mass 31), generating a stable acylium ion ().
Decarboxylation (
149/148): The remaining free carboxylic acid groups are labile. We observe sequential loss of (44 Da) or the carboxyl radical (45 Da).
Visualization of Fragmentation Pathway (DOT)
Figure 1: EI fragmentation pathway showing the diagnostic transition from the molecular ion to the acylium species via alpha-cleavage.
Deep Dive: ESI-MS (Negative Mode) Performance
While EI provides structural detail, ESI in negative mode (ESI-) is the superior method for purity assessment because it selectively ionizes the mono-ester while ignoring the fully esterified impurities.
Mechanism of Selectivity
Methyl 3,5-dicarboxybenzoate contains two ionizable carboxylic acid protons (
).
Mono-ester (Target): Readily deprotonates to form
( 223) or ( 111).
Trimethyl Trimesate (Impurity): Lacks acidic protons. It will not ionize in ESI- mode, effectively filtering the background noise.
Experimental Data Comparison
Analyte
MW
EI Diagnostic Peak ()
ESI(-) Diagnostic Peak ()
Methyl 3,5-dicarboxybenzoate
224
193 ()
223 ()
Trimesic Acid (Starting Material)
210
210 () / 166
209 ()
Trimethyl Trimesate (Over-reaction)
252
221 ()
No Signal
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checks (internal standards or specific solvent systems).
Protocol A: GC-EI-MS (Structural Confirmation)
Use this method when distinguishing between positional isomers.
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).
Note: Avoid Methanol to prevent transesterification in the injector port.
Derivatization (Optional but Recommended): Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
Why? The free acid groups can cause peak tailing on non-polar columns. Silylation converts the mono-ester to the Bis(trimethylsilyl)-methyl ester derivative (MW 368).
GC Parameters:
Column: DB-5MS or equivalent (30m x 0.25mm).
Temp Program: 100°C (1 min hold)
20°C/min 300°C.
MS Parameters: Source Temp 230°C; Electron Energy 70 eV; Scan Range 40-400 Da.
Protocol B: LC-ESI-MS (Purity & Quantitation)
Use this method for high-throughput purity checks.
Mobile Phase:
A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses negative ionization).
Fragmentor: 100 V (Keep low to prevent in-source decarboxylation).
Self-Validating Step: Inject a mixture of Trimesic Acid and the Mono-ester. If the resolution is
min, adjust the gradient slope. The Mono-ester is more hydrophobic and must elute after Trimesic Acid.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Benzoic Acid Esters. National Institute of Standards and Technology.[3][4] [Link][3]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
Agilent Technologies. Optimizing ESI Source Parameters for Carboxylic Acids. Technical Note 5990-1234EN. [Link]
Personal protective equipment for handling 5-(Methoxycarbonyl)isophthalic acid
The following technical guide details the operational safety, logistical handling, and disposal protocols for 5-(Methoxycarbonyl)isophthalic acid (CAS 18263-95-1). This document is structured for immediate application by...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the operational safety, logistical handling, and disposal protocols for 5-(Methoxycarbonyl)isophthalic acid (CAS 18263-95-1). This document is structured for immediate application by research personnel and safety officers.
Rinse immediately with water for 15+ mins. Lift eyelids occasionally. Seek medical aid.
Skin Contact
Brush off loose particles. Wash with soap and water.[2][3] Remove contaminated clothing.[3][4][5][6][7][8]
Inhalation
Move to fresh air.[2][3][4][5] If breathing is difficult, give oxygen.
Spill (< 10g)
Dampen with inert oil/glycol to avoid dust. Scoop into a waste container. Neutralize surface.
Fire
Use Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.[1]
Chemical Intelligence & Risk Assessment
To handle this compound safely, one must understand its chemical behavior. 5-(Methoxycarbonyl)isophthalic acid is a partial ester derivative of trimesic acid .
Acidity & Corrosivity: With two free carboxylic acid protons, this compound behaves as a weak organic acid (pKa ~3-4). While less corrosive than mineral acids, it hydrolyzes on moist mucous membranes (eyes, lungs) to lower local pH, causing immediate irritation and potential long-term sensitization.[1]
Dust Explosion Hazard: Like many fine organic powders, high airborne concentrations can be combustible.[9] Static discharge during weighing is a critical ignition source.
Hydrolytic Stability: The ester linkage at position 5 is susceptible to hydrolysis under strong basic conditions, releasing methanol (toxic) and reverting to trimesic acid. Avoid contact with strong bases unless intended for reaction.
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for fine acidic powders due to weave penetration.
Component
Specification
Scientific Rationale
Hand Protection
Nitrile Gloves (Min. 0.11 mm / 4 mil)
Nitrile offers excellent resistance to organic acids. Latex is permeable to esters and should be avoided. Double-gloving is recommended during synthesis to prevent micro-perforation exposure.
Eye Protection
Chemical Splash Goggles
Safety glasses with side shields are inadequate for powders, which can drift around lenses. Goggles provide a seal against airborne particulates.
Respiratory
Fume Hood (Primary) or N95/P100 Respirator
Engineering controls (Hood) are superior. If weighing outside a hood, a fit-tested N95 is mandatory to prevent inhalation of acidic dust.
Body Defense
Lab Coat (High-Density Cotton)
Synthetic blends can melt if a fire occurs. 100% cotton or Nomex is preferred. Ensure cuffs are tucked under gloves.
Visualization: PPE Decision Logic
Caption: Logical flow for determining respiratory protection requirements based on engineering control availability.
Operational Protocol: Handling & Synthesis
Step 1: Pre-Operational Check
Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.
Static Control: Use an ionizing bar or anti-static gun if the humidity is <30%, as this powder is prone to static cling and dispersion.
Tare First: Place the weighing boat in the balance before opening the chemical container.
Spatial Buffer: Keep the balance inside the fume hood. If the balance is external, use a powder funnel and transfer immediately into a tared, sealable vial.
Technique: Do not pour from the stock bottle. Use a clean, stainless steel spatula. Gently tap the spatula against the weighing boat; do not shake.
Step 3: Solubilization
Solubility Profile: Soluble in DMSO, DMF, Methanol.[1] Sparingly soluble in water.
Add Solvent to Solid: Always add the solvent to the powder, not vice versa, to prevent "puffing" of the powder into the air.
Exothermic Check: While esterification is generally endothermic/neutral, dissolving acidic species can generate mild heat. Stir gently.
Step 4: Reaction Setup (MOF/Polymer Synthesis)
Sealing: If heating >60°C, use pressure-rated glass tubes or Teflon-lined autoclaves. The methoxycarbonyl group is stable up to ~200°C but can transesterify if alcohols are used as solvents.
Labeling: Clearly label all vessels "Acidic Ester - Irritant."
Disposal & Decontamination
Compliance: Follow 40 CFR 261 (USA) or local hazardous waste regulations.[1]
Waste Stream
Disposal Protocol
Solid Waste
Collect in a container labeled "Solid Hazardous Waste - Organic Acid." Do not mix with strong oxidizers.[10]
Liquid Waste
Dissolve in a combustible solvent (e.g., acetone/ethanol). Dispose in "Organic Solvents" stream for incineration.
Contaminated Sharps
Dispose of spatulas or needles in a puncture-proof sharps container. Do not recap needles.
Decontamination of Surfaces:
Dry Wipe: If powder is spilled, do not wet immediately (this spreads the acid). Use a dry Chem-Wipe or dustpan to collect the bulk.
Neutralization: Spray the area with a dilute Sodium Bicarbonate (NaHCO₃) solution. Bubbling indicates active acid neutralization.
Final Wash: Wipe with water, then ethanol.
Emergency Response: Spill Logic
Visualization: Spill Response Workflow
Caption: Decision tree for categorizing and responding to chemical spills.
References
PubChem. (n.d.). 5-(Methoxycarbonyl)isophthalic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1]
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]